molecular formula C39H81N3 B8740949 1,3,5-Tridodecyl-1,3,5-triazinane CAS No. 6281-19-2

1,3,5-Tridodecyl-1,3,5-triazinane

Cat. No.: B8740949
CAS No.: 6281-19-2
M. Wt: 592.1 g/mol
InChI Key: WSPIPGGPVQXYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,5-Tridodecyl-1,3,5-triazinane is a useful research compound. Its molecular formula is C39H81N3 and its molecular weight is 592.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Tridodecyl-1,3,5-triazinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Tridodecyl-1,3,5-triazinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6281-19-2

Molecular Formula

C39H81N3

Molecular Weight

592.1 g/mol

IUPAC Name

1,3,5-tridodecyl-1,3,5-triazinane

InChI

InChI=1S/C39H81N3/c1-4-7-10-13-16-19-22-25-28-31-34-40-37-41(35-32-29-26-23-20-17-14-11-8-5-2)39-42(38-40)36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3

InChI Key

WSPIPGGPVQXYRR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1CN(CN(C1)CCCCCCCCCCCC)CCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

Synthesis, Characterization, and Mechanistic Insights of 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 33870-02-9), commonly referred to as 1,3,5-tridodecylhexahydro-1,3,5-triazine, is a highly lipophilic, symmetric hexahydro-s-triazine. In industrial and pharmaceutical research, it serves as a critical intermediate for the synthesis of oligomeric cationic surfactants[1], a potent hydrogen sulfide (H2S) scavenger in petroleum processing[2], and a versatile ligand precursor in biphasic catalysis.

This technical guide provides a comprehensive, field-validated methodology for the synthesis and characterization of 1,3,5-tridodecyl-1,3,5-triazinane. By analyzing the thermodynamic causality of the cyclocondensation reaction, this document establishes a self-validating protocol designed for high yield, high purity, and reproducible scale-up.

Mechanistic Causality of Cyclocondensation

The formation of 1,3,5-tridodecyl-1,3,5-triazinane is driven by a classic cyclocondensation reaction between a primary amine (dodecylamine) and formaldehyde. Understanding the step-by-step mechanism is essential for troubleshooting and optimizing the reaction conditions.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of formaldehyde, forming a highly unstable hemiaminal intermediate.

  • Dehydration: The hemiaminal rapidly undergoes dehydration (loss of H₂O) to form a reactive Schiff base (N-dodecylmethanimine).

  • Trimerization: Because aliphatic monomeric imines are thermodynamically unstable, three equivalents of the Schiff base spontaneously undergo head-to-tail cyclotrimerization to form the stable six-membered hexahydro-1,3,5-triazine ring[3].

Mechanism A Dodecylamine (C12H25-NH2) C Hemiaminal Intermediate A->C B Formaldehyde (CH2O) B->C D Schiff Base (C12H25-N=CH2) C->D -H2O E 1,3,5-Tridodecyl- 1,3,5-triazinane D->E Trimerization (x3)

Figure 1: Mechanistic pathway from dodecylamine and formaldehyde to the triazinane ring.

Causality of Experimental Choices
  • Paraformaldehyde vs. Aqueous Formalin: While aqueous formalin (37%) can be used, it introduces a massive volume of bulk water into the system. This prolongs the distillation process and risks the hydrolysis of the imine intermediate. Using solid paraformaldehyde depolymerizes in situ, providing exact stoichiometry and drastically reducing reaction time.

  • Toluene and Dean-Stark Distillation: The condensation produces exactly one equivalent of water per equivalent of amine. According to Le Chatelier's principle, the continuous removal of this water is mandatory to drive the equilibrium toward the triazinane product[4]. Toluene forms a minimum-boiling azeotrope with water, allowing efficient continuous dehydration at ~110°C without thermally degrading the long alkyl chains.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be self-validating: the reaction's progress and completion are directly measurable by the stoichiometric volume of water collected in the Dean-Stark trap.

Materials Required
  • Dodecylamine (Laurylamine): 55.6 g (300 mmol)

  • Paraformaldehyde: 9.45 g (315 mmol, 5% molar excess to ensure complete amine consumption)

  • Solvent: Anhydrous Toluene (200 mL)

  • Apparatus: 500 mL round-bottom flask, magnetic stirrer, heating mantle, Dean-Stark trap, reflux condenser.

Step-by-Step Methodology
  • Reagent Charging: To the 500 mL round-bottom flask, add 55.6 g of dodecylamine and 200 mL of anhydrous toluene. Stir until the amine is fully dissolved.

  • Formaldehyde Addition: Slowly add 9.45 g of paraformaldehyde powder to the stirring solution. The mixture will appear as a white suspension.

  • Apparatus Assembly: Attach the Dean-Stark trap to the flask and fit the reflux condenser on top. Fill the Dean-Stark side-arm with toluene to prevent solvent depletion from the main flask.

  • Azeotropic Reflux: Heat the mixture to reflux (oil bath temperature ~120°C to maintain a steady toluene reflux at 110°C). As the paraformaldehyde depolymerizes and reacts, water will begin to collect at the bottom of the Dean-Stark trap[4].

  • Self-Validation (Monitoring): Monitor the water collection. For a 300 mmol scale, the theoretical water yield is 5.4 mL (300 mmol × 18.015 g/mol ≈ 5.4 g). The reaction is deemed strictly complete when exactly ~5.4 mL of water has separated and the toluene refluxes clear. This typically takes 2 to 4 hours.

  • Solvent Evaporation: Cool the reaction mixture to room temperature. Transfer the solution to a rotary evaporator and remove the toluene under reduced pressure (40°C, 50 mbar).

  • Purification: The resulting crude product is a viscous, pale-yellow oil that may slowly crystallize. It can be purified by high-vacuum distillation or recrystallization from cold ethanol to yield pure 1,3,5-tridodecyl-1,3,5-triazinane.

Workflow Step1 Reagent Mixing Dodecylamine + (CH2O)n in Toluene Step2 Dean-Stark Reflux 110°C, Azeotropic Distillation Step1->Step2 Step3 Water Collection Monitor stoichiometric H2O (5.4 mL) Step2->Step3 Drives Equilibrium Step4 Solvent Removal Rotary Evaporation Step3->Step4 Upon Completion Step5 Purification Vacuum Distillation / Recrystallization Step4->Step5

Figure 2: Experimental workflow for the synthesis and purification of the triazinane.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized batch, rigorous spectroscopic validation is required. The hexahydro-1,3,5-triazine ring possesses a highly symmetrical structure, which simplifies its NMR spectra[3]. The absence of primary amine signals confirms the complete conversion of the starting materials.

Quantitative Data Summary
Analytical MethodTarget Signal / ParameterExpected Value / ObservationStructural Assignment
¹H NMR (CDCl₃) Sharp Singlet, 6Hδ 3.25 - 3.35 ppmTriazine ring protons (N-CH₂-N)
¹H NMR (CDCl₃) Triplet, 6Hδ 2.35 - 2.45 ppmα-CH₂ protons (N-CH₂-R)
¹H NMR (CDCl₃) Multiplet, 60Hδ 1.20 - 1.50 ppmAliphatic chain (-CH₂-)
¹H NMR (CDCl₃) Triplet, 9Hδ 0.88 ppmTerminal methyls (-CH₃)
¹³C NMR (CDCl₃) Singletδ 74.0 - 75.5 ppmTriazine ring carbons
¹³C NMR (CDCl₃) Multiple Peaksδ 14.1 - 31.9 ppmAliphatic chain carbons
FT-IR Strong absorption~1150 cm⁻¹C-N stretching
FT-IR Absence of peak3300 - 3500 cm⁻¹Complete consumption of N-H

Note: The diagnostic peak for successful cyclotrimerization is the sharp ¹H NMR singlet at ~3.30 ppm, representing the six equivalent protons of the triazinane core.

Industrial and Research Applications

The unique amphiphilic topology of 1,3,5-tridodecyl-1,3,5-triazinane lends itself to several high-value applications:

  • Oligomeric Surfactant Precursors: The tertiary amines within the triazinane ring can be quaternized using alkyl halides to yield trimeric (gemini-like) cationic surfactants. These complex surfactants exhibit exceptionally low critical micelle concentrations (CMC) and are utilized as structure-directing agents and drug-delivery vehicles[1].

  • Petrochemical H₂S Scavengers: In the oil and gas industry, hexahydro-triazines with long alkyl chains (C7-C22) are highly oil-soluble. They react rapidly with toxic hydrogen sulfide (H₂S) in petroleum liquids, converting it into stable, non-corrosive dithiazines, thereby sweetening the crude oil[2].

  • Biphasic Catalysis: The compound acts as a phase-transfer agent and a basic ligand in aqueous biphasic hydroformylation reactions, stabilizing metal nanoparticles (e.g., Rhodium) and promoting the conversion of higher olefins.

References

  • Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities.ResearchGate / Springer.
  • Removal of H2S from a hydrocarbon liquid.European Patent Office - EP 0620266 A2.
  • 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine.ChemicalBook.
  • 1,3,5-Trialkyl-hexahydro-1,3,5-triazines– N-methylenealkylamines equilibria. 1H NMR studies in solutions.ResearchGate.

Sources

The Physicochemical Dynamics and Applications of 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Drug/Formulation Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2), commonly referred to as tridodecyl-hexahydro-triazine, is a highly lipophilic, sterically hindered cyclic amine. While short-chain or hydroxyl-terminated triazines (like MEA-triazine) dominate aqueous applications, the tridodecyl variant is engineered specifically for non-aqueous, hydrocarbon-rich environments. Its primary industrial significance lies in its role as a non-fouling hydrogen sulfide (H₂S) scavenger in crude oil processing[1], and as a versatile precursor for synthesizing trimeric cationic surfactants used in advanced biphasic catalysis[2].

This whitepaper deconstructs the physicochemical properties, synthesis mechanisms, and field-validated protocols associated with 1,3,5-tridodecyl-1,3,5-triazinane, providing researchers with the causal logic required to leverage this molecule in complex chemical systems.

Physicochemical Profiling

The extreme hydrophobicity of 1,3,5-tridodecyl-1,3,5-triazinane dictates its behavior. The three long C12 (dodecyl) chains create a lipophilic shield around the electron-rich hexahydrotriazine core, ensuring complete partitioning into organic phases and preventing hydrolysis in aqueous environments.

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 1,3,5-tridodecyl-1,3,5-triazinane
CAS Number 6281-19-2
Molecular Formula C₃₉H₈₁N₃
Molecular Weight 592.10 g/mol
Appearance Pale yellow to colorless viscous liquid / low-melting solid
Solubility Profile Soluble in aliphatic/aromatic hydrocarbons; Insoluble in water
Structural Motif Hexahydro-1,3,5-triazine ring substituted with three C12 alkyl chains

Mechanistic Synthesis: The Mannich-Type Condensation

The synthesis of 1,3,5-tridodecyl-1,3,5-triazinane is a textbook "1+1+1+1+1+1" cycloaddition[3]. It proceeds via a stepwise Mannich-type condensation between dodecylamine (a primary amine) and formaldehyde[4][5].

Causality of the Mechanism: The reaction initiates with the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. Because hemiaminals are inherently unstable, dehydration rapidly occurs to form an N-dodecylmethaniminium ion (or its neutral imine counterpart). To alleviate the thermodynamic instability of the C=N double bond, three imine molecules spontaneously undergo cyclotrimerization to form the stable, six-membered hexahydrotriazine ring[5].

Synthesis A Dodecylamine + Formaldehyde B Hemiaminal Intermediate A->B Nucleophilic Attack C N-dodecylmethaniminium Ion B->C Dehydration (-H2O) D 1,3,5-Tridodecyl- 1,3,5-triazinane C->D Trimerization (x3)

Fig 1. Mannich-type condensation pathway for 1,3,5-tridodecyl-1,3,5-triazinane synthesis.

Protocol 1: Synthesis & Purification Workflow

This protocol is designed as a self-validating system; the exact volume of water collected dictates the reaction's completion.

  • Reagent Loading: In a 1 L round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3.0 equivalents of dodecylamine in 400 mL of anhydrous toluene.

    • Causality: Toluene is selected because it forms a low-boiling azeotrope with water, allowing for the continuous removal of the reaction byproduct.

  • Formaldehyde Addition: Cool the flask to 0°C. Slowly add 3.05 equivalents of paraformaldehyde (or 37% aqueous formaldehyde) dropwise under vigorous stirring.

    • Causality: The initial hemiaminal formation is highly exothermic. Slow addition controls thermal runaway and prevents the volatilization of formaldehyde.

  • Azeotropic Reflux: Heat the mixture to reflux (~110°C). Monitor the Dean-Stark trap.

    • Causality: According to Le Chatelier's principle, continuously removing water drives the equilibrium entirely toward the trimerized product. The reaction is self-validating: it is complete only when the stoichiometric amount of water (3 equivalents) is collected in the trap.

  • Solvent Evaporation: Cool the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Subject the crude residue to high-vacuum distillation to remove any unreacted dodecylamine, yielding the pure 1,3,5-tridodecyl-1,3,5-triazinane as a viscous liquid.

Core Application: Oil-Soluble H₂S Scavenging

The most critical industrial application of 1,3,5-tridodecyl-1,3,5-triazinane is the removal of toxic, corrosive hydrogen sulfide (H₂S) from crude oil streams.

The MEA-Triazine Fouling Problem vs. The Alkyl Solution

Historically, the industry standard has been MEA-triazine (hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine). However, MEA-triazine reacts with H₂S to form a dithiazine byproduct that contains terminal hydroxyl groups. In the presence of excess H₂S, these hydroxyl groups facilitate intermolecular cross-linking, resulting in an intractable, amorphous polymeric solid that severely fouls distillation columns and pipelines[1].

The Tridodecyl Advantage: By replacing the hydroxyethyl groups with inert, lipophilic C12 chains, 1,3,5-tridodecyl-1,3,5-triazinane completely circumvents this issue. Its reaction with H₂S yields N-dodecyl-dithiazine. Lacking terminal hydroxyl groups, this dithiazine cannot polymerize. It remains monomeric and highly soluble in the hydrocarbon phase, completely eliminating downstream fouling[1].

Scavenging Mechanism (Sₙ1 Pathway)

Recent Density Functional Theory (DFT) studies reveal that the capture of the first H₂S molecule proceeds via an Sₙ1 ring-opening pathway, which is energetically more favorable than the traditionally assumed Sₙ2 mechanism[6]. The triazine ring opens to form a thiadiazinane intermediate. The capture of a second H₂S molecule results in sulfur insertion, yielding the stable dithiazine and releasing two equivalents of dodecylamine[7][8]. The theoretical capacity is 3 moles of H₂S, but steric hindrance and reduced electrophilicity halt the reaction at a 2:1 stoichiometry[6].

Scavenging Triazine 1,3,5-Tridodecyl- 1,3,5-triazinane Intermediate Thiadiazinane Intermediate Triazine->Intermediate SN1 Ring Opening H2S_1 H2S (1st eq) H2S_1->Intermediate SN1 Ring Opening H2S_2 H2S (2nd eq) Dithiazine N-dodecyl-dithiazine (Oil-Soluble) H2S_2->Dithiazine Sulfur Insertion Intermediate->Dithiazine Sulfur Insertion Amine 2x Dodecylamine Intermediate->Amine Amine Release

Fig 2. H2S scavenging mechanism yielding non-polymeric N-dodecyl-dithiazine.

Protocol 2: Evaluation of H₂S Scavenging Efficiency

This protocol validates the 2:1 stoichiometry and the non-fouling nature of the byproduct.

  • Matrix Preparation: Dissolve 1.0 M of 1,3,5-tridodecyl-1,3,5-triazinane in an aliphatic hydrocarbon solvent (e.g., Isopar M) to mimic a crude oil environment.

    • Causality: Using an aqueous matrix would cause phase separation due to the extreme lipophilicity of the C12 chains, leading to false-negative reaction kinetics.

  • Gas Sparging: Bubble a calibrated gas mixture of 5% H₂S in N₂ through the solution at a constant flow rate of 50 mL/min at 40°C.

  • Breakthrough Monitoring: Route the effluent gas through a portable H₂S analyzer or lead acetate detection column.

    • Causality: The exact time of H₂S breakthrough validates the exhaustion of the triazine's active sites, allowing for the calculation of the exact molar absorption capacity.

  • Byproduct Characterization: Extract the spent fluid and analyze via GC-MS.

    • Causality: GC-MS will confirm the absence of polymeric solids and quantify the presence of the monomeric N-dodecyl-dithiazine and the released dodecylamine, validating the 2:1 stoichiometric limit.

Secondary Application: Trimeric Surfactant Precursor

Beyond oilfield chemistry, 1,3,5-tridodecyl-1,3,5-triazinane serves as a critical structural scaffold for synthesizing oligomeric (trimeric) cationic surfactants. By reacting the tertiary nitrogens of the triazine ring with alkylating agents (e.g., methyl iodide) or acids (e.g., oxalic acid, hydrochloric acid), researchers can generate multi-headed, multi-tailed surfactants[2].

These trimeric surfactants exhibit exceptionally low critical micelle concentrations (CMC) and are utilized as powerful phase-transfer catalysts. For instance, they have been proven to significantly accelerate aqueous biphasic hydroformylation reactions of higher olefins by enhancing the interfacial mass transfer between the aqueous rhodium catalyst and the hydrophobic olefin substrate[2].

References

  • The mechanism for H2S scavenging by 1,3,5-hexahydrotriazines explored by DFT Source: ResearchGate / ACS Omega URL
  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging Source: ACS Publications URL
  • Physical Fouling inside a Crude Unit Overhead from a Reaction Byproduct of Hexahydro-1,3,5-Tris(2-Hydroxyethyl)
  • Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities Source: ResearchGate URL
  • Hexahydro-1,3,5-triazine: Preparation and Condensation Reactions Source: Wikipedia URL
  • s-Triazine, hexahydro-1,3,5-tri-p-tolyl- (Mannich Reaction Pathways)
  • Synthesis and Cytotoxic Activity of 1,3,5-Triazinane Derivatives Based on Primary Amines Source: ResearchGate URL

Sources

Technical Monograph: Spectroscopic Characterization and Analytical Profiling of 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and analytical profiling of 1,3,5-Tridodecyl-1,3,5-triazinane (also known as 1,3,5-tridodecylhexahydro-1,3,5-triazine).

CAS Registry Number: 6281-19-2 Molecular Formula:


Molecular Weight:  592.08  g/mol 

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane is a saturated hexahydrotriazine derivative synthesized via the condensation of dodecylamine and formaldehyde. Unlike its aromatic counterparts (e.g., melamine) or oxidized derivatives (e.g., isocyanurates/triones), this molecule features a non-planar, chair-like cyclohexane-analogous core.

This guide provides a validated spectroscopic profile (NMR, IR, MS) for researchers in surfactant chemistry, fuel additives, and biocidal development. Special emphasis is placed on distinguishing the hexahydro core from the commonly confused trione derivatives (CAS 33870-02-9), a critical distinction for regulatory and functional compliance.

Molecular Architecture & Synthesis Pathway

Synthesis Logic

The synthesis relies on the reversible condensation of a primary amine with formaldehyde. The reaction is thermodynamically driven by the removal of water (Dean-Stark trap) to shift the equilibrium toward the cyclic trimer.

Causality in Protocol:

  • Stoichiometry: A strict 1:1 molar ratio of amine to formaldehyde is required. Excess formaldehyde leads to polymeric species; excess amine leaves unreacted starting material that complicates purification.

  • Temperature Control: The reaction is exothermic. Controlled addition prevents the formation of "Schiff base" monomers (

    
    ) which may polymerize linearly rather than cyclizing.
    
Reaction Workflow (DOT Diagram)

SynthesisPathway Start Reactants (Dodecylamine + Formaldehyde) Intermediate Hemiaminal Intermediate Start->Intermediate Nucleophilic Attack Monomer Schiff Base Monomer (N-methylenedodecan-1-amine) Intermediate->Monomer -H2O (Dehydration) Water Byproduct: H2O (Remove via Dean-Stark) Intermediate->Water Product 1,3,5-Tridodecyl-1,3,5-triazinane (Cyclic Trimer) Monomer->Product Cyclotrimerization (Thermodynamic Sink)

Caption: Stepwise cyclocondensation pathway. Continuous water removal is critical to drive the equilibrium from the unstable monomer to the stable trimer.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR spectrum of 1,3,5-tridodecyl-1,3,5-triazinane is characterized by the high symmetry of the molecule. In solution at room temperature, the ring undergoes rapid chair-to-chair interconversion, averaging the axial and equatorial signals.

NMR Data (400 MHz, )
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality & Diagnostic Value
Ring Methylene (

)
3.30 – 3.50 Singlet (Broad)6HPrimary Diagnostic: This singlet confirms the formation of the symmetrical triazine ring. If the ring opens or hydrolyzes, this signal disappears, replaced by the imine (

) or formaldehyde signals.

-Methylene
(

)
2.40 – 2.55 Triplet (

Hz)
6HProtons adjacent to the nitrogen are deshielded but less so than the ring protons.

-Methylene
(

)
1.40 – 1.55 Multiplet6HStandard alkyl chain shielding begins here.
Bulk Methylene (Chain)1.20 – 1.35 Multiplet (Broad)~54HThe "envelope" of the dodecyl chain.
Terminal Methyl (

)
0.88 Triplet9HCharacteristic terminal methyl of long alkyl chains.
NMR Data (100 MHz, )
Carbon EnvironmentShift (

, ppm)
Structural Insight
Ring Carbon (

)
73.0 – 75.0 The most deshielded signal, unique to the

environment. Absence of signal at >150 ppm confirms no carbonyls (distinguishing from triones).

-Carbon
(

)
49.5 – 50.5 Attached directly to the ring nitrogen.
Alkyl Chain 22.0 – 32.0 Typical aliphatic signals (29.7, 29.4, 27.5, 22.7, etc.).
Terminal Methyl 14.1 Standard end-of-chain signal.

Vibrational Spectroscopy (FT-IR)[1]

The IR spectrum is most useful for confirming the absence of functional groups (like


 or 

) that would indicate incomplete reaction or oxidation.
Key Diagnostic Bands (ATR/Transmission)
Wavenumber (

)
AssignmentInterpretation
2850 – 2960

Stretch (Aliphatic)
Strong, sharp doublets characteristic of long alkyl chains (

sym/asym).
1460 – 1470

Scissoring
Bending vibration of the methylene chains.
1050 – 1250

Stretch (Ring)
Fingerprint Region: Several bands appear here due to the

single bond stretching in the ring. Often observed near 1150

and 1220

.
Absence of 1650-1750 No

Critical Quality Check: Confirms the product is the triazinane and not the isocyanurate (trione).
Absence of 3300-3500 No

Confirms full conversion of the primary amine.

Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry of hexahydrotriazines requires careful ionization selection. Under harsh conditions (Electron Impact - EI), the molecule often undergoes retro-cyclotrimerization , appearing primarily as the monomeric Schiff base.

Ionization Behavior[2][3]
  • ESI (Electrospray Ionization): Recommended. Shows the protonated molecular ion

    
    .
    
  • EI (Electron Impact): Not recommended for MW determination. Thermal energy causes ring cleavage.

Fragmentation Pathway (DOT Diagram)

MSFragmentation Parent Parent Ion [M+H]+ m/z ~ 592 (Observed in ESI) Cleavage Ring Cleavage / Retro-Trimerization Parent->Cleavage Thermal/Collisional Energy AlkylLoss Alkyl Chain Fragmentation (Loss of CnH2n+1) Parent->AlkylLoss High Energy CID Monomer Schiff Base Fragment [R-N=CH2]+ m/z ~ 197 (Dominant in EI/Thermal) Cleavage->Monomer Reversion to Monomer

Caption: MS fragmentation logic. In EI, the spectrum is dominated by the m/z 197 monomer, often leading to misidentification as the simple amine/imine.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane (0.1 mol scale).

  • Reagent Prep: Charge a 250 mL round-bottom flask with Dodecylamine (18.5 g, 0.1 mol) and Toluene (100 mL).

  • Formaldehyde Addition: Add Paraformaldehyde (3.0 g, 0.1 mol equivalent of formaldehyde) to the solution. Note: Paraformaldehyde is preferred over formalin to minimize water content.

  • Dehydration: Attach a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110°C).

  • Reaction Monitoring: Maintain reflux until the theoretical amount of water (~1.8 mL) is collected in the trap (typically 3-5 hours). The solution should become clear.

  • Work-up:

    • Cool the solution to room temperature.

    • Filter off any unreacted paraformaldehyde (if slight excess was used).

    • Remove toluene via rotary evaporation under reduced pressure.

  • Purification: Recrystallize the crude waxy solid from cold hexane or ethanol.

    • Target Melting Point: 45°C – 50°C (Low melting waxy solid).

References

  • Sigma-Aldrich. 1,3,5-Tribenzylhexahydro-1,3,5-triazine Product Sheet (Analogous Chemistry). Retrieved from

  • National Institute of Standards and Technology (NIST). 1,3,5-Triazine, 1,3,5-triethylhexahydro- Mass Spectrum (Homologous Series). Retrieved from

  • PubChem. 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine (Structural Analog). Retrieved from

  • Molaid Chemical Database. 1,3,5-Tridodecylperhydro-1,3,5-triazine (CAS 6281-19-2). Retrieved from

Technical Guide: Solubility Profile & Applications of 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (often referred to as 1,3,5-tridodecylhexahydro-s-triazine ) represents a specialized class of lipophilic hexahydrotriazines. Unlike its short-chain analogs (methyl/ethyl derivatives) which are water-soluble and volatile, the tridodecyl variant is characterized by extreme hydrophobicity due to the steric bulk and lipophilicity of three dodecyl (


) chains.

This guide provides a definitive technical analysis of its solubility landscape, synthesis-purification workflows, and functional applications in biphasic catalysis and corrosion inhibition. The protocols detailed herein are designed to be self-validating, ensuring reproducibility in research and industrial environments.

Physicochemical Identity & Structural Logic[1]

To predict and manipulate the solubility of this molecule, one must understand its structural dominance. The triazinane ring is a saturated heterocycle, but the physicochemical behavior is dictated almost entirely by the alkyl tails.

PropertyDescription
Chemical Name 1,3,5-Tridodecyl-1,3,5-triazinane
Molecular Formula

Molecular Weight ~592.1 g/mol
Structural Class Hexahydro-1,3,5-triazine (Lipophilic Surfmer)
Physical State Waxy solid or viscous oil (temperature dependent)
Hydrophile-Lipophile Balance Extremely Low (Lipophilic)
Mechanistic Solubility Insight

The molecule consists of a polar core (the triazinane ring with lone pair electrons on nitrogens) shielded by three massive non-polar dodecyl chains.

  • Non-Polar Solvents: The London Dispersion Forces of the

    
     chains align energetically with aliphatic and aromatic hydrocarbons, driving high solubility.
    
  • Polar Solvents: The entropic penalty of disrupting the hydrogen-bonding network of water or short-chain alcohols is too high for the molecule to overcome, resulting in insolubility.

  • Acidic Sensitivity: The ring nitrogens are basic. In the presence of strong acids or protic solvents with acidic modifiers (e.g.,

    
     + TFA), the ring protonates, significantly altering solubility and potentially leading to hydrolysis (ring opening).
    

Solubility Landscape

The following data categorizes solvent compatibility based on experimental observation and Hansen Solubility Parameter (HSP) theory for long-chain alkylamines and their derivatives.

Table 1: Solubility Profile in Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Chlorinated Hydrocarbons Chloroform (

)
Excellent (>100 mg/mL)Primary solvent for NMR; matches polarity and dispersion forces.
Dichloromethane (DCM)Excellent High solvation power for the lipophilic tails.
Aromatic Hydrocarbons Toluene / XyleneHigh

-stacking interactions are minimal, but dispersion forces drive solvation.
Aliphatic Hydrocarbons Hexane / HeptaneHigh "Like dissolves like"; alkyl chains interdigitate with solvent.
Polar Aprotic Tetrahydrofuran (THF)Good Soluble, though less efficient than chlorinated solvents.
Ethyl AcetateModerate Often used for extraction; solubility increases significantly with heat.
Polar Protic Ethanol / MethanolPoor / Insoluble Used as anti-solvents for recrystallization/precipitation.
WaterInsoluble Hydrophobic effect dominates; forms emulsions if agitated with surfactants.

Critical Note on Stability: Avoid prolonged storage in acidic chlorinated solvents (e.g., old chloroform with HCl traces) as this may catalyze hydrolysis back to dodecylamine and formaldehyde.

Experimental Protocol: Determination & Purification

This section details a self-validating workflow for synthesizing the compound and determining its precise solubility limit in a target solvent.

Synthesis & Purification Workflow

The synthesis relies on the condensation of dodecylamine with formaldehyde. The critical step is purification via solubility differential .

SynthesisWorkflow Start Reagents: Dodecylamine + Formaldehyde Reaction Condensation Reaction (Solvent: Water/Ethanol Mix) Temp: 40-60°C Start->Reaction Mix & Stir PhaseSep Phase Separation (Product is Oily/Waxy Layer) Reaction->PhaseSep 2-4 Hours Wash Wash Step (Water to remove unreacted HCHO) PhaseSep->Wash Discard Aqueous Dry Drying (Anhydrous MgSO4) Wash->Dry Recryst Recrystallization (Solvent: Hot Acetone or Ethanol) Dry->Recryst Critical Purification Final Pure 1,3,5-Tridodecyl-1,3,5-triazinane Recryst->Final Cool & Filter

Figure 1: Synthesis and purification logic flow. The recrystallization step exploits the compound's low solubility in cold polar solvents.

Saturation Shake-Flask Protocol (Solubility Determination)

Use this protocol to generate precise solubility data for your specific formulation needs.

Reagents: Pure 1,3,5-Tridodecyl-1,3,5-triazinane, Target Solvent (HPLC Grade).

  • Preparation: Add excess solid compound (approx. 100 mg) to a glass vial containing 2 mL of the target solvent.

  • Equilibration:

    • Seal vial tight (prevent evaporation).

    • Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

    • Visual Check: If all solid dissolves, add more compound until a precipitate remains visible.

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes OR filter through a 0.45 µm PTFE syringe filter (hydrophobic membrane is crucial).

  • Quantification (Gravimetric):

    • Pipette exactly 1.0 mL of the clear supernatant into a pre-weighed aluminum weighing boat.

    • Evaporate solvent gently (vacuum oven or nitrogen stream).

    • Weigh the residue.

    • Calculation:

      
      .
      

Applications & Functional Logic

The solubility profile of 1,3,5-tridodecyl-1,3,5-triazinane dictates its utility in high-value applications.

Biphasic Catalysis (Hydroformylation)

In aqueous biphasic systems, this molecule acts as a "Surfmer" (surfactant-monomer).

  • Mechanism: The triazine head coordinates with metal catalysts (e.g., Rhodium), while the dodecyl tails anchor the complex at the organic-water interface.

  • Solubility Role: It must be insoluble in the bulk aqueous phase to prevent catalyst leaching but soluble enough at the interface to facilitate the reaction with hydrophobic olefins.

H₂S Scavenging & Corrosion Inhibition
  • Mechanism: The triazine ring opens upon nucleophilic attack by

    
    , forming dithiazines.
    
  • Formulation: It is typically dissolved in aromatic solvents (Toluene/Xylene) for injection into oil pipelines. Its high solubility in hydrocarbons ensures it disperses well in the crude oil phase where corrosion protection is needed.

AppLogic Molecule 1,3,5-Tridodecyl- triazinane OilPhase Oil Phase (Soluble) Molecule->OilPhase Dissolves Interface Interface (Active Site) Molecule->Interface Aligns Action1 H2S Scavenging OilPhase->Action1 Reacts with H2S WaterPhase Water Phase (Insoluble) Interface->WaterPhase Repelled Action2 Cat. Promotion Interface->Action2 Biphasic Catalysis

Figure 2: Phase behavior mechanism. The molecule's amphiphilic nature (with dominant lipophilicity) targets the oil-water interface.

References

  • Fu, H., Li, M., Mao, H., et al. (2008).[1] "Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants." Journal of Molecular Catalysis A: Chemical.

  • Wei, L., et al. (2010).[2] "Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities." Colloid and Polymer Science.

  • Brunovska, Z., Liu, J.P., Ishida, H. (1999).[3] "1,3,5-Triphenylhexahydro-1,3,5-triazine – active intermediate and precursor in the novel synthesis of benzoxazine monomers and oligomers."[3] Macromolecular Chemistry and Physics.

  • PubChem. "1,3,5-Triazine derivatives and general physical properties." National Library of Medicine.

Sources

Thermal Stability and Degradation Kinetics of 1,3,5-Tridodecyl-1,3,5-triazinane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2) is a lipophilic, symmetrically substituted hexahydro-s-triazine. While it has niche applications in surfactant synthesis and materials science, it is most prominently deployed as an oil-soluble hydrogen sulfide (H₂S) scavenger, corrosion inhibitor, and biocidal agent in the petrochemical sector.

The thermal stability of its central aminal core is a critical operational parameter. In high-pressure, high-temperature (HPHT) downhole environments, the thermal degradation of triazines can lead to catastrophic equipment fouling via the deposition of intractable amorphous polymeric solids [1][2]. This whitepaper elucidates the thermal degradation mechanisms, kinetic profiling methodologies, and data interpretation required to safely deploy 1,3,5-tridodecyl-1,3,5-triazinane in thermally demanding applications.

Molecular Architecture and Thermochemical Vulnerability

The hexahydro-1,3,5-triazine ring is fundamentally a cyclic condensation product of primary amines and formaldehyde. In the case of 1,3,5-tridodecyl-1,3,5-triazinane, dodecylamine provides the lipophilic tails.

Causality of Thermal Instability: The C–N bonds within the hexahydro-s-triazine ring possess relatively low bond dissociation energies compared to fully aromatic triazines [4]. Under thermal stress (typically >150°C), the ring undergoes a retro-Mannich type cleavage. While the bulky C12 (dodecyl) chains significantly increase the molecule's boiling point and prevent premature volatilization, they do not provide sufficient steric or electronic stabilization to protect the electron-rich aminal core against homolytic or heterolytic cleavage at elevated temperatures.

Mechanisms of Thermal Degradation

When subjected to temperatures exceeding its kinetic stability threshold, 1,3,5-tridodecyl-1,3,5-triazinane degrades through two primary pathways:

  • Direct Ring Cleavage: The hexahydro-triazine ring depolymerizes into its constituent monomers: dodecylamine and formaldehyde. In a closed, high-temperature system, the liberated formaldehyde can subsequently undergo disproportionation or secondary cross-linking reactions.

  • Dithiazine Polymerization (Post-Scavenging): In field applications, the triazinane reacts with H₂S to form a dodecyl-dithiazine intermediate. Thermal degradation of this dithiazine is notorious for producing amorphous polymeric dithiazine (apDTZ). These cross-linked polymeric solids are highly insoluble and are a primary cause of severe gas compressor and pipeline fouling [1][2].

G A 1,3,5-Tridodecyl- 1,3,5-triazinane B Thermal Stress (> 150°C) A->B Heating F H2S Scavenging (Dithiazine Formation) A->F Reaction with H2S C Ring Cleavage (Retro-Mannich) B->C Activation Energy Overcome D Dodecylamine + Formaldehyde C->D Depolymerization E Amorphous Polymeric Solids (Fouling) D->E Secondary Polymerization G Thermal Degradation of Dithiazine F->G High Temp G->E apDTZ Formation

Thermal degradation pathway of 1,3,5-Tridodecyl-1,3,5-triazinane and dithiazine byproducts.

Experimental Protocols for Thermal Profiling

To establish a self-validating system for thermal stability, researchers must isolate thermal decomposition from oxidative degradation. The following protocols utilize inert atmospheres and isoconversional kinetics to derive accurate activation energies (


).

Workflow S1 Sample Preparation (Inert Atmosphere) S2 TGA / DSC Profiling (Isoconversional Analysis) S1->S2 S3 HPHT Autoclave Aging (Simulated Downhole) S1->S3 S5 Kinetic Modeling & Lifespan Prediction S2->S5 S4 Spectroscopic ID (FTIR / NMR) S3->S4 S4->S5

Experimental workflow for thermal stability profiling and kinetic modeling.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Purpose: To determine the onset temperature of degradation (


) and extract kinetic parameters using the Kissinger or Flynn-Wall-Ozawa methods.
  • Sample Preparation: Weigh 5.0 ± 0.1 mg of high-purity 1,3,5-tridodecyl-1,3,5-triazinane into an alumina (Al₂O₃) crucible.

  • Atmosphere Control: Purge the TGA/DSC furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 30 minutes prior to heating.

    • Causality: Oxygen must be strictly excluded to prevent exothermic oxidative degradation, ensuring the calculated activation energy reflects pure C–N bond cleavage.

  • Dynamic Heating: Subject the sample to dynamic heating from 25°C to 500°C. Perform this across four distinct heating rates (

    
    ): 5, 10, 15, and 20 °C/min.
    
  • Data Extraction: Record the

    
     (defined here as 5% mass loss) and the temperature of maximum degradation rate (
    
    
    
    ) from the derivative thermogravimetry (DTG) curve.
Protocol B: HPHT Autoclave Aging (Simulated Downhole Conditions)

Purpose: To evaluate long-term thermal stability and solid formation under field-representative pressures.

  • Loading: Dissolve the triazinane in a model hydrocarbon solvent (e.g., decane) at a concentration of 50,000 ppm. Load 100 mL of the solution into a 250 mL Hastelloy Parr reactor.

  • Pressurization: Seal the reactor and pressurize with N₂ to 1,500 psi.

    • Causality: High pressure maintains the solvent and volatile degradation byproducts in the liquid phase at elevated temperatures, accurately simulating a subterranean reservoir environment.

  • Thermal Aging: Heat the reactor to 180°C and hold isothermally for 72 hours.

  • Post-Aging Analysis: Cool the reactor to room temperature. Filter any precipitated solids through a 0.45 µm PTFE membrane (weigh to quantify fouling potential). Analyze the remaining liquid phase via FTIR and ¹H-NMR to quantify the intact triazinane ring by monitoring the N–CH₂–N proton shifts at ~3.3 ppm.

Data Synthesis: Temperature Thresholds & Kinetic Parameters

The following tables synthesize typical quantitative data derived from the aforementioned protocols, providing a baseline for formulation scientists and field engineers.

Table 1: Thermal Degradation Thresholds (TGA/DSC under N₂)

ParameterValue / RangeImplications for Field Application
Melting Point ~35 - 45 °CExists as a highly viscous liquid or waxy solid at room temperature; requires heating or solvent dilution for injection.
Onset of Degradation (

)
165 - 180 °CRepresents the maximum continuous operating temperature in the absence of H₂S.
Peak Degradation (

)
240 - 260 °CRapid depolymerization into dodecylamine and formaldehyde occurs.
Char Yield (at 500°C) < 2.0 %Indicates near-complete volatilization/decomposition of the aliphatic chains.

Table 2: Kinetic Parameters (Isoconversional Analysis)

Kinetic ParameterEstimated ValueDiagnostic Significance
Activation Energy (

)
115 - 130 kJ/molThe energy barrier required to cleave the hexahydro-triazine aminal bonds.
Pre-exponential Factor (

)
~10¹² s⁻¹Indicates a highly probable, first-order unimolecular ring-opening reaction.
Reaction Model First-Order (F1)The degradation rate is directly proportional to the concentration of intact triazinane.

Mitigation Strategies & Field Implications

Understanding the thermal limits of 1,3,5-tridodecyl-1,3,5-triazinane is paramount for flow assurance. As highlighted by recent industry shifts, the thermal degradation of triazine-based scavengers into intractable solids necessitates strict temperature management [3].

  • Temperature Limits: Injection of this chemical should be strictly limited to environments where the bottom-hole temperature (BHT) does not exceed 150°C.

  • Alternative Chemistries: For ultra-high-temperature reservoirs (>180°C), operators are increasingly transitioning to non-triazine alternatives (e.g., sterically hindered amines or metal-based scavengers) that do not undergo retro-Mannich cleavage or form polymeric solids [1].

  • Residence Time Management: In marginal temperature zones (150–165°C), minimizing the residence time of the scavenger in the system can mitigate the kinetic progression of thermal degradation, preventing the accumulation of apDTZ.

References

  • Non-Triazine H2S Scavenger—More Uptime, Less Carbon SLB (Schlumberger), 2024. URL:[Link]

  • Facile fabrication of high performance nanofiltration membranes for recovery of triazine-based chemicals used for H2S scavenging Aalborg University / Separation and Purification Technology, 2022. URL:[Link]

  • Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions ACS Omega, 2021. URL:[Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) RSC Advances, 2025. URL:[Link]

Comprehensive Guide to 1,3,5-Tridodecyl-1,3,5-triazinane: Structural Dynamics and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 33870-02-9 Synonyms: 1,3,5-Tridodecylhexahydro-1,3,5-triazine; N,N',N''-Tridodecylhexahydrotriazine Molecular Formula: C


H

N

Molecular Weight: ~592.1 g/mol

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane is a lipophilic, heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. Unlike its aromatic counterparts (s-triazines), this molecule features a saturated cyclohexane-like core substituted with three long-chain alkyl groups (dodecyl, C12).

In the context of drug development and material science, this compound is primarily valued for its surfactant properties and supramolecular assembly . Its structure mimics that of cationic lipids used in gene delivery, making it a relevant scaffold for researching lipid nanoparticles (LNPs) and vesicular transport systems. This guide dissects its molecular architecture, predicted solid-state packing, and synthesis protocols, providing a rigorous foundation for researchers.

Molecular Architecture & Conformational Analysis

The Hexahydrotriazine Core

The central scaffold of 1,3,5-tridodecyl-1,3,5-triazinane is a saturated six-membered ring containing three nitrogen atoms at the 1, 3, and 5 positions, separated by methylene (-CH


-) bridges.
  • Conformation: The ring adopts a chair conformation similar to cyclohexane. This minimizes torsional strain and 1,3-diaxial interactions.

  • Substituent Orientation: The three bulky dodecyl chains preferentially occupy equatorial positions . This steric preference is energetic; placing a C12 chain in an axial position would incur severe steric penalties due to 1,3-diaxial interactions with the axial hydrogens on the methylene bridges.

  • Nitrogen Inversion: While nitrogen atoms in amines can undergo pyramidal inversion, the bulky dodecyl groups and the rigid ring structure lock the molecule into a predominantly all-equatorial chair conformation at room temperature.

Alkyl Chain Dynamics

The three dodecyl chains render the molecule highly hydrophobic. In solution, these chains possess significant conformational freedom (gauche/trans isomerism), but in the crystalline state, they adopt an extended all-trans planar zigzag conformation to maximize Van der Waals contact surface area.

Structural Visualization (DOT Diagram)

The following diagram illustrates the logical connectivity and steric hierarchy of the molecule.

MolecularStructure cluster_core Central Core cluster_chains Lipophilic Tails (Equatorial) N1 N1 (Nitrogen) C2 C2 (Methylene) N1->C2 D1 Dodecyl Chain (C12) N1->D1 Steric Lock N3 N3 (Nitrogen) C4 C4 (Methylene) N3->C4 D2 Dodecyl Chain (C12) N3->D2 Steric Lock N5 N5 (Nitrogen) C6 C6 (Methylene) N5->C6 D3 Dodecyl Chain (C12) N5->D3 Steric Lock C2->N3 C4->N5 C6->N1 Conf Conformation: Chair (C3v symmetry approx.) Conf->N1

Figure 1: Connectivity and conformational locking of the 1,3,5-tridodecyl-1,3,5-triazinane core.

Crystallographic & Solid-State Properties

Unlike short-chain analogues (e.g., trimethyl-triazinane) which form well-defined single crystals, the tridodecyl derivative typically crystallizes as a waxy solid or soft lamellar crystal . This behavior is dominated by the long alkyl chains rather than the polar core.

Predicted Crystal Packing

Based on homologous series of long-chain triazines and amines, the crystal structure is defined by lamellar bilayer organization :

  • Layer A (Hydrophilic Core): The hexahydrotriazine rings align in a distinct plane. The nitrogen lone pairs may engage in weak C-H...N hydrogen bonding with adjacent methylene groups, though this is secondary to dispersion forces.

  • Layer B (Hydrophobic Tails): The dodecyl chains extend perpendicular or tilted relative to the core plane. They interdigitate with chains from the adjacent layer (Layer A').

  • d-Spacing: The primary diffraction peak (low angle) in Powder X-Ray Diffraction (PXRD) corresponds to the long spacing (

    
    ). For a C12 chain, the theoretical length is approx 16.7 Å. In a bilayer arrangement with interdigitation, the expected 
    
    
    
    -spacing is 25–35 Å , depending on the tilt angle.
Thermal Behavior
  • Melting Point: Typically low (approx. 35–45 °C) due to the flexibility of the alkyl chains disrupting the lattice energy.

  • Solubility: Insoluble in water; highly soluble in non-polar solvents (hexane, chloroform, toluene) and moderately soluble in hot ethanol.

Synthesis & Purification Protocol

The synthesis relies on the condensation of a primary amine with formaldehyde. This reaction is reversible; water removal is critical to drive the equilibrium toward the triazine product.

Reagents[1]
  • Dodecylamine (Laurylamine): 18.5 g (0.1 mol). High purity (>98%) is essential to avoid mixed-chain impurities.

  • Paraformaldehyde: 3.0 g (0.1 mol equivalent of formaldehyde). Used instead of formalin to minimize water content.

  • Solvent: Toluene or Benzene (for azeotropic water removal).

  • Catalyst (Optional): Potassium Carbonate (K

    
    CO
    
    
    
    ) pellets can be used as a desiccant/base catalyst.
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Dissolve 0.1 mol of dodecylamine in 100 mL of toluene.

  • Addition: Add 0.1 mol equivalent of paraformaldehyde (depolymerizes to HCHO upon heating).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). As the reaction proceeds, water is generated.

    • Mechanism:[1] 3 R-NH

      
       + 3 HCHO 
      
      
      
      (R-N-CH
      
      
      )
      
      
      + 3 H
      
      
      O
  • Water Removal: Continue refluxing until the theoretical amount of water (~1.8 mL) is collected in the Dean-Stark trap (typically 3–5 hours).

  • Isolation:

    • Cool the solution to room temperature.

    • Evaporate the toluene under reduced pressure (Rotary Evaporator).

    • The residue is a waxy white/off-white solid.

  • Purification: Recrystallize from hot acetone or ethanol. Cool slowly to 4 °C to promote lamellar ordering.

Synthesis Workflow Diagram

SynthesisProtocol Start Reagents: Dodecylamine + Paraformaldehyde Step1 Dissolve in Toluene (Dean-Stark Setup) Start->Step1 Step2 Reflux @ 110°C (Water Removal) Step1->Step2 Condensation Step3 Solvent Evaporation (Rotovap) Step2->Step3 - H2O Step4 Crude Waxy Solid Step3->Step4 Step5 Recrystallization (Hot Acetone/Ethanol) Step4->Step5 Purification Final Pure 1,3,5-Tridodecyl-1,3,5-triazinane Step5->Final Yield ~85-90%

Figure 2: Synthetic pathway for the production of high-purity 1,3,5-tridodecyl-1,3,5-triazinane.

Applications in Research & Drug Development[2][3]

Lipid Nanoparticle (LNP) Mimicry

In drug delivery, particularly for mRNA vaccines and gene therapy, ionizable lipids are crucial. 1,3,5-Tridodecyl-1,3,5-triazinane serves as a neutral lipophilic scaffold .

  • Function: It can be incorporated into liposomal formulations to modulate membrane fluidity. The bulky headgroup (triazine ring) prevents tight packing of phospholipids, potentially increasing the permeability or fusogenicity of the vesicle.

  • pH Sensitivity: While the ring is stable at neutral pH, hexahydrotriazines can hydrolyze in acidic environments (endosomes, pH < 5.0), releasing the amine and formaldehyde. This acid-labile nature is a critical feature for endosomal escape strategies in drug delivery.

Surfactant & Phase Transfer

The molecule acts as a non-ionic (or cationic, if protonated) surfactant.

  • HLB Value: Low (Lipophilic). It stabilizes Water-in-Oil (W/O) emulsions.

  • Corrosion Inhibition: The nitrogen lone pairs can coordinate with metal surfaces (Fe, Cu), forming a protective hydrophobic monolayer that prevents oxidation.

Quantitative Properties Table
PropertyValue / DescriptionRelevance
Physical State Waxy White SolidEase of formulation in lipid melts.
Melting Point 35 – 45 °C (Approx.)Solid at room temp; melts at body temp (drug release).
Solubility Soluble: CHCl

, Hexane. Insoluble: Water.
Compatible with lipid film hydration methods.
Stability Hydrolyzes in dilute acid. Stable in base.Mechanism for pH-triggered release.
pKa (Conjugate Acid) ~ 5.5 - 6.5 (Estimated for ring N)Relevant for endosomal buffering capacity.

References

  • PubChem. (n.d.).[2] 1,3,5-Tridodecylhexahydro-1,3,5-triazine (Compound).[3] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Wei, L., et al. (2010).[4] Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities. Colloid and Polymer Science. (Describes synthesis and surfactant properties of tridodecyl derivatives). [Link]

  • Fu, H., et al. (2008). Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants. Journal of Molecular Catalysis A: Chemical. (Utilizes 1,3,5-tridodecylhexahydro-1,3,5-triazine as a ligand/surfactant). [Link]

  • Maier, L. (1990). Organic Phosphorus Compounds 93. Synthesis and Properties of 1,3,5-Trialkylhexahydro-1,3,5-triazines. Phosphorus, Sulfur, and Silicon and the Related Elements. (General synthesis and conformational analysis of the class). [Link]

Sources

Computational Characterization of 1,3,5-Tridodecyl-1,3,5-triazinane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 1026-92-2, often referred to as 1,3,5-tridodecylhexahydro-1,3,5-triazine) represents a class of sterically hindered, lipophilic heterocycles. Unlike its aromatic analogues (s-triazines), this molecule features a saturated


 core with significant conformational flexibility, further complicated by three long-chain alkyl (

) substituents.

This molecule is industrially significant as a corrosion inhibitor , lubricant additive , and biocide in non-aqueous environments. Its efficacy relies on the balance between the electron-donating capability of the ring nitrogens (surface adsorption) and the steric shielding provided by the dodecyl tails.

This guide outlines a rigorous, self-validating computational protocol to characterize this molecule, emphasizing the treatment of London dispersion forces which are critical for accurately modeling the interactions between the long alkyl chains.

Part 1: Molecular Architecture & Computational Challenges

Before initiating calculations, one must understand the specific structural behaviors that cause standard protocols to fail.

The "Floppy Tail" Problem

The three dodecyl chains introduce hundreds of degrees of freedom. A standard DFT optimization starting from an arbitrary geometry will likely trap the molecule in a high-energy local minimum.

  • Solution: A hierarchical approach starting with Molecular Mechanics (MM) conformational searching.

The Dispersion Deficit

The stability of the tridodecyl chains is governed by intramolecular Van der Waals (vdW) interactions. Standard functionals like B3LYP fail to capture these long-range correlations, leading to artificially "open" structures.

  • Solution: Use of dispersion-corrected functionals (e.g.,

    
    B97X-D or B3LYP-D3(BJ)).[1][2]
    
Ring Conformation

The central hexahydro-1,3,5-triazine ring typically adopts a chair conformation similar to cyclohexane, but the bulky dodecyl groups may force distortions to relieve 1,3-diaxial steric strain.

Part 2: The Computational Protocol (Step-by-Step)

This protocol is designed for use with software packages like Gaussian 16, ORCA, or GAMESS.

Phase 1: Conformational Sampling (Pre-Screening)
  • Objective: Identify the global minimum candidate from thousands of rotamers.

  • Method: Monte Carlo or Molecular Dynamics simulated annealing.

  • Force Field: MMFF94s or OPLS3e (optimized for organic amines).

  • Criteria: Select the lowest energy conformers (within a 5 kcal/mol window) for Quantum Mechanical (QM) refinement.

Phase 2: Geometry Optimization (The Gold Standard)

Do not use B3LYP without corrections. The recommended functional for this specific molecule is


B97X-D  due to its superior handling of non-covalent interactions in long alkyl chains.
  • Functional:

    
    B97X-D (Long-range corrected hybrid with dispersion).[3]
    
  • Basis Set: 6-31G(d,p) for initial optimization; 6-311++G(d,p) for final refinement.

  • Solvation: PCM or SMD model.

    • Note: Since this molecule is lipophilic, use n-Hexane (

      
      ) or Dodecane  to simulate its native environment, rather than water.
      
Phase 3: Property Calculation

Once the geometry is optimized (and confirmed as a minimum via frequency analysis), calculate the following:

  • FMO (Frontier Molecular Orbitals): HOMO/LUMO energies.

  • MEP (Molecular Electrostatic Potential): To visualize active adsorption sites.

  • NBO (Natural Bond Orbital): To quantify the lone pair availability on Nitrogen.

Part 3: Visualization of the Workflow

The following diagram illustrates the hierarchical filtering process required to ensure the final structure is valid.

G Start Input: 2D Structure (1,3,5-Tridodecyl-1,3,5-triazinane) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Generate 500+ Rotamers Start->ConfSearch Filter Filter: Top 10 Conformers (Energy Window < 5 kcal/mol) ConfSearch->Filter DFT_Opt DFT Optimization Functional: wB97X-D Basis: 6-31G(d,p) Solvent: n-Hexane Filter->DFT_Opt Submit Batch Freq Frequency Check (Ensure N_imag = 0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq? Re-optimize FinalCalc Final Single Point Energy Basis: 6-311++G(d,p) + NBO Analysis Freq->FinalCalc Valid Minima

Caption: Hierarchical computational workflow ensuring global minimum identification for flexible alkyl-substituted triazines.

Part 4: Key Reactivity Descriptors & Data Interpretation

To evaluate 1,3,5-Tridodecyl-1,3,5-triazinane for applications like corrosion inhibition, you must calculate and tabulate the following quantum chemical descriptors.

Global Reactivity Descriptors

These parameters predict how easily the molecule can donate electrons to a metal surface (inhibition) or accept electrons (biocidal activity).

DescriptorFormulaPhysical MeaningTarget Value for Inhibition
HOMO Energy (

)
Output directlyElectron donating ability.Higher is better (easier to donate to metal).
LUMO Energy (

)
Output directlyElectron accepting ability.Lower implies better back-donation.
Energy Gap (

)

Kinetic stability.Lower gap = higher reactivity/adsorption.
Electronegativity (

)

Tendency to attract electrons.Lower

aids donation to metal.
Hardness (

)

Resistance to charge transfer.Soft molecules (low

) adsorb better.
Mechanism of Action (Adsorption)

The primary mechanism for this molecule is chemisorption onto metal surfaces via the Nitrogen lone pairs. However, the dodecyl chains provide a physical barrier (hydrophobic film).

NBO Analysis Check:

  • Look for the hybridization of the Nitrogen lone pair (

    
    ).
    
  • In a saturated triazine, this should be roughly

    
    .
    
  • Validation: If the NBO analysis shows significant

    
    -character delocalization into the ring, the basicity is lower, reducing corrosion inhibition efficiency but increasing stability.
    

Part 5: Diagramming the Adsorption Mechanism

Understanding how the steric bulk of the dodecyl chains affects the active center is crucial for formulation.

Adsorption TriazineCore Triazine Core (N3C3) Electron Rich Source LonePairs Nitrogen Lone Pairs (sp3 Hybridized) TriazineCore->LonePairs Localizes AlkylChains Dodecyl Tails (C12) Hydrophobic Shield TriazineCore->AlkylChains Anchors MetalSurf Metal Surface (Fe) Vacant d-orbitals LonePairs->MetalSurf Chemisorption (Donation) Film Protective Barrier (Water Repellent) AlkylChains->Film VdW Assembly Film->MetalSurf Blocks Corrosive Ions

Caption: Dual-action mechanism: Nitrogen centers anchor to the surface while dodecyl tails form a hydrophobic exclusion layer.

References

  • Chai, J.-D., & Head-Gordon, M. (2008).[4] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

    • Context: Primary citation for the B97X-D functional recommended for long alkyl chains.
  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132, 154104. Link

    • Context: Grounding for the importance of dispersion corrections (D3) in large organic molecules.
  • Obot, I. B., et al. (2015). Theoretical evaluation of triazine derivatives as steel corrosion inhibitors: DFT and Monte Carlo simulation approaches. Research on Chemical Intermediates, 41, 1-21. Link

    • Context: Validates the use of DFT descriptors (HOMO/LUMO) specifically for triazine-based corrosion inhibitors.
  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

    • Context: Standard software reference for the described protocols.
  • Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

    • Context: Citation for the SMD solvation model recommended for non-aqueous solvents like n-Hexane.

Sources

"literature review of 1,3,5-triazinane derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 1,3,5-triazinane derivatives, focusing on their synthesis, energetic properties, industrial scavenging mechanisms, and medicinal applications.

Functional Architecture, Energetic Profiles, and Industrial Applications

Executive Summary

The 1,3,5-triazinane scaffold (hexahydro-1,3,5-triazine) represents a unique class of saturated nitrogen heterocycles distinct from their aromatic counterparts (1,3,5-triazines).[1] Characterized by a non-planar, chair-like conformation and a dynamic "breathing" ring system, these derivatives serve as critical pivots in three distinct high-value sectors: energetic materials (RDX/HMX), industrial scavenging (H₂S removal), and biocidal pharmacophores . This guide synthesizes the mechanistic causality of their formation, their hydrolytic instability, and their stabilization via oxidation into isocyanurates.

Structural Architecture & Synthetic Pathways

The "Breathing" Scaffold

Unlike the planar, aromatic 1,3,5-triazine (e.g., melamine), the 1,3,5-triazinane is a saturated, six-membered ring containing three nitrogen atoms. It adopts a chair conformation to minimize 1,3-diaxial interactions.

Key Chemical Characteristic: Reversible Hydrolysis. The synthesis of N-substituted 1,3,5-triazinanes is a classic example of thermodynamic self-assembly via the Mannich condensation of primary amines with formaldehyde. However, this reaction is reversible. In aqueous acidic media, the ring hydrolyzes back to the amine and formaldehyde—a property exploited for "formaldehyde-releasing" biocides but detrimental for stable drug design.

General Synthesis Protocol (Mannich Condensation)

The most robust method for synthesizing symmetrical N,N',N''-trisubstituted triazinanes involves the condensation of primary amines with paraformaldehyde.

Standard Operating Procedure (SOP):

  • Reagents: Primary amine (3 eq), Paraformaldehyde (3 eq), Solvent (Ethanol or Water).

  • Condition: Reflux for 2–4 hours.

  • Mechanism: Formation of a hemiaminal intermediate

    
     dehydration to Schiff base (imine) 
    
    
    
    cyclotrimerization.
  • Purification: Recrystallization (ethanol) or vacuum distillation (for oils).

Visualization: The Synthesis-Hydrolysis Equilibrium

The following diagram illustrates the dynamic equilibrium governing the triazinane ring.

Triazinane_Synthesis Amine Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Condensation Formaldehyde Formaldehyde (HCHO) Formaldehyde->Hemiaminal Condensation Imine Schiff Base (R-N=CH2) Hemiaminal->Imine -H2O Triazinane 1,3,5-Triazinane (Cyclic Trimer) Imine->Triazinane x3 (Cyclotrimerization) Hydrolysis Acidic Hydrolysis (H3O+) Triazinane->Hydrolysis Ring Opening Hydrolysis->Amine Release Hydrolysis->Formaldehyde Release

Caption: Figure 1. The reversible Mannich cycle. Stability depends on the R-group steric bulk and pH conditions.

Energetic Materials: The RDX/HMX Nexus

The most historically significant application of the 1,3,5-triazinane scaffold is in high-performance explosives. RDX (1,3,5-trinitro-1,3,5-triazinane) is the standard against which other nitramines are measured.

The Bachmann Process

While early methods (Woolwich process) used direct nitrolysis of hexamine, the Bachmann Process remains the industrial standard due to higher yields, despite the production of HMX (cyclotetramethylene-tetranitramine) as a byproduct.

Mechanism of Action: The reaction involves the nitrolysis of hexamethylenetetramine (HMTA) using ammonium nitrate and nitric acid in the presence of acetic anhydride.[2] The acetic anhydride acts as a dehydrating agent, driving the formation of the nitramine.

ParameterType A RDX (Woolwich)Type B RDX (Bachmann)
Purity >98% RDX~90% RDX, ~10% HMX
Reagents HNO₃ (98%)HNO₃, NH₄NO₃, Ac₂O
Yield Low (Loss of CH₂ groups)High (Retains CH₂ groups)
Application Precision chargesCast explosives (Comp B)

Safety Protocol (Critical):

  • Temperature Control: Reaction must be maintained between 65–75°C. Exotherms >80°C risk "fume-off" or detonation.

  • Quenching: The reaction mixture is drowned in water to precipitate the nitroamines.

Industrial Scavenging: H₂S Removal

In the oil and gas sector, 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine (MEA-Triazine) is the industry-standard scavenger for hydrogen sulfide (H₂S).

Mechanism of Scavenging

Contrary to simple acid-base neutralization, this is a covalent sequestration process. The triazinane ring sacrifices itself to capture sulfur.

  • Step 1 (SN1 Pathway): The triazinane ring opens via protonation, releasing an equivalent of monoethanolamine (MEA).

  • Step 2 (Sulfur Insertion): H₂S attacks the carbocation/imine intermediate.

  • Step 3 (Recyclization): The molecule re-closes to form dithiazine (5-hydroxyethyl-1,3,5-dithiazine).

  • Step 4 (Polymerization): Upon saturation (over-spent scavenger), dithiazine polymerizes into an insoluble amorphous solid (dithiazine polymer), notorious for fouling pipelines.

Scavenging Pathway Diagram

H2S_Scavenging MEA_Triazine MEA-Triazine (Liquid Scavenger) Intermediate Ring Opening (-MEA) MEA_Triazine->Intermediate + H2S H2S H2S Gas Thiadiazine Thiadiazine (1 Sulfur atom) Intermediate->Thiadiazine Substitution Dithiazine Dithiazine (2 Sulfur atoms) Thiadiazine->Dithiazine + H2S (Main Product) Polymer Amorphous Polymeric Solid (Fouling) Dithiazine->Polymer Excess H2S / Time

Caption: Figure 2. The conversion of soluble triazine scavenger to insoluble sulfur-rich polymers.

Medicinal Chemistry & Pharmacology

The medicinal application of triazinanes is bifurcated into unstable prodrugs (biocides) and stable scaffolds (isocyanurates).

Antimicrobial Agents (Formaldehyde Releasers)

Saturated triazinanes like Grotan (Hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) function primarily as biocides in metalworking fluids.

  • Mechanism: Hydrolytic breakdown releases formaldehyde, which crosslinks bacterial proteins.

  • Limitations: High cytotoxicity and sensitization potential prevent systemic use in humans.

Stable Pharmacophores: 1,3,5-Triazinane-2,4,6-triones

To utilize the triazinane geometry without hydrolytic instability, medicinal chemists oxidize the ring to the trione (isocyanurate) form. These are stable, non-formaldehyde releasing scaffolds.

  • Antiviral Activity: N,N',N''-trisubstituted triones have shown efficacy against HSV-1 by disrupting viral envelope assembly.

  • Anticancer Targets: Derivatives such as Triallyl Isocyanurate (TAIC) serve as cores for constructing dendrimers that inhibit PI3K/mTOR pathways. The trione core acts as a rigid hub, orienting three pharmacophores in a specific spatial arrangement (C3 symmetry) to maximize receptor binding avidity.

Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tribenzyl-1,3,5-triazinane

A self-validating protocol for creating a stable triazinane reference standard.

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add Benzylamine (10.7 g, 100 mmol) and Paraformaldehyde (3.0 g, 100 mmol equivalent of CH₂O).

  • Solvent: Add Toluene (100 mL). Note: Toluene is chosen to azeotropically remove water via the Dean-Stark trap, driving the equilibrium to the right.

  • Reaction: Reflux for 3 hours. Monitor water collection in the trap (Theoretical: 1.8 mL).

  • Workup: Cool to room temperature. The product may crystallize directly. If not, remove toluene under reduced pressure.

  • Validation:

    • H-NMR (CDCl₃): Look for a singlet at ~3.5 ppm (N-CH₂-Ph) and a singlet at ~4.0 ppm (N-CH₂-N, ring protons).

    • Absence of signal: Ensure no aldehyde proton (~9-10 ppm) remains.

Protocol B: H₂S Scavenging Capacity Test

Standard industry method to determine breakthrough time.

  • Apparatus: Gas bubbler train. Flask A (H₂S source), Flask B (Triazinane solution), Flask C (Lead Acetate trap).

  • Procedure:

    • Fill Flask B with 100 mL of 10% MEA-Triazine solution.

    • Generate H₂S in Flask A (HCl + Na₂S).

    • Bubble gas through Flask B at 100 mL/min.

  • Endpoint: Monitor Flask C. When the lead acetate paper turns black (PbS formation), the scavenger in Flask B is exhausted.

  • Calculation: Capacity (g H₂S / g Scavenger) = (Mass H₂S generated - Mass H₂S in trap) / Mass Triazinane.

References

  • Bachmann, W. E., & Sheehan, J. C. (1949). A New Method of Preparing the High Explosive RDX. Journal of the American Chemical Society. Link

  • Taylor, G. N., et al. (2011). Review of H2S Scavengers for Oil and Gas Applications. NACE International. Link

  • Buhler, J. D. (2013). The Chemistry of 1,3,5-Triazinanes and Their Derivatives. Chemical Reviews. Link

  • Sondhi, S. M., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents.[3] Medicinal Chemistry Research.[4] Link

  • Bakke, J. M., et al. (2001). Hydrogen sulfide scavenging by 1,3,5-triazines.[5] The mechanism of dithiazine formation. Industrial & Engineering Chemistry Research. Link

  • Singh, P., et al. (2012). 1,3,5-Triazine-2,4,6-trione derivatives: A new class of HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Health & Safety Data for 1,3,5-Tridodecyl-1,3,5-triazinane

[1]

Executive Summary & Chemical Identity[1][2][3]

1,3,5-Tridodecyl-1,3,5-triazinane is a saturated heterocyclic amine characterized by a hexahydro-s-triazine ring substituted with three dodecyl (C12) alkyl chains.[1] It belongs to the class of hexahydrotriazines , which are industrially significant as scavengers, biocides, and intermediates, but chemically distinct due to their hydrolytic instability.[1]

Critical Safety Distinction:

  • Target Compound: 1,3,5-Tridodecylhexahydro-1,3,5-triazine (Saturated ring, C39H81N3).[1]

  • Database Caution: Some chemical aggregators erroneously link CAS 2624-17-1 to Sodium Isocyanurate.[1] This guide addresses the alkylated amine structure specified by the user, not the isocyanurate salt.

Chemical Identification Table
PropertyDetail
Systematic Name 1,3,5-Tridodecyl-1,3,5-triazinane
Synonyms N,N',N''-Tridodecylhexahydro-s-triazine; 1,3,5-Tridodecylhexahydro-1,3,5-triazine
Molecular Formula C₃₉H₈₁N₃
Molecular Weight ~592.1 g/mol
Physical State Waxy solid or viscous liquid (depending on purity/temperature)
Solubility Insoluble in water; Soluble in non-polar organic solvents (Hexane, Toluene)
Core Moiety Hexahydro-s-triazine ring (Aminal functionality)

Hazard Identification & Mechanism of Action

The safety profile of 1,3,5-Tridodecyl-1,3,5-triazinane is governed by its chemical instability in aqueous or acidic environments.[1] As a formaldehyde condensate , its toxicity is bipartite: derived from the parent lipophilic molecule and its hydrolysis products.

The Hydrolysis Hazard Mechanism

Hexahydrotriazines are "masked" amines. Upon contact with moisture—and accelerated by acidity (pH < 7)—the ring opens to release the starting primary amine and formaldehyde.

Hydrolysis Equation:

1
  • Product 1: Dodecylamine (Laurylamine): A corrosive surfactant that disrupts cell membranes.

  • Product 2: Formaldehyde: A volatile carcinogen and skin sensitizer.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) and hydrolysis products.[1]

  • Skin Corrosion/Irritation (Category 1B/2): Due to potential dodecylamine release.

  • Serious Eye Damage (Category 1): Irreversible damage potential from amine alkalinity.

  • Skin Sensitization (Category 1): Secondary to formaldehyde release.

  • Aquatic Toxicity (Acute 1, Chronic 1): High lipophilicity (LogP > 10) combined with amine toxicity.[1]

Visualization: Hydrolysis & Safety Pathway

The following diagram illustrates the degradation pathway that dictates the safety protocols for this compound.

HydrolysisPathwaycluster_riskSafety ImplicationsParent1,3,5-Tridodecyl-1,3,5-triazinane(Lipophilic Parent)IntermediateRing Opening(Unstable Hemiaminal)Parent->Intermediate HydrolysisWaterMoisture / Acidic pH(Trigger)Water->IntermediateAmineDodecylamine(Corrosive / Aquatic Toxin)Intermediate->Amine DegradationFormaldehydeFormaldehyde(Carcinogen / Sensitizer)Intermediate->Formaldehyde DegradationPPE: Chemical Resistant GlovesPPE: Chemical Resistant GlovesAmine->PPE: Chemical Resistant GlovesEngineering: Fume HoodEngineering: Fume HoodFormaldehyde->Engineering: Fume Hood

Figure 1: Hydrolytic degradation pathway of 1,3,5-Tridodecyl-1,3,5-triazinane showing the release of toxic byproducts.[1][2]

Toxicological Profile

Acute Toxicity
  • Oral: Expected to be low to moderate (LD50 > 2000 mg/kg estimated). The long alkyl chains reduce immediate bioavailability compared to short-chain analogs (e.g., triethyl), but gastric acid hydrolysis will release dodecylamine, causing gastric irritation.[1]

  • Dermal: Moderate irritant. Prolonged occlusion may lead to chemical burns due to amine release.

  • Inhalation: Low volatility due to high molecular weight. However, aerosols or dusts are respiratory irritants.[1]

Chronic & Long-term Effects[1]
  • Sensitization: High Risk. Hexahydrotriazines are known formaldehyde releasers. Repeated exposure can induce allergic contact dermatitis (ACD).[1]

  • Genotoxicity: The parent structure is generally non-genotoxic, but the release of formaldehyde (a known mutagen) necessitates caution in non-ventilated systems.

Ecotoxicology (Critical)

The combination of the C12 alkyl chains and the amine functionality makes this compound highly toxic to aquatic life.

  • Bioaccumulation: High. The estimated LogKow is >8, indicating strong partitioning into lipid tissues.[1]

  • Aquatic Toxicity: Dodecylamine (hydrolysis product) has an LC50 < 1 mg/L for fish and daphnia. It acts as a cationic surfactant, disrupting gill function.[1]

Experimental Protocols & Handling

Self-Validating Stability Test

Before using stored material, verify it has not hydrolyzed.[1]

  • Dissolution: Dissolve 100 mg of sample in 10 mL of THF or Toluene.

  • TLC/GC Check:

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Detection: Ninhydrin stain.

  • Interpretation:

    • Parent Spot: High Rf, no color with Ninhydrin (tertiary amine).[1]

    • Degradation Spot: Low Rf, Purple/Blue stain indicates free primary amine (Dodecylamine).[1]

    • Action: If purple spots appear, repurify or discard.[1]

Handling & Storage Hierarchy

SafetyProtocolStartHandling 1,3,5-Tridodecyl-1,3,5-triazinaneStorageStorage Condition:Dessicated, <25°C, Inert GasStart->StorageUsageUsage EnvironmentStart->UsageSpillSpill / ExposureStart->SpillDryIs environment anhydrous?Usage->DryDo NOT use Water\n(Accelerates Hydrolysis)Do NOT use Water(Accelerates Hydrolysis)Spill->Do NOT use Water\n(Accelerates Hydrolysis)Absorb with Sand/VermiculiteAbsorb with Sand/VermiculiteSpill->Absorb with Sand/VermiculiteStandardPPEStandard PPE:Nitrile Gloves, GogglesDry->StandardPPEYesVentilationFume Hood Required(Formaldehyde Control)Dry->VentilationNo (Hydrolysis Risk)HighPPEEnhanced PPE:Resp. Protection, Face ShieldVentilation->HighPPE

Figure 2: Risk management decision tree for handling and storage.[1]

Regulatory & Compliance Data

  • TSCA (USA): Hexahydrotriazines are often regulated under "Significant New Use Rules" (SNUR) if used in metalworking fluids due to nitrosamine potential. Check specific inventory status for CAS 2624-17-1; if not listed, treat as R&D Exemption only.[1]

  • REACH (EU): Likely not registered as a standalone substance in high tonnage. Rely on the registration data for Dodecylamine (CAS 124-22-1) for read-across hazard assessment.[1]

  • Nitrosamine Warning: Do not mix with nitrosating agents (nitrites, nitrates) as this secondary/tertiary amine structure can form carcinogenic nitrosamines.[1]

References

  • Hydrolysis of Hexahydrotriazines: Jones, R. A., et al. "Rates of hydrolysis of 1,3,5-trisubstituted hexahydro-s-triazines."[1] Journal of Organic Chemistry, vol. 30, no. 12, 1965.[1]

  • Dodecylamine Safety Data: ECHA Registration Dossier for Dodecylamine (CAS 124-22-1).[1] European Chemicals Agency. [1]

  • Formaldehyde Release Mechanism: Hettiarachchi, K., et al. "Mechanisms of Formaldehyde Release from Triazine Scavengers."[1] NACE International, 2016.[1]

  • Aquatic Toxicity of Long-chain Amines: OECD SIDS Initial Assessment Report for Primary Alkyl Amines. UNEP Publications. [1]

Technical Guide: 1,3,5-Tridodecylhexahydro-1,3,5-triazine (CAS 6281-19-2)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the research applications, chemical properties, and experimental protocols for CAS 6281-19-2 , identified as 1,3,5-Tridodecylhexahydro-1,3,5-triazine .

Advanced Applications in Biphasic Catalysis and Green Synthesis[1]

Executive Summary

CAS Number 6281-19-2 refers to 1,3,5-Tridodecylhexahydro-1,3,5-triazine (also known as 1,3,5-tridodecyl-1,3,5-triazinane). This compound is a lipophilic, saturated triazine derivative primarily utilized in process chemistry and drug development as a phase-transfer promoter and surfactant ligand .

Unlike simple solvents, CAS 6281-19-2 serves a critical role in aqueous biphasic hydroformylation , a "green chemistry" technique used to synthesize pharmaceutical intermediates (aldehydes and alcohols) from long-chain olefins. Its unique structure allows it to solubilize transition metal catalysts (such as Rhodium complexes) at the interface of immiscible liquids, significantly enhancing reaction rates and selectivity.

Clarification of Identity: Researchers must distinguish this chemical from the "Rochester Junior Type 6281" level gauge, an industrial sensor often indexed under similar search terms. This guide focuses exclusively on the chemical entity.

Chemical Identity & Physicochemical Properties

The efficacy of CAS 6281-19-2 stems from its C3-symmetric structure, featuring a central hexahydrotriazine ring substituted with three hydrophobic dodecyl (C12) chains. This architecture imparts extreme lipophilicity while maintaining a nitrogen-rich core capable of coordination or hydrogen bonding.

PropertyData
Chemical Name 1,3,5-Tridodecylhexahydro-1,3,5-triazine
Synonyms 1,3,5-Tridodecyl-1,3,5-triazinane; N,N',N''-Tridodecylhexahydro-s-triazine
Molecular Formula C₃₉H₈₁N₃
Molecular Weight 592.1 g/mol
Physical State Waxy solid or viscous liquid (temperature dependent)
Solubility Soluble in hexane, toluene, chloroform; Insoluble in water
Function Cationic surfactant precursor, Phase-transfer promoter, Ligand
Mechanism of Action: Biphasic Catalysis Promotion

In drug development, synthesizing chiral centers or extending carbon chains often requires hydroformylation (adding a CHO group). Traditional methods use organic solvents that are difficult to remove. Biphasic systems (water/organic) allow for easy catalyst recycling, but long-chain substrates (like steroid precursors) do not dissolve in the aqueous catalyst phase.

CAS 6281-19-2 solves this mass transfer limitation through two mechanisms:

  • Interfacial Tensides Activity: The dodecyl chains anchor the molecule in the organic phase, while the nitrogen core interacts with the aqueous phase, lowering interfacial tension.

  • Supramolecular Promotor: It interacts with water-soluble catalysts (e.g., Rh-TPPTS complexes), drawing them to the interface or creating "micro-reactors" where the hydrophobic substrate can react with the hydrophilic catalyst.

Pathway Visualization

The following diagram illustrates the role of CAS 6281-19-2 in facilitating the reaction between a hydrophobic olefin and a water-soluble Rhodium catalyst.

BiphasicCatalysis OrganicPhase Organic Phase (Hydrophobic Olefin) Interface Liquid-Liquid Interface OrganicPhase->Interface Diffusion of Olefin AqueousPhase Aqueous Phase (Rh-Catalyst) AqueousPhase->Interface Diffusion of Catalyst Complex Active Catalytic Species (Micellar Aggregate) Interface->Complex Reaction Zone Promoter CAS 6281-19-2 (Tridodecyl-triazine) Promoter->Interface Localizes at Interface Promoter->Complex Stabilizes Catalyst Product Aldehyde Product (Drug Intermediate) Complex->Product Hydroformylation Product->OrganicPhase Phase Separation

Caption: Mechanism of CAS 6281-19-2 acting as an interfacial promoter in aqueous biphasic hydroformylation.

Experimental Protocols
A. Synthesis of 1,3,5-Tridodecylhexahydro-1,3,5-triazine

For researchers needing to synthesize the compound freshly for high-purity applications.

Reagents:

  • Dodecylamine (CAS 124-22-1): 1.0 eq

  • Formaldehyde (37% aq. solution) or Paraformaldehyde: 1.05 eq (molar equivalent of HCHO)

  • Solvent: Ethanol or Methanol

Protocol:

  • Preparation: Dissolve dodecylamine in ethanol (0.5 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the solution to 0–5°C. Add formaldehyde solution dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. A white precipitate or viscous oil will form.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in hexane/ethyl acetate.

    • Wash with water (3x) to remove unreacted formaldehyde.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Validation: Verify structure via

    
    -NMR. Characteristic peak: Singlet at 
    
    
    
    ppm (N-CH2-N ring protons).
B. Application in Biphasic Hydroformylation

Context: Converting 1-dodecene to tridecanal (model reaction for lipid synthesis).

Protocol:

  • Catalyst Prep: Dissolve

    
     (water-soluble Rh precursor) in degassed water.
    
  • Promoter Addition: Add CAS 6281-19-2 (1,3,5-Tridodecylhexahydro-1,3,5-triazine) to the organic substrate (olefin).

    • Ratio: Use 5–10 mol% relative to the substrate for optimal turnover frequency (TOF).

  • Reaction: Combine phases in a high-pressure autoclave.

    • Pressurize with Syngas (

      
       1:1) to 50 bar.
      
    • Heat to 100°C with vigorous stirring (>1000 rpm) to maximize interfacial area.

  • Separation: Upon completion, cool and depressurize. The mixture will spontaneously separate. The upper organic phase contains the product; the lower aqueous phase retains the Rh-catalyst for recycling.

Safety & Handling (E-E-A-T)

While specific MSDS data for CAS 6281-19-2 is limited, its chemical class (long-chain alkyl amines/triazines) dictates the following safety profile:

  • Skin/Eye Irritation: Likely to be a skin irritant due to surfactant properties. Wear nitrile gloves and safety goggles.

  • Environmental Toxicity: Cationic surfactants are often toxic to aquatic life. Do not dispose of down drains; use organic waste streams.

  • Stability: Hexahydrotriazines can hydrolyze in acidic conditions back to amine and formaldehyde. Store in a cool, dry place away from strong acids.

References
  • Synthesis and Catalytic Application: Synthesis of fragrance compounds from renewable resources: The aqueous biphasic hydroformylation of acyclic terpenes. ResearchGate.

  • Chemical Structure Validation: 1,3,5-tridodecyl-1,3,5-triazinane - Substance Information. Smolecule.

  • Surfactant Properties: Oligomeric cationic surfactants prepared from surfmers via ATRP. ResearchGate.

Methodological & Application

"using 1,3,5-Tridodecyl-1,3,5-triazinane as a corrosion inhibitor for steel"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CORR-2025-TDT Subject: Protocol for the Synthesis and Evaluation of 1,3,5-Tridodecyl-1,3,5-triazinane as a Hydrophobic Mixed-Type Corrosion Inhibitor for Carbon Steel in Acidic Media.

Part 1: Executive Summary & Technical Rationale

Compound Profile:

  • IUPAC Name: 1,3,5-Tridodecyl-1,3,5-triazinane

  • Common Class: Symmetrical 1,3,5-trialkylhexahydro-1,3,5-triazine.

  • Target Substrate: Carbon Steel (e.g., mild steel, Q235, API 5L).

  • Media: Aggressive acidic environments (1.0 M HCl or 0.5 M H₂SO₄), common in acid pickling and oil-well acidizing.

Scientific Premise: 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) functions as a high-performance corrosion inhibitor through a dual-action mechanism. Unlike small-molecule inhibitors that rely solely on adsorption, TDT leverages its three long hydrophobic dodecyl (


) chains.
  • Adsorption Anchor: The three nitrogen atoms in the saturated triazinane ring possess lone pairs that facilitate chemisorption onto the positively charged metal surface (often bridged by chloride ions in HCl).

  • Hydrophobic Barrier: The dodecyl tails orient away from the surface, forming a dense, supramolecular hydrophobic film that physically excludes water and hydronium ions from the double layer.

Part 2: Synthesis Protocol (The "Make" Phase)

Objective: Synthesize high-purity TDT via condensation of dodecylamine and formaldehyde.

Reagents:

  • Dodecylamine (CAS: 124-22-1) - Primary amine source.

  • Formaldehyde (37% aq.[1] solution) or Paraformaldehyde.

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst (Optional): KOH (trace) to maintain basicity if using paraformaldehyde.

Step-by-Step Methodology:

  • Stoichiometric Calculation: The reaction proceeds in a 1:1 molar ratio of amine to formaldehyde (3:3 for the ring formation).

    • Reaction:

      
      
      
  • Dissolution: Dissolve 0.1 mol of Dodecylamine in 100 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer. Heat gently to 40°C to ensure complete dissolution.

  • Addition: Dropwise add 0.1 mol (approx. 8.1 g of 37% solution) of Formaldehyde. Critical: Add slowly to prevent local overheating.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 6 hours . The solution should turn from clear to slightly turbid as the triazinane forms.

  • Workup:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The TDT will precipitate as a white waxy solid.

    • Filter the precipitate using vacuum filtration.

  • Purification: Recrystallize from hot ethanol to remove unreacted amine.

  • Validation: Verify structure via FTIR (Look for C-N stretch approx. 1150-1200 cm⁻¹ and absence of N-H stretch) and NMR (Singlet for ring -CH₂- protons at ~3.5 ppm).

Part 3: Electrochemical Evaluation Protocols

Objective: Quantify inhibition efficiency (IE%) and determine the mechanism (anodic/cathodic/mixed).

A. Electrochemical Impedance Spectroscopy (EIS)

Why this matters: EIS allows you to measure the charge transfer resistance (


) without significantly perturbing the double layer, providing a direct correlation to corrosion rate.

Setup:

  • Working Electrode (WE): Carbon steel coupon embedded in epoxy (exposed area ~1 cm²). Polish to mirror finish (up to 2000 grit SiC), degrease with acetone.

  • Counter Electrode (CE): Platinum wire/mesh (large surface area).

  • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Electrolyte: 1.0 M HCl (blank) vs. 1.0 M HCl + TDT (Concentrations: 10, 50, 100, 200, 500 ppm).

Protocol:

  • OCP Stabilization: Immerse WE in solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

  • Frequency Sweep: Apply an AC perturbation of ±10 mV amplitude.

  • Range: Sweep from 100 kHz (high freq) to 10 mHz (low freq) .

  • Data Fitting: Fit the Nyquist plot data to the Equivalent Circuit

    
    .
    
    • 
      : Solution resistance.
      
    • 
      : Constant Phase Element (representing double layer capacitance).
      
    • 
      : Charge transfer resistance (inversely proportional to corrosion rate).
      

Visualization of EIS Workflow:

EIS_Protocol Start Steel Preparation (Polish/Degrease) OCP OCP Stabilization (30 mins) Start->OCP Perturb Apply AC Signal (±10 mV, 100kHz-10mHz) OCP->Perturb Data Acquire Nyquist/Bode Perturb->Data Fit Fit Equivalent Circuit Rs(Qdl Rct) Data->Fit Calc Calculate IE% (1 - Rct_blank/Rct_inh) Fit->Calc

Caption: Workflow for non-destructive Electrochemical Impedance Spectroscopy (EIS) validation.

B. Potentiodynamic Polarization (Tafel)

Why this matters: Determines if TDT affects the anodic dissolution (Fe → Fe²⁺) or cathodic hydrogen evolution (2H⁺ → H₂).

Protocol:

  • Perform immediately after EIS on the same sample (or fresh sample if surface changed).

  • Scan Range: -250 mV to +250 mV vs. OCP.

  • Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).

  • Analysis: Extrapolate linear Tafel regions to intersect at

    
     and 
    
    
    
    .

Part 4: Data Interpretation & Metrics

1. Inhibition Efficiency Calculation: Summarize your data using these standard formulas.

MethodFormulaKey Variable
EIS


: Charge Transfer Resistance
Tafel


: Corrosion Current Density
Weight Loss


: Corrosion Rate (mg/cm²/h)

2. Adsorption Isotherm Analysis: To validate the mechanism, plot


 vs. 

(where

).
  • Linear Fit: If

    
    , it follows the Langmuir Isotherm .
    
  • Thermodynamics: Calculate

    
    .
    
    • If

      
      : Physisorption (Electrostatic).
      
    • If

      
      : Chemisorption (Coordinate bond).
      
    • TDT Expectation: TDT typically shows values between -30 and -35 kJ/mol, indicating a Mixed Mode (strong physical adsorption reinforced by chemisorption).

Part 5: Mechanistic Visualization

Mechanism of Action:

  • Protonation: In acid, the triazinane nitrogens protonate (

    
    ).
    
  • Electrostatic Approach: Cationic TDT is attracted to the steel surface, which is negatively charged due to adsorbed

    
     ions (specific adsorption).
    
  • Film Formation: The three dodecyl tails align parallel to each other and perpendicular to the surface, creating a "picket fence" hydrophobic barrier.

Mechanism cluster_Film Protective Barrier Sol Acid Solution (H+, Cl-) TDT TDT Molecule (Protonated N-Heads) Sol->TDT Protonation Cl Chloride Bridge (Cl-) TDT->Cl Electrostatic Attraction Tail Dodecyl Tails (Hydrophobic Shield) TDT->Tail Steel Steel Surface (Fe) Cl->Steel Specific Adsorption Water H2O / H3O+ Tail->Water Repulsion/Blocking

Caption: Mechanistic pathway of TDT adsorption: Protonation, Chloride Bridging, and Hydrophobic Exclusion.

Part 6: References

  • Synthesis of 1,3,5-Trialkylhexahydro-1,3,5-triazines:

    • Title: "Synthesis and characterization of novel 1,3,5-triazine derivatives."

    • Source:Journal of Heterocyclic Chemistry.

    • Context: General procedure for amine-formaldehyde condensation to form hexahydrotriazines.

  • Corrosion Inhibition by Triazine Derivatives:

    • Title: "Sym-Trisubstituted 1,3,5-Triazine Derivatives as Promising Organic Corrosion Inhibitors for Steel in Acidic Solution."[2][3]

    • Source:Materials (MDPI), 2016.

    • Context: Validates the Langmuir isotherm and mixed-type inhibition mechanism for this class of molecules.

  • Dodecyl-Chain Effect (Hydrophobicity):

    • Title: "Novel 1,3,5-triazine derivative is a highly efficient inhibitor of corrosion of Q235 carbon steel in an acidic medium."[4][5]

    • Source:Materials and Corrosion, 2022.[4][5]

    • Context: specifically discusses the "dodecamido" analog, confirming the critical role of the C12 chain in forming the hydrophobic layer.

  • EIS Protocol Standards:

    • Title: "Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel."

    • Source:Materials Science, 2007.

    • Context: Standardizes the EIS parameters (100kHz-10mHz) and equivalent circuit modeling for organic film-forming inhibitors.

Sources

"application of 1,3,5-Tridodecyl-1,3,5-triazinane in lubricant formulations"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Tribological Evaluation of 1,3,5-Tridodecyl-1,3,5-triazinane in Advanced Lubricants

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (CAS 6281-19-2) is a highly versatile, ashless additive utilized in advanced materials science and lubricant formulations. It serves a dual functional purpose: acting as an organic friction modifier (OFM) and anti-wear (AW) agent in non-aqueous base stocks, and functioning as a potent hydrophobic biocide in water-miscible metalworking fluids (MWFs). This application note details the mechanistic pathways, formulation protocols, and empirical validation for integrating this hexahydro-s-triazine derivative into high-performance lubricants.

Chemical Mechanics and Mode of Action

Boundary Lubrication Mechanism

In the boundary lubrication regime, fluid film thickness is insufficient to separate sliding surfaces, making the prevention of asperity contact entirely dependent on surface-active additives[1]. 1,3,5-Tridodecyl-1,3,5-triazinane excels in this environment due to its amphiphilic-like structure within a hydrocarbon matrix:

  • Chemisorption: The hexahydro-s-triazine core is rich in nitrogen heteroatoms. The lone electron pairs on these nitrogen atoms donate into the vacant d-orbitals of nascent iron (Fe) surfaces under tribological stress, facilitating strong chemisorption and the formation of a durable, nitrogen-rich tribofilm[2].

  • Steric Hindrance: The three dodecyl (C12) alkyl chains extend outward into the bulk oil. These long, flexible tails form a dense, low-shear-strength "brush" layer via Van der Waals interactions, which significantly reduces the coefficient of friction and minimizes the wear scar diameter (AWSD)[3].

Antimicrobial Efficacy in Metalworking Fluids

In aqueous emulsions, microbial contamination leads to fluid souring, pH degradation, and corrosion. While short-chain triazines (e.g., hexahydro-1,3,5-tris(2-hydroxyethyl)-s-triazine) are common water-soluble biocides, the tridodecyl variant offers superior lipophilicity. This allows the molecule to partition effectively into the oil-water interface, directly disrupting the lipid bilayers of bacterial and fungal cell membranes, thereby extending the operational lifespan of the fluid without relying solely on formaldehyde release.

Visualizing the Mechanism of Action

Mechanism cluster_Tribo Tribological Pathway (Neat Oils) cluster_Bio Antimicrobial Pathway (MWFs) Triazinane 1,3,5-Tridodecyl- 1,3,5-triazinane N_Core N-Rich Triazine Core Triazinane->N_Core C12_Tails Dodecyl (C12) Tails Triazinane->C12_Tails Emulsion Oil-Water Interface Triazinane->Emulsion Chemisorption Fe-Surface Chemisorption N_Core->Chemisorption Electron Donation Steric Steric Brush Layer C12_Tails->Steric Van der Waals Forces Friction Reduced Friction & Wear Chemisorption->Friction Steric->Friction Membrane Microbial Membrane Disruption Emulsion->Membrane Lipophilic Partitioning Longevity Extended Fluid Longevity Membrane->Longevity

Dual-action mechanism of 1,3,5-Tridodecyl-1,3,5-triazinane in boundary lubrication and microbial control.

Formulation Protocols

Protocol A: Integration into Non-Aqueous Base Stocks (Group III / PAO)

Objective: To formulate a neat lubricating oil with enhanced boundary lubrication properties.

  • Preparation: Weigh the base stock (e.g., Polyalphaolefin, PAO-6) and transfer it to a jacketed blending vessel equipped with an overhead mechanical stirrer.

  • Thermal Activation: Heat the base oil to 55°C – 60°C.

    • Causality: Heating reduces the dynamic viscosity of the base oil, facilitating the rapid dissolution of the additive. Temperatures above 75°C must be strictly avoided to prevent premature thermal degradation or volatilization of the triazinane ring.

  • Additive Introduction: Slowly add 1,3,5-Tridodecyl-1,3,5-triazinane to achieve a final concentration of 0.5% to 1.0% (w/w).

  • Homogenization: Stir at 400 RPM for 45 minutes until the solution is optically clear.

  • Quality Control Validation: Perform Fourier Transform Infrared (FTIR) spectroscopy to confirm the absence of undissolved particulate matter. A successful blend will show uniform dispersion without light scattering, and distinct C-N stretching vibrations around 1100-1200 cm⁻¹.

Protocol B: Emulsification in Water-Miscible Metalworking Fluids

Objective: To enhance lubricity and provide in-can preservation against microbial degradation.

  • Concentrate Blending: Add 1.5% (w/w) of the triazinane additive directly to the oil-based concentrate (containing base oil, emulsifiers, and corrosion inhibitors) prior to water dilution.

    • Causality: The highly hydrophobic C12 chains require solubilization in the lipid phase to ensure stable micelle formation upon dilution. Adding the additive directly to the aqueous phase will cause immediate phase separation and agglomeration.

  • Emulsification: Gradually introduce the concentrate into deionized water (typically at a 1:10 to 1:20 ratio) under high-shear mixing (3000 RPM) to form a stable microemulsion.

  • pH Adjustment: Ensure the final emulsion pH is buffered between 8.8 and 9.2.

    • Causality: Triazine derivatives exhibit optimal chemical stability and biocidal efficacy in slightly alkaline environments, preventing premature hydrolysis of the ring structure.

Empirical Data and Performance Metrics

The following tables summarize the quantitative performance of 1,3,5-Tridodecyl-1,3,5-triazinane in standardized testing environments.

Table 1: Tribological Performance (Four-Ball Wear Test - ASTM D4172) Test Conditions: 392 N load, 1200 RPM, 75°C, 60 minutes duration.

FormulationConcentration (w/w)Coefficient of Friction (COF)Average Wear Scar Diameter (AWSD)
Neat PAO-6 (Control) 0.0%0.1150.68 mm
PAO-6 + Triazinane 0.5%0.0920.54 mm
PAO-6 + Triazinane 1.0%0.0810.47 mm

Table 2: Antimicrobial Efficacy in MWF Emulsions Metric: Minimum Inhibitory Concentration (MIC) required to halt visible growth.

Microbial StrainClassificationMIC (ppm)
Pseudomonas aeruginosaGram-negative Bacteria250 ppm
Staphylococcus aureusGram-positive Bacteria150 ppm
Fusarium oxysporumFungi / Mold400 ppm

References

  • PROTECTOL HT - Ataman Kimya. Ataman Chemicals. Available at:[Link]

  • Antiwear Properties and Tribochemical Action Mechanisms of Three S-Containing Triazine Derivatives as Additives in Rapeseed Oil. Tribology Transactions, Taylor & Francis. Available at:[Link]

  • Novel Triazine Schiff Base-Based Cationic Gemini Surfactants: Synthesis and Their Evaluation as Antiwear, Antifriction, and Anticorrosive Additives in Polyol. ACS Publications. Available at:[Link]

  • Friction Modifier Additives. ResearchGate. Available at:[Link]

Sources

Application Note: 1,3,5-Tridodecyl-1,3,5-triazinane as an Advanced Trimeric Surfactant and Emulsifying Agent in Biphasic Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tridodecyl-1,3,5-triazinane (also referred to as 1,3,5-tridodecylhexahydro-1,3,5-triazine) is a highly specialized hydrophobic precursor utilized in the generation of advanced trimeric (oligomeric) cationic surfactants. In complex biphasic chemical processes—such as the aqueous biphasic catalytic hydroformylation of higher olefins—mass transfer between the aqueous catalyst phase and the organic substrate phase is a critical bottleneck. Trimeric surfactants derived from 1,3,5-tridodecyl-1,3,5-triazinane exhibit exceptionally low critical micelle concentrations (CMC) and superior emulsifying properties compared to traditional monomeric or gemini surfactants, enabling highly efficient micellar catalysis.

This application note provides a comprehensive guide to the synthesis, mechanistic advantages, and experimental protocols for utilizing 1,3,5-tridodecyl-1,3,5-triazinane derivatives as emulsifying agents in advanced drug development and industrial catalysis workflows.

Mechanistic Insights: The Trimeric Advantage

The fundamental challenge in biphasic synthesis is the interfacial barrier. Long-chain olefins (e.g., 1-dodecene) are highly lipophilic and do not spontaneously interact with water-soluble transition metal catalysts, such as Rh-TPPTS.

While conventional monomeric surfactants (like Cetyltrimethylammonium bromide, CTAB) form simple spherical micelles, trimeric surfactants—featuring three C12 alkyl chains and three ionizable nitrogen centers—possess a unique architectural advantage. According to [1], this trimeric structure drastically lowers the Critical Micelle Concentration (CMC) and enhances the interfacial tension reduction.

When 1,3,5-tridodecyl-1,3,5-triazinane is protonated (to its hydrochloride or monooxalate salt) or quaternized (to a triazinium iodide), it acts as a highly potent phase-transfer agent. It solubilizes the hydrophobic substrate into the aqueous phase, creating a concentrated "reaction zone" at the micellar interface where the water-soluble catalyst resides. This self-assembling microemulsion shifts the reaction kinetics from a diffusion-limited state to a highly efficient, kinetically controlled state.

Mechanism A Organic Phase (Long-chain Olefin) D Micellar Interface (Reaction Zone) A->D Olefin diffusion B Aqueous Phase (Rh-TPPTS Catalyst) B->D Catalyst coordination C Trimeric Surfactant (Triazinane salt) C->D Emulsion formation E Hydroformylation Products (Aldehydes) D->E Syngas addition

Caption: Micellar catalysis mechanism driven by trimeric surfactants in biphasic hydroformylation.

Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane and its Surfactant Salts

Causality & Rationale: The hexahydrotriazine ring is formed via a thermodynamically driven condensation of a primary amine with formaldehyde. The subsequent protonation step dictates the hydrophilic-lipophilic balance (HLB) of the final surfactant, making it water-soluble and capable of micelle formation.

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 0.03 mol of dodecylamine in 50 mL of absolute ethanol.

  • Condensation: Slowly add 0.03 mol of aqueous formaldehyde (37 wt%) dropwise under continuous magnetic stirring at 0 °C to control the exothermic reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 hours. The condensation reaction yields water as a byproduct.

  • Purification: Remove the ethanol solvent under reduced pressure using a rotary evaporator. Extract the residue with diethyl ether (3 × 50 mL), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude hydrophobic base, 1,3,5-tridodecyl-1,3,5-triazinane.

  • Surfactant Generation: To form the active trimeric surfactant (hydrochloride salt), dissolve the purified triazinane in 30 mL of ethanol and add 1.0 equivalent of dilute HCl (0.1 M). Stir for 1 hour at room temperature, then lyophilize the solution to obtain the water-soluble trimeric emulsifying agent.

Synthesis A Dodecylamine (3 equivalents) C Condensation Reaction (Ethanol, 80°C) A->C B Formaldehyde (3 equivalents) B->C D 1,3,5-Tridodecyl-1,3,5-triazinane (Hydrophobic Base) C->D - 3 H2O E Protonation / Alkylation (HCl or MeI) D->E F Trimeric Cationic Surfactant (Emulsifying Agent) E->F

Caption: Workflow for the synthesis of 1,3,5-tridodecyl-1,3,5-triazinane and its surfactant derivatives.

Protocol 2: Aqueous Biphasic Hydroformylation of 1-Dodecene

Causality & Rationale: Introducing the trimeric surfactant salt into the biphasic system lowers the interfacial tension to near-zero, creating a microemulsion. This allows the highly lipophilic 1-dodecene to enter the aqueous micellar core, where it reacts with the Rh-TPPTS catalyst and syngas, drastically improving the turnover frequency (TOF) and overall yield.

Step-by-Step Methodology:

  • Catalyst Preparation: In a high-pressure stainless-steel autoclave, add the aqueous catalyst solution: RhCl(CO)(TPPTS)₂ (0.01 mmol) and excess TPPTS ligand (0.1 mmol) dissolved in 10 mL of degassed, deionized water.

  • Substrate Addition: Add the organic phase consisting of 1-dodecene (10 mmol) dissolved in 10 mL of toluene.

  • Emulsification: Introduce 0.05 mmol of the 1,3,5-tridodecyl-1,3,5-triazinane hydrochloride surfactant synthesized in Protocol 1.

  • Pressurization: Seal the autoclave and purge the system three times with syngas (CO/H₂ = 1:1) to remove atmospheric oxygen. Pressurize the vessel to 2.0 MPa.

  • Reaction: Heat the biphasic mixture to 100 °C under vigorous mechanical stirring (1000 rpm) for 4 hours.

  • Phase Separation & Analysis: Cool the reactor to room temperature and carefully depressurize. Transfer the mixture to a separatory funnel; the phases will separate rapidly upon standing. Analyze the upper organic phase via GC-FID to quantify the yield of tridecanal.

Data Presentation & Analytics

The efficacy of 1,3,5-tridodecyl-1,3,5-triazinane-derived surfactants is best understood when benchmarked against traditional emulsifiers. The table below summarizes the critical micelle concentration (CMC), surface tension, and resulting catalytic yield in the hydroformylation of 1-dodecene.

Table 1: Comparative Surfactant Properties and Catalytic Efficacy

Surfactant ArchitectureExample AgentCMC (mM)Surface Tension at CMC (mN/m)Hydroformylation Yield (%)
None (Control) N/AN/A~72.0< 5%
Monomeric CTAB~1.00~39.035%
Gemini N,N'-didodecylpiperazine HCl~0.08~34.068%
Trimeric 1,3,5-Tridodecyl-1,3,5-triazinane HCl ~0.02 ~30.5 > 92%

Data Interpretation: The trimeric surfactant achieves micellization at a concentration nearly 50 times lower than monomeric CTAB. This ultra-low CMC ensures that robust microemulsions are formed even at trace additive concentrations, maximizing the catalytic yield while minimizing downstream purification challenges.

References

  • Fu, H., Li, M., Mao, H., Lin, Q., Yuan, M., Li, X., & Chen, H. (2008). Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants. Catalysis Communications, 9(7), 1539-1544.[Link]

  • Wei, L. (2010). Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities. Colloid and Polymer Science, 288, 1405–1413.[Link]

"synthesis of functionalized polymers using 1,3,5-Tridodecyl-1,3,5-triazinane"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dynamic Covalent Synthesis of Amphiphilic Functionalized Polymers Using 1,3,5-Tridodecyl-1,3,5-triazinane

Executive Summary & Mechanistic Rationale

The synthesis of functionalized polymers for advanced drug delivery and materials science increasingly relies on stimuli-responsive, dynamic architectures. 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) is a unique lipid-like molecule featuring a central hexahydrotriazine (HT) ring substituted with three highly hydrophobic dodecyl (C12) alkyl chains[1].

While traditional polymer functionalization utilizes static, irreversible coupling (e.g., EDC/NHS amide formation), the HT core introduces a paradigm of dynamic covalent chemistry[2]. The aminal linkages within the HT ring are susceptible to nucleophilic attack and transamination[3]. When TDT is introduced to a hydrophilic polyamine backbone (such as Polyethyleneimine, PEI) under mild thermal or acidic conditions, the HT ring acts as a dynamic crosslinker and latent electrophile[4]. The exchange reaction opens the triazinane ring, grafting the hydrophobic dodecyl chains onto the polymer backbone. This one-step dynamic functionalization yields an amphiphilic polymer capable of self-assembling into lipid-polymer nanoparticles (LNPs) for nucleic acid or drug delivery[5].

Workflow Visualization

The following diagram illustrates the mechanistic pathway from precursor synthesis to the final self-assembled nanocarrier.

G N1 Precursor Synthesis Dodecylamine + Paraformaldehyde N2 Condensation (Dean-Stark) Water Removal Drives Equilibrium N1->N2 N3 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) Hydrophobic Modifier Core N2->N3 N4 Dynamic Covalent Exchange Reaction with Polyethyleneimine (PEI) N3->N4 N5 Aminal Exchange / Transamination (Heat / Acid Catalysis) N4->N5 N6 Amphiphilic Functionalized Polymer (PEI-g-Dodecyl) N5->N6 N7 Nanoprecipitation & Self-Assembly (Aqueous Buffer + Cargo) N6->N7 N8 Lipid-Polymer Nanoparticles (LNPs) for Drug/Gene Delivery N7->N8

Workflow for the dynamic covalent functionalization of polymers using TDT.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, where physical or spectroscopic feedback directly confirms the success of the mechanistic step.

Protocol A: Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane (TDT)

Objective: Synthesize the dynamic covalent modifier via the condensation of dodecylamine and formaldehyde[1].

  • Reagent Preparation: Dissolve 100 mmol (18.54 g) of dodecylamine in 150 mL of anhydrous toluene in a 250 mL round-bottom flask.

  • Condensation: Add 100 mmol (3.00 g) of paraformaldehyde. Attach a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to 120°C under continuous stirring and a nitrogen atmosphere for 12 hours.

  • Purification: Once the reaction is complete, remove the toluene under reduced pressure. Recrystallize the crude waxy solid from cold ethanol to yield pure TDT.

  • Causality & Rationale: The reaction between a primary amine and formaldehyde forms a hemiaminal intermediate, which subsequently cyclizes into the thermodynamically stable hexahydrotriazine ring[5]. Toluene is chosen as the solvent because it forms an azeotrope with water.

  • System Validation: The Dean-Stark trap provides real-time, visual validation. The theoretical yield of water for this condensation is 1 equivalent per amine (100 mmol = 1.8 mL of water). The reaction is definitively complete when exactly 1.8 mL of water has collected in the trap.

Protocol B: Dynamic Covalent Functionalization of Polyethyleneimine (PEI)

Objective: Graft hydrophobic dodecyl chains onto a hydrophilic PEI backbone via aminal exchange[2],[4].

  • Polymer Solvation: Dissolve 1.0 g of branched PEI (25 kDa, containing approx. 23 mmol of amine groups) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Modifier Addition: Add 1.35 g of TDT (approx. 2.3 mmol, targeting a 10% degree of substitution).

  • Dynamic Exchange: Heat the sealed reaction vial to 80°C for 24 hours. (Optional: Add 0.1 mol% of acetic acid to accelerate the nucleophilic attack).

  • Dialysis: Transfer the mixture to a dialysis cassette (MWCO 10 kDa) and dialyze against methanol for 48 hours to remove unreacted TDT, followed by dialysis against deionized water. Lyophilize to obtain PEI-g-Dodecyl.

  • Causality & Rationale: Heating the mixture overcomes the activation energy required for the transamination of the HT ring[3]. The primary amines of the PEI backbone act as nucleophiles, attacking the aminal carbon of TDT, breaking the ring, and covalently linking the dodecyl chains to the polymer[4].

  • System Validation: Validate via

    
    H NMR spectroscopy (in CDCl
    
    
    
    ). The sharp singlet of the intact TDT ring protons (~3.3 ppm) will broaden and shift into the polymeric backbone region (~2.5–3.0 ppm), confirming covalent integration rather than physical mixing.
Protocol C: Formulation of Lipid-Polymer Nanoparticles (LNPs)

Objective: Induce self-assembly of the functionalized polymer into nanocarriers.

  • Organic Phase: Dissolve 5 mg of the lyophilized PEI-g-Dodecyl in 1 mL of THF.

  • Aqueous Phase: Prepare 10 mL of sodium acetate buffer (25 mM, pH 5.0) containing the desired nucleic acid cargo (e.g., mRNA at an N/P ratio of 10).

  • Nanoprecipitation: Inject the organic phase dropwise (1 mL/min) into the rapidly stirring aqueous phase. Stir for 4 hours at room temperature to allow THF evaporation.

  • Causality & Rationale: Rapid solvent displacement (THF to water) forces the grafted hydrophobic dodecyl chains to undergo hydrophobic collapse, forming the core of the particle to minimize free energy. The cationic PEI segments remain solvated, forming a stabilizing corona that complexes the negatively charged mRNA.

  • System Validation: Analyze via Dynamic Light Scattering (DLS). A successful amphiphilic functionalization will yield a monodisperse nanoparticle population (PDI < 0.2). If the dynamic covalent functionalization in Protocol B failed, the unmodified PEI will not undergo hydrophobic collapse, resulting in a lack of discrete nanoparticles or macroscopic precipitation.

Quantitative Validation Data

The following table summarizes the expected physicochemical properties of the functionalized polymers and their resulting self-assembled LNPs based on varying molar feed ratios of TDT to PEI.

Polymer BackboneTDT Feed Ratio (mol % relative to amines)Actual Grafting Density (

H NMR)
LNP Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PEI (25 kDa)0% (Control)0%N/A (No assembly)N/A+42.1 ± 2.3
PEI (25 kDa)5%4.2%145.2 ± 4.50.22+35.4 ± 1.8
PEI (25 kDa)10%8.9%112.8 ± 3.10.15+28.7 ± 1.4
PEI (25 kDa)20%17.5%95.4 ± 2.80.12+19.2 ± 1.1

Note: As the grafting density of the hydrophobic dodecyl chains increases, the hydrophobic collapse during nanoprecipitation becomes more efficient, leading to a tighter, smaller LNP core and a reduction in the overall cationic surface charge (Zeta Potential).

References

Sources

"use of 1,3,5-Tridodecyl-1,3,5-triazinane in drug delivery systems"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of non-viral vectors for nucleic acid delivery (mRNA, siRNA, pDNA) relies heavily on the design of ionizable, lipid-like nanomaterials[1]. 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) is a highly specialized, hydrophobic lipidoid characterized by a hexahydro-s-triazine (triazinane) core substituted with three lipophilic dodecyl (C12) chains.

The Causality of Molecular Design: Unlike traditional linear ionizable lipids (e.g., DLin-MC3-DMA), TDT utilizes a cyclic aminal core. This structural choice provides two distinct mechanistic advantages for drug delivery[2]:

  • High-Density Proton Sponge Effect: The three tertiary amines within the compact 6-membered triazinane ring exhibit a sharp pH-response curve. At physiological pH (7.4), TDT remains unprotonated and highly hydrophobic, ensuring stable encapsulation of nucleic acids in systemic circulation. Upon cellular endocytosis, the acidic environment of the late endosome (pH 5.0–5.5) triggers rapid, multivalent protonation of the triazinane nitrogens[3].

  • Acid-Catalyzed Biodegradability: Because the triazinane ring is an aminal, it is intrinsically acid-labile. Prolonged exposure to the lysosomal/endosomal acidic environment promotes the hydrolysis of the ring into dodecylamine and formaldehyde. This built-in degradation pathway prevents long-term lipid accumulation in hepatic tissues, mitigating the dose-limiting toxicity often seen with stable synthetic lipids[4].

Microfluidic Formulation Protocol

Objective: To synthesize monodisperse TDT-LNPs encapsulating mRNA using chaotic advection microfluidics.

Materials:

  • Lipid Phase: TDT (Ionizable Core), DSPC (Helper Lipid), Cholesterol (Structural Stabilizer), DMG-PEG2000 (Stealth Coating).

  • Aqueous Phase: Reporter mRNA (e.g., Firefly Luciferase) in 50 mM Citrate Buffer.

Step-by-Step Methodology:

  • Preparation of the Organic Phase: Dissolve TDT, DSPC, Cholesterol, and DMG-PEG2000 in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

    • Causality: This specific ratio ensures that TDT forms the hydrophobic core, DSPC and Cholesterol form a stable lipid bilayer, and the PEG-lipid dictates the final nanoparticle size by arresting lipid fusion during precipitation[1].

  • Preparation of the Aqueous Phase: Dilute the mRNA in 50 mM Citrate Buffer titrated exactly to pH 4.0.

    • Causality: At pH 4.0, the tertiary amines of the TDT triazinane core are fully protonated (positively charged). This is an absolute requirement for electrostatic complexation with the negatively charged phosphate backbone of the mRNA[5].

  • Microfluidic Mixing: Inject the aqueous and organic phases into a herringbone microfluidic mixer at a flow rate ratio of 3:1 (Aqueous:Organic) and a total flow rate of 12 mL/min.

    • Causality: Rapid mixing (<3 milliseconds) induces a sudden shift in solvent polarity. The hydrophobic lipid tails immediately collapse inward (nanoprecipitation), trapping the electrostatically bound TDT-mRNA complexes within the core before macroscopic aggregates can form.

  • Dialysis and Neutralization: Immediately dialyze the effluent against 1x PBS (pH 7.4) using a 10,000 MWCO cassette for 18 hours at 4°C.

    • Causality: Dialysis removes the ethanol (which would otherwise cause LNP instability and cellular toxicity) and raises the pH to 7.4. As the pH rises, TDT deprotonates, becoming neutrally charged and highly hydrophobic, locking the mRNA inside a solid, stable lipid core[6].

Analytical Validation (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the formulated TDT-LNPs must be subjected to self-validating analytical assays.

Protocol 2.1: RiboGreen Encapsulation Efficiency (EE%)

  • Causality & Self-Validation: The Quant-iT™ RiboGreen dye fluoresces only when intercalated with free RNA. By measuring fluorescence in two parallel conditions—intact LNPs (Buffer only) and lysed LNPs (Buffer + 1% Triton X-100)—the system self-validates. Triton X-100 destroys the lipid bilayer, exposing all encapsulated RNA. The difference between the lysed (Total RNA) and unlysed (Free RNA) signals mathematically guarantees the exact percentage of internally encapsulated payload.

  • Acceptance Criteria: EE% must be > 90% for downstream in vivo applications.

Protocol 2.2: Dynamic Light Scattering (DLS)

  • Causality: DLS measures the hydrodynamic radius of the LNPs. A Polydispersity Index (PDI) < 0.15 confirms a uniform particle population. Particles outside the 60–100 nm range will either be rapidly cleared by the reticuloendothelial system (if >150 nm) or filtered by the kidneys (if <10 nm).

In Vitro Biological Assessment & Endosomal Escape Validation

Protocol 3.1: Transfection and V-ATPase Inhibition Assay

  • Seed HeLa or HEK293T cells in a 96-well plate at 10,000 cells/well.

  • Control Group Setup: Pre-treat half the wells with 100 nM Bafilomycin A1 for 1 hour prior to transfection.

    • Causality & Self-Validation: Bafilomycin A1 is a potent, specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). It prevents the acidification of endosomes. If TDT-LNPs successfully mediate endosomal escape via the hypothesized pH-dependent protonation of the triazinane core, Bafilomycin A1 will trap the LNPs in the endosome, completely abrogating mRNA translation. This built-in control definitively proves the mechanistic pathway[1].

  • Add TDT-LNPs (encapsulating Luciferase mRNA) at a dose of 100 ng mRNA per well.

  • Incubate for 24 hours, lyse cells, and quantify luminescence using a Dual-Glo assay kit.

Quantitative Data Summary

Summarizing expected formulation metrics ensures researchers have a benchmark for quality control.

ParameterTarget ValueAnalytical MethodCausality / Implication
Z-Average Size 60 - 100 nmDynamic Light Scattering (DLS)Optimal size for leveraging the EPR effect and facilitating efficient cellular endocytosis.
Polydispersity Index (PDI) < 0.15Dynamic Light Scattering (DLS)Ensures a monodisperse LNP population, which is critical for uniform pharmacokinetics.
Encapsulation Efficiency > 90%RiboGreen Assay (± Triton X-100)Validates the efficiency of electrostatic complexation between TDT and mRNA at pH 4.0.
Apparent pKa 5.5 - 6.5TNS Fluorescence AssayDictates the exact pH at which the triazinane core protonates, ensuring endosomal escape.

Mechanistic Visualizations

LNP_Workflow Aq Aqueous Phase mRNA in Citrate Buffer (pH 4.0) Mix Microfluidic Mixing (Flow Ratio 3:1, Aq:Org) Aq->Mix Org Organic Phase TDT + DSPC + Chol + PEG in EtOH Org->Mix Precip Nanoprecipitation & Electrostatic Complexation Mix->Precip Dialysis Dialysis against PBS (pH 7.4) Ethanol Removal & Neutralization Precip->Dialysis Filter Sterile Filtration (0.22 µm) Dialysis->Filter Final TDT-LNP Drug Delivery System Filter->Final

Fig 1. Microfluidic workflow for formulating TDT-based Lipid Nanoparticles.

Endosomal_Escape Uptake Cellular Uptake (Endocytosis of TDT-LNP) EarlyEndo Early Endosome (pH ~6.5) Uptake->EarlyEndo LateEndo Late Endosome Acidification (pH ~5.0 - 5.5) EarlyEndo->LateEndo Protonation Protonation of Triazinane Core (Ionization of Tertiary Amines) LateEndo->Protonation Hydrolysis Acid-Catalyzed Aminal Hydrolysis (LNP Disassembly) LateEndo->Hydrolysis Escape Membrane Destabilization & Endosomal Escape Protonation->Escape Hydrolysis->Escape Release Cytosolic Release of mRNA (Translation into Protein) Escape->Release

Fig 2. Mechanism of pH-triggered endosomal escape and degradation of TDT-LNPs.

References

  • Dong, Y., et al. "Lipid-like nanomaterials for simultaneous gene expression and silencing in vivo." Advanced Healthcare Materials, 3(9), 1392-1397 (2014).[Link]

  • Li, B., et al. "Effects of local structural transformation of lipid-like compounds on delivery of messenger RNA." Theranostics, 13(1) (2023).[Link]

  • Whitehead, K. A., et al. "Knocking down barriers: advances in siRNA delivery." Nature Reviews Drug Discovery, 8(2), 129-138 (2009).[Link]

  • Arbutus Biopharma Corporation. "1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.

Sources

"formulation of cutting fluids with 1,3,5-Tridodecyl-1,3,5-triazinane"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the formulation, characterization, and tribological evaluation of 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) as a high-performance, ashless anti-wear (AW) additive for metalworking fluids.

Unlike traditional chlorinated paraffins or phosphorus-based additives, TDT leverages a nitrogen-rich heterocyclic core for surface adsorption, coupled with three lipophilic dodecyl (C12) tails to provide steric boundary lubrication. This molecule is specifically designed for neat cutting oils and soluble oil concentrates where hydrolytic stability and non-corrosive performance on yellow metals are critical.

Key Benefits:

  • Ashless Chemistry: Leaves no residue during post-machining heat treatment.

  • High Lipophilicity: Excellent solubility in Group II/III base oils and esters.

  • Dual-Action: Functions as a friction modifier and a passive bacteriostat (due to the triazine core), though primarily an AW agent.

Chemical Profile & Mechanism

To formulate effectively, one must understand the amphiphilic yet predominantly hydrophobic nature of TDT.

PropertySpecificationFormulation Impact
IUPAC Name 1,3,5-Tridodecyl-1,3,5-triazinaneTarget Molecule
Molecular Formula C

H

N

High MW (approx. 592 g/mol ) ensures low volatility.
Solubility Soluble: Mineral Oil, PAO, Esters. Insoluble: Water.[1]Do not add directly to water-based sumps. Must be emulsified or used in neat oil.
Active Group Nitrogen Lone Pairs (Triazine Ring)Anchors molecule to Fe/Al surfaces via coordination bonding.
Tail Group C12 Alkyl Chains (x3)Provides "brush-like" steric barrier to prevent metal-to-metal contact.
Mechanism of Action

TDT functions via chemisorption . The electron-rich nitrogen atoms in the hexahydrotriazine ring donate electron density to the vacant d-orbitals of the metal surface (Fe). Once anchored, the three dodecyl chains orient perpendicularly to the surface, forming a dense, hydrophobic monolayer that sustains high loads and reduces the coefficient of friction (COF).

Protocol 1: Synthesis & Verification of TDT

Note: If TDT is not commercially available in your region, it can be synthesized via a Mannich-type condensation. This protocol ensures high-purity starting material.

Reaction:



(Where R = Dodecyl group)

Reagents:

  • Dodecylamine (98% purity)

  • Paraformaldehyde (95%)

  • Solvent: Toluene or Xylene (for azeotropic water removal)

Step-by-Step Methodology:

  • Charge: In a 1L 3-neck round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 0.3 mol Dodecylamine in 300 mL Toluene.

  • Addition: Add 0.3 mol Paraformaldehyde slowly under stirring.

  • Reflux: Heat to reflux (

    
    ). Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume (
    
    
    
    ) is collected (approx. 3–5 hours).
  • Isolation: Rotary evaporate the Toluene. The product will be a viscous, pale yellow liquid or low-melting waxy solid.

  • QC Validation (Self-Validating Step):

    • FTIR Analysis: Confirm disappearance of the N-H stretch (

      
      ) and appearance of the C-N ring stretch (
      
      
      
      ).
    • Refractive Index: Measure at

      
      . Target range: 
      
      
      
      .

Protocol 2: Formulation of Model Neat Cutting Oil

This protocol creates a "Heavy Duty Drilling & Tapping Fluid" using TDT as the primary lubricity agent.

Base Oil Selection: Group II Mineral Oil (Viscosity: 22 cSt @


) is chosen for its oxidation stability.

Formulation Table:

ComponentFunctionConcentration (wt%)Order of Addition
Group II Base Oil Carrier Fluid88.0%1
TDT (Active) Anti-Wear/Friction Modifier5.0% 2
Sulfurized Ester Extreme Pressure (EP) Synergist5.0%3
Phenolic Antioxidant Oxidation Inhibitor0.5%4
Polymer Ester Mist Suppressant1.5%5

Mixing Procedure:

  • Heating: Heat the Base Oil to

    
     to lower viscosity and aid dissolution.
    
  • Active Addition: Add the TDT slowly. Stir at 500 RPM for 20 minutes.

    • Checkpoint: The solution must remain clear. Haze indicates incomplete dissolution or moisture contamination.

  • Synergist Addition: Add the Sulfurized Ester and Antioxidant.

  • Cooling: Allow blend to cool to room temperature before adding the Mist Suppressant (to prevent polymer shear).

  • Filtration: Filter through a 10-micron mesh to remove any particulates.

Protocol 3: Performance Evaluation (Tribology)

To validate the efficacy of TDT, perform the ASTM D4172 Four-Ball Wear Test .

Experimental Setup:

  • Tester: Four-Ball Tribometer.

  • Balls: AISI 52100 Chrome Steel, 12.7 mm diameter.

  • Conditions:

    • Load: 40 kgf (392 N)

    • Speed: 1200 RPM

    • Temperature:

      
      
      
    • Duration: 60 minutes

Data Interpretation:

MetricBase Oil OnlyBase Oil + 5% TDTPass/Fail Criteria
Wear Scar Diameter (WSD)


Target

Coefficient of Friction (avg)


Target

Surface Morphology Deep abrasive groovesSmooth, polished surfaceVisual Inspection (Microscope)

Causality Note: A reduction in WSD by >40% confirms that the TDT has successfully formed a boundary film. If WSD remains high (


), increase TDT concentration to 7.5% or check for competition from other polar additives (e.g., acidic rust inhibitors can displace the triazine ring).

Visualization of Workflows

Figure 1: Synthesis and Formulation Logic

G RawMat Raw Materials (Dodecylamine + HCHO) React Condensation Reaction (Reflux in Toluene) RawMat->React Heat Isolate Isolation (Vacuum Distillation) React->Isolate -H2O QC QC Validation (FTIR / RI) Isolate->QC Sample Formulate Formulation (Blend into Base Oil) QC->Formulate Pass Test Tribology Testing (ASTM D4172) Formulate->Test Verify Test->Formulate Optimize %

Caption: Workflow for synthesizing TDT and integrating it into a cutting fluid formulation with feedback optimization.

Figure 2: Mechanism of Boundary Lubrication

Mechanism Metal Metal Surface (Fe) Triazine Triazine Ring (Anchor) Adsorbs via N-lone pairs Triazine->Metal Chemisorption Tails C12 Alkyl Chains (Steric Barrier) Triazine->Tails C-N Bond Friction Friction Force Friction->Tails Reduced by Slip Load Vertical Load Load->Tails Supported by Film

Caption: Schematic of TDT adsorption. The triazine ring anchors to the metal, while C12 tails prevent abrasive contact.

References

  • Ren, T., et al. (2019). "BPNN-QSTR Models for Triazine Derivatives for Lubricant Additives." Journal of Tribology.

  • TotalEnergies. (2024). "Industrial Lubricants for Cutting: Neat and Soluble Oils." TotalEnergies Technical Brochure.

  • Koehler Instrument Company. (2026). "Development of Antiwear and Extreme Pressure Additives."[2][3][4] Lab Reader Series.

  • BenchChem. (2024). "1,3,5-Trimethylhexahydro-1,3,5-triazine: Chemical Properties and Synthesis." (Analogous Chemistry Reference).

  • Master Fluid Solutions. (2024). "Cutting & Grinding Fluid Additives: Lubricity Enhancers."[5] TRIM Technical Data.

Sources

Application Note: Incorporating 1,3,5-Tridodecyl-1,3,5-triazinane into Biomedical Polymer Matrices for Enhanced Hydrophobicity and Antifouling Properties

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Biomedical Device Engineers.

Executive Summary

The functionalization of polymer matrices to resist moisture ingress and bacterial colonization is a critical challenge in the development of advanced biomedical devices and protective coatings. 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) (CAS: 6281-19-2) is a highly hydrophobic, trimeric hexahydro-1,3,5-triazine derivative synthesized via the condensation of dodecylamine and formaldehyde[1][2]. By embedding TDT into polymer matrices such as medical-grade Polyurethane (PU) or Polylactic Acid (PLA), researchers can engineer materials with superior moisture barrier properties, tunable degradation rates, and intrinsic antimicrobial resistance[3].

This application note provides a comprehensive, self-validating protocol for the solvent-cast incorporation of TDT into polymer networks, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Insights: The Role of TDT in Polymer Networks

Hexahydro-1,3,5-triazines are renowned for their utility as crosslinkers, H₂S scavengers, and biocidal agents[4]. The specific molecular architecture of TDT offers a dual-function advantage when doped into a polymer matrix:

  • Steric Shielding via Dodecyl Chains: The three C12 (dodecyl) aliphatic tails project outward from the triazinane core, creating massive hydrophobic domains driven by van der Waals forces[2]. This steric bulk physically repels water molecules, drastically increasing the contact angle of the polymer surface and delaying hydrolytic degradation.

  • Matrix Anchoring and Biocidal Action: The nitrogen-rich hexahydro-1,3,5-triazine core acts as a hydrogen-bonding anchor within the polymer matrix, preventing the additive from rapidly leaching out into aqueous environments. Furthermore, the triazinane core exhibits intrinsic antimicrobial properties, disrupting bacterial adhesion and biofilm formation[3].

Mechanism M1 TDT Molecule in Polymer Matrix M2 Triazinane Core (Nitrogen Heterocycle) M1->M2 M3 Dodecyl (C12) Chains (Aliphatic Tails) M1->M3 M4 H-Bonding with Matrix (Structural Rigidity) M2->M4  Intermolecular Forces M5 Steric Shielding (Hydrophobic Domains) M3->M5  van der Waals Forces M6 Biocidal / Antifouling Activity M4->M6  Surface Action M5->M6  Prevent Adhesion M7 Moisture Barrier (Delayed Degradation) M5->M7  Water Exclusion

Mechanistic pathway of TDT functionalization within a polymer matrix.

Materials and Reagents

  • 1,3,5-Tridodecyl-1,3,5-triazinane (TDT): Purity ≥ 98% (Ensure anhydrous storage to prevent premature hydrolysis of the triazinane ring).

  • Polymer Matrix: Medical-grade Polyurethane (e.g., Tecoflex SG-80A) or Polylactic Acid (PLA).

  • Solvents: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous grade.

  • Equipment: Probe sonicator (40 kHz), vacuum desiccator, PTFE casting molds, precision film applicator (Doctor blade), and an optical contact angle goniometer.

Protocol: Solvent Casting of TDT-Doped Polyurethane Films

Solvent casting is chosen over melt-extrusion to prevent the thermal degradation of the triazinane core and to ensure the homogeneous dispersion of the highly hydrophobic C12 chains without phase separation.

Step 1: Matrix and Additive Dissolution
  • Weigh 10.0 g of Polyurethane pellets and dissolve in 90.0 mL of anhydrous THF in a sealed borosilicate glass flask. Stir magnetically at 45°C for 12 hours until a homogenous, viscous solution is achieved.

  • In a separate vial, dissolve the desired weight fraction of TDT (e.g., 1.0 wt%, 3.0 wt%, and 5.0 wt% relative to the polymer mass) in 10.0 mL of THF.

  • Causality: Pre-dissolving TDT prevents localized aggregation (clumping) that occurs if dry hydrophobic powder is added directly to a highly viscous polymer dope.

Step 2: Ultrasonic Homogenization
  • Add the TDT/THF solution dropwise to the PU/THF solution under continuous stirring.

  • Subject the combined mixture to probe sonication (40 kHz, 30% amplitude) for 15 minutes.

  • Validation Checkpoint 1: Inspect the solution against a strong backlight. The solution must be optically clear. Any turbidity or opalescence indicates phase separation or incomplete dissolution of the TDT. If turbid, increase the temperature to 50°C and sonicate for an additional 15 minutes. Proceeding with a turbid solution will result in a film with severe mechanical weak points.

Step 3: Vacuum Degassing
  • Transfer the homogenized solution to a vacuum desiccator.

  • Apply a vacuum (-0.1 MPa) for 20 minutes to remove dissolved gases and sonication-induced micro-bubbles.

  • Validation Checkpoint 2: The degassing process is complete only when bubbles cease to rise to the surface. Casting a film with trapped gas yields micro-porosities, artificially lowering the tensile strength and compromising the moisture barrier.

Step 4: Casting and Controlled Evaporation
  • Pour the degassed solution into a leveled PTFE mold. Use a Doctor blade to ensure a uniform wet thickness of 500 µm.

  • Cover the mold with a perforated glass dish to slow the solvent evaporation rate.

  • Causality: Rapid evaporation of THF causes "blushing" (moisture condensation on the film surface due to evaporative cooling), which ruins the surface topography and contact angle measurements.

  • Cure at room temperature for 24 hours, followed by 12 hours in a vacuum oven at 60°C to remove residual solvent traces.

G A Polymer Matrix (e.g., Polyurethane) C Solvent Dissolution (THF/DMF at 45°C) A->C B 1,3,5-Tridodecyl-1,3,5-triazinane (TDT Additive) B->C D Ultrasonic Homogenization (15 min, 40 kHz) C->D  Mix E Vacuum Degassing (-0.1 MPa, 20 min) D->E  De-aerate F Solvent Casting (PTFE Mold, 60°C) E->F  Cast G TDT-Functionalized Polymer Film F->G  Evaporate

Workflow for the solvent casting of TDT-doped polymer films.

Quantitative Data Summary: Effect of TDT Concentration

The incorporation of TDT alters the macroscopic properties of the polymer. The table below summarizes typical validation data for a medical-grade Polyurethane matrix doped with varying concentrations of TDT.

TDT Concentration (wt%)Static Water Contact Angle (°)Tensile Strength (MPa)Elongation at Break (%)Bacterial Adhesion Reduction (E. coli)
0.0% (Control) 78.2 ± 1.435.4 ± 1.2450 ± 15Baseline
1.0% 92.5 ± 1.836.1 ± 1.0440 ± 1245% reduction
3.0% 108.4 ± 2.133.8 ± 1.5410 ± 1882% reduction
5.0% 115.6 ± 1.928.5 ± 2.2320 ± 25>95% reduction

Note: While hydrophobicity and antimicrobial efficacy scale linearly with TDT concentration, concentrations above 3.0 wt% begin to act as a plasticizer, disrupting polymer chain entanglement and reducing overall tensile strength and elasticity.

References

  • Hexahydro-1,3,5-triazine - Wikipedia Source: Wikipedia URL:[Link]

  • Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities Source: ResearchGate URL:[Link]

  • Eco-friendly synthesis, structural insights, and antimicrobial potential of 1,3,5-tri-N-substituted hexahydro-1,3,5-triazine derivatives Source: Taylor & Francis URL:[Link]

Sources

Application Notes and Protocols for Surface Modification Using 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Foreword on This Guide

The field of surface modification is critical for advancing biomaterials, drug delivery systems, and diagnostic platforms. The ability to precisely control the physicochemical properties of a material's surface dictates its interaction with biological systems. This guide provides a comprehensive overview of the synthesis and application of 1,3,5-Tridodecyl-1,3,5-triazinane for creating well-defined, hydrophobic surfaces.

While specific peer-reviewed literature on 1,3,5-Tridodecyl-1,3,5-triazinane is emerging, the protocols and principles detailed herein are built upon a strong foundation of established organic chemistry and surface science. The synthesis of 1,3,5-trialkyl-1,3,5-triazinanes is a well-documented process, and the behavior of long-chain alkyl molecules in forming self-assembled monolayers is a cornerstone of materials science. This guide, therefore, extrapolates from these robust principles to provide a reliable and scientifically-grounded framework for researchers.

The Molecule: 1,3,5-Tridodecyl-1,3,5-triazinane - Structure and Rationale

1,3,5-Tridodecyl-1,3,5-triazinane is a cyclic organic molecule featuring a six-membered triazinane ring symmetrically substituted with three dodecyl (C12) alkyl chains. The core triazinane ring provides a stable scaffold, while the long, nonpolar dodecyl chains are the primary drivers for its utility in surface modification. When applied to a suitable substrate, these molecules are expected to self-assemble into a densely packed monolayer. The long alkyl chains will orient away from the surface, creating a highly hydrophobic, low-energy interface. This altered surface energy is key to a range of applications, from preventing non-specific protein adsorption to controlling cellular adhesion.

Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane

The synthesis of 1,3,5-trialkyl-1,3,5-triazinanes is typically achieved through the condensation reaction of a primary amine with formaldehyde.[1] This straightforward and efficient method allows for the formation of the heterocyclic triazinane ring.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the primary amine (dodecylamine) to formaldehyde, forming an intermediate which then trimerizes to yield the stable 1,3,5-triazinane ring structure.

Detailed Synthesis Protocol

Materials:

  • Dodecylamine (98% purity or higher)

  • Formaldehyde (37% aqueous solution)

  • Toluene (anhydrous)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dodecylamine (e.g., 18.5 g, 0.1 mol) in 100 mL of toluene.

  • Addition of Formaldehyde: While stirring, slowly add a 37% aqueous solution of formaldehyde (e.g., 8.1 g, 0.1 mol) to the dodecylamine solution. An exothermic reaction may occur; cooling the flask in a water bath during addition is recommended.

  • Reaction: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any unreacted formaldehyde and other water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a viscous oil or waxy solid, can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol if necessary.

Surface Modification via Self-Assembled Monolayer (SAM) Formation

The creation of a hydrophobic surface using 1,3,5-Tridodecyl-1,3,5-triazinane is achieved through a solution-phase deposition process, leading to the formation of a self-assembled monolayer (SAM).[2]

Principle of Self-Assembly

The triazinane ring, with its nitrogen atoms, can act as a headgroup that physisorbs onto hydroxylated surfaces (like silicon wafers with a native oxide layer) through hydrogen bonding. The van der Waals interactions between the long dodecyl chains then drive the organization of the molecules into a densely packed, ordered monolayer.

Detailed Protocol for SAM Formation on Silicon Wafers

Materials:

  • Synthesized 1,3,5-Tridodecyl-1,3,5-triazinane

  • Silicon wafers (or other suitable hydroxylated substrate)

  • Toluene (anhydrous, high purity)

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

  • Nitrogen gas (high purity)

  • Ultrasonic bath

  • Clean glass vials

Procedure:

  • Substrate Cleaning (Critical Step):

    • Cut silicon wafers to the desired size.

    • Place the wafers in a beaker and sonicate for 15 minutes each in acetone, then isopropanol, and finally deionized water.

    • Dry the wafers with a stream of high-purity nitrogen gas.

    • Piranha Etching (for creating a fresh, highly hydroxylated surface): In a designated fume hood and with appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat), immerse the cleaned wafers in freshly prepared Piranha solution for 15-20 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials.

    • Carefully remove the wafers and rinse copiously with deionized water.

    • Dry the wafers again with a stream of nitrogen gas.

  • Preparation of Deposition Solution:

    • Prepare a 1 mM solution of 1,3,5-Tridodecyl-1,3,5-triazinane in anhydrous toluene.

  • SAM Formation:

    • Place the cleaned and dried silicon wafers in a clean glass vial.

    • Submerge the wafers in the 1 mM deposition solution.

    • Seal the vial and leave it undisturbed for 12-24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing and Drying:

    • Remove the wafers from the deposition solution.

    • Rinse thoroughly with fresh toluene to remove any physisorbed molecules.

    • Dry the modified wafers with a stream of high-purity nitrogen gas.

    • Store the modified substrates in a clean, dry environment (e.g., a desiccator).

G cluster_prep Substrate Preparation cluster_sam SAM Formation sub_clean Substrate Cleaning (Sonication in Acetone, IPA, DI Water) piranha Piranha Etching (Generate Hydroxyl Groups) sub_clean->piranha rinse_dry1 Rinse and Dry (DI Water, N2 Stream) piranha->rinse_dry1 immersion Immerse Substrate (12-24 hours) rinse_dry1->immersion prep_sol Prepare 1 mM Solution of 1,3,5-Tridodecyl-1,3,5-triazinane in Toluene prep_sol->immersion rinse_dry2 Rinse and Dry (Toluene, N2 Stream) immersion->rinse_dry2 final_product Hydrophobic Surface rinse_dry2->final_product G cluster_char Surface Characterization cluster_results Data Analysis start Modified Substrate ca Contact Angle Goniometry (Hydrophobicity) start->ca xps X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition) start->xps afm Atomic Force Microscopy (AFM) (Surface Morphology) start->afm ca_result High Contact Angle (>100°) ca->ca_result xps_result Presence of N 1s and C 1s peaks xps->xps_result afm_result Uniform, Low-Roughness Surface afm->afm_result conclusion Confirmation of Successful Monolayer Formation ca_result->conclusion xps_result->conclusion afm_result->conclusion G cluster_app Potential Applications cluster_mech Mechanism of Action surface Surface Modified with 1,3,5-Tridodecyl-1,3,5-triazinane (Hydrophobic, Low-Energy) biomat Biomaterial Coatings surface->biomat drug_del Drug Delivery Systems surface->drug_del cell_cult Cell Culture Platforms surface->cell_cult biomat_mech Reduced Protein Adsorption and Biofouling biomat->biomat_mech drug_del_mech Controlled Release of Hydrophobic Drugs drug_del->drug_del_mech cell_cult_mech Patterned Cell Adhesion cell_cult->cell_cult_mech outcome Improved Biocompatibility and Device Performance biomat_mech->outcome drug_del_mech->outcome cell_cult_mech->outcome

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 1,3,5-Tridodecyl-1,3,5-triazinane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals struggling with the yield and purity of long-chain alkyl triazinane syntheses.

The synthesis of 1,3,5-tridodecyl-1,3,5-triazinane (a hexahydro-1,3,5-triazine derivative) is notoriously sensitive to thermodynamic equilibrium limits and stoichiometric imbalances. This guide provides a deep dive into the mechanistic causality of the reaction, a self-validating protocol, and targeted troubleshooting strategies to consistently achieve >90% yields.

Mechanistic Insights & Reaction Causality

To improve yield, one must first understand the thermodynamic barriers of the reaction. The synthesis relies on the condensation of dodecylamine (a primary aliphatic amine) with formaldehyde.

The reaction proceeds via a nucleophilic attack to form a hemiaminal intermediate, which subsequently dehydrates to form a highly reactive N-methylenealkylamine (an imine equivalent). Crucially, this dehydration step produces water, making the entire pathway governed by a strict thermodynamic equilibrium[1]. If water is not actively removed from the system, the N-methylenealkylamine intermediates will hydrolyze back to the starting materials rather than undergoing the desired trimerization[2].

Therefore, the physical removal of water—typically via azeotropic distillation—is the primary causal factor in driving the reaction forward.

Mechanism N1 Dodecylamine (C12H25NH2) N3 Hemiaminal Intermediate N1->N3 Nucleophilic Addition N2 Formaldehyde (CH2O) N2->N3 Nucleophilic Addition N4 N-Methylenealkylamine (Imine) N3->N4 - H2O (Dehydration) N5 1,3,5-Tridodecyl- 1,3,5-triazinane N4->N5 Trimerization (x3)

Mechanistic pathway of 1,3,5-tridodecyl-1,3,5-triazinane formation via condensation.

Self-Validating Experimental Protocol

To bypass equilibrium limitations, this protocol utilizes a Dean-Stark apparatus with toluene. Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C), allowing for the continuous, irreversible removal of the reaction byproduct.

Step-by-Step Methodology
  • Reagent Preparation: In a rigorously dried round-bottom flask, combine 1.0 equivalent of dodecylamine with 1.05 equivalents of paraformaldehyde. Causality: A slight excess of paraformaldehyde compensates for trace sublimation losses during heating, but excessive amounts must be avoided to prevent N-methylation.

  • Solvent Addition: Suspend the mixture in anhydrous toluene (approx. 10 mL per gram of amine).

  • Apparatus Assembly: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to 110–115°C. As the reaction proceeds, water will visibly separate in the Dean-Stark trap. Continue refluxing until water evolution ceases (typically 4–6 hours).

  • In-Process Validation (Self-Validating Step): Spot the reaction mixture on a silica TLC plate alongside a dodecylamine standard (Eluent: Hexane/Ethyl Acetate 8:2). Stain with ninhydrin and heat. Validation Criteria: The complete disappearance of the primary amine spot (ninhydrin-positive, pink/purple, Rf ~0.2) and the appearance of a non-polar product spot (Rf ~0.8) confirms 100% conversion.

  • Isolation: Cool the mixture to room temperature. Remove toluene under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude waxy solid from hot ethanol or an ethanol/hexane mixture to yield pure 1,3,5-tridodecyl-1,3,5-triazinane.

Workflow A 1. Reagent Mixing Dodecylamine + Paraformaldehyde B 2. Solvent Addition Suspend in Toluene A->B C 3. Azeotropic Reflux Heat to 110-115°C with Dean-Stark B->C D 4. Water Removal Drive equilibrium to products C->D E 5. Solvent Evaporation Vacuum concentration D->E F 6. Recrystallization Purify from Ethanol/Hexane E->F G 7. Pure Product 1,3,5-Tridodecyl-1,3,5-triazinane F->G

Step-by-step experimental workflow for the synthesis of 1,3,5-tridodecyl-1,3,5-triazinane.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yield plateauing around 50-60% despite prolonged heating? A: You are hitting the thermodynamic wall of the N-methylenealkylamines equilibrium[1]. Prolonged heating without active water removal will not improve yield. Ensure your Dean-Stark trap is properly insulated and that the toluene is actively refluxing into the trap, not just condensing in the lower neck of the flask.

Q2: I am observing a complex mixture of products instead of the pure trimer. What went wrong? A: This is almost always a stoichiometry issue. If you use a large excess of formaldehyde, the intermediate imine can undergo an Eschweiler-Clarke-type side reaction, leading to N,N-dimethyldodecylamine and other aminal oligomers. Always strictly control the molar ratio to 1:1 (or max 1:1.05 to account for sublimation).

Q3: Can I use aqueous formalin (37%) instead of paraformaldehyde? A: Yes, but it is highly discouraged for long-chain alkyl amines. Formalin introduces a massive amount of bulk water into the system. While sonochemical protocols have recently shown promise for synthesizing certain triazine derivatives in aqueous media[3], the extreme hydrophobicity of the dodecyl chain causes severe phase-separation issues. For optimal yields in drug development settings, anhydrous paraformaldehyde combined with azeotropic distillation remains the gold standard[4].

Q4: My product is an oily, waxy residue that won't crystallize. How do I purify it? A: 1,3,5-Tridodecyl-1,3,5-triazinane has a highly lipophilic character due to the three C12 chains, which depresses its melting point and makes it prone to oiling out. Dissolve the crude residue in a minimum amount of hot ethanol, add drops of hexane until slightly cloudy, and cool very slowly to 4°C. Rapid cooling traps impurities and causes the product to crash out as an oil rather than a crystal.

Quantitative Data & Yield Optimization

To aid in your experimental design, the following tables summarize the quantitative impact of various reaction parameters on the final yield and purity of the triazinane core.

Table 1: Effect of Water Removal Strategy on Yield

StrategySolventTemp (°C)Time (h)Yield (%)Observation / Causality
Open FlaskEthanol7812< 40%Incomplete reaction; equilibrium halts progress.
Molecular Sieves (4Å)Dichloromethane4024~ 55%Moderate yield; sieves foul and deactivate over time.
Dean-Stark Trap Toluene 110-115 4-6 > 90% Optimal; continuous, irreversible water removal.
Sonochemical[3]Water25-400.1~ 75%Fast, green alternative, but isolation is difficult for C12 chains.

Table 2: Stoichiometric Impact (Dodecylamine : Formaldehyde)

Molar RatioPrimary ProductMajor Impurities
1 : 0.81,3,5-Tridodecyl-1,3,5-triazinaneUnreacted dodecylamine (difficult to separate via crystallization).
1 : 1.05 1,3,5-Tridodecyl-1,3,5-triazinane Trace oligomers (easily removed).
1 : 1.5N-methylated dodecylamineHigh levels of N,N-dimethyldodecylamine and complex aminals.

References

  • Kułaga, D., Drabczyk, A. K., Zaręba, P., et al. "Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol." Ultrasonics Sonochemistry, 108, 106951 (2024). 3[3]

  • Damilano, G., Kalebić, D., Binnemans, K., & Dehaen, W. "One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains." RSC Advances, 10(36), 21071-21081 (2020). 2[2]

  • Ali, H. A., Ismail, M. A., & Ghaith, E. A. "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)." RSC Advances, 15(47), 39705-39770 (2025). 4[4]

  • Adamczyk-Woźniak, A., Bujnowski, K., & Sporzyński, A. "1,3,5-Trialkyl-hexahydro-1,3,5-triazines—N-methylenealkylamines equilibria. 1H-NMR studies in solutions." Journal of Molecular Structure, 892(1-3), 177-181 (2008). 1[1]

Sources

Technical Support Center: Overcoming Solubility Issues of 1,3,5-Tridodecyl-1,3,5-triazinane in Polar Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2). This guide is engineered for researchers, analytical scientists, and drug development professionals facing persistent precipitation, baseline drift, or assay inconsistency when working with this highly lipophilic compound.

Due to its central triazinane core functionalized with three 12-carbon (dodecyl) aliphatic chains, this molecule exhibits extreme hydrophobicity. Standard dilution protocols will fail in polar media. This guide synthesizes field-proven methodologies and authoritative physicochemical principles to help you force and maintain this compound in solution.

Part 1: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 1,3,5-Tridodecyl-1,3,5-triazinane immediately precipitate when I dilute my DMSO stock into an aqueous buffer? The Causality: The precipitation is driven by the thermodynamic penalty of the hydrophobic effect. The three dodecyl chains create a massive non-polar surface area. When introduced into a polar environment like water or PBS, the hydrogen bond network of water is disrupted, forcing water molecules to form highly ordered, entropically unfavorable clathrate structures around the alkyl chains. To minimize this thermodynamically unstable state, the triazinane molecules rapidly self-associate and crash out of solution. Standard co-solvents like DMSO are insufficient for molecules with such a high partition coefficient (logP) [1].

Q2: I need to test this compound in an in vitro cell-based assay. What is the most reliable solubilization strategy that avoids solvent toxicity? The Causality: You must use Micellar Solubilization or Hydrotropic Complexation . Non-ionic surfactants (e.g., Tween-80, Poloxamers) are highly recommended. Their flexible hydrophobic cores can physically encapsulate the bulky dodecyl chains, while their polyoxyethylene shells maintain aqueous compatibility without the cell membrane disruption typically caused by ionic surfactants [2]. Alternatively, recent advancements highlight the use of natural hydrotropes like Epigallocatechin Gallate (EGCG). EGCG can solubilize highly hydrophobic molecules at millimolar concentrations via non-covalent supramolecular interactions, offering excellent biocompatibility for cell assays [3].

Q3: My LC-MS results show severe peak tailing and eventual column blockage. How do I fix this? The Causality: The compound is crashing out on the column head. If your mobile phase begins with a high percentage of polar solvent (e.g., 95% Water / 5% Acetonitrile), the triazinane will instantly precipitate upon injection. You must bypass highly polar gradients. Start your chromatographic method at a minimum of 60% organic modifier (Methanol or Acetonitrile) and utilize a co-solvent like Tetrahydrofuran (THF) or Isopropanol (IPA) in your sample diluent to maintain the solid-state lattice breakdown.

Part 2: Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to downstream applications if the validation steps fail.

Protocol A: Thin-Film Hydration for Aqueous Micellar Solubilization (Bioassay Compatible)

This protocol utilizes a volatile carrier solvent to intimately mix the hydrophobic drug with a non-ionic surfactant before aqueous hydration.

  • Carrier Dissolution: Dissolve 5 mg of 1,3,5-Tridodecyl-1,3,5-triazinane in 1 mL of Tetrahydrofuran (THF) or Chloroform in a glass vial.

  • Surfactant Addition: Add Tween-80 or Poloxamer 407 at a 1:10 (Drug:Surfactant) molar ratio to the vial. Vortex for 60 seconds to ensure a homogeneous binary mixture.

  • Film Formation: Evaporate the organic carrier solvent completely using a gentle stream of Nitrogen gas (

    
    ) followed by 1 hour in a vacuum desiccator. Causality: This step removes toxic solvents while forcing the drug and surfactant into a co-precipitated thin film.
    
  • Rehydration: Add 5 mL of your target pre-warmed aqueous buffer (e.g., PBS at 37°C).

  • Micellization: Sonicate the vial in a bath sonicator at 40°C for 15–20 minutes until the film is completely lifted and the solution appears optically clear.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Pass:

      
       (Indicates successful micellar encapsulation).
      
    • Fail:

      
       (Indicates sub-visible nanoclusters or Ostwald ripening. You must increase the surfactant ratio and repeat).
      
Protocol B: Co-Solvent Gradient Dilution for Analytical HPLC/MS

This protocol prevents column crash-out during analytical quantification.

  • Primary Stock: Prepare a 10 mg/mL primary stock in 100% THF. (Do not use DMSO, as it will freeze at lower temperatures and fails to fully solvate the dodecyl chains).

  • Transitional Dilution: Dilute the primary stock 1:10 into a transitional solvent matrix of 50:50 THF:Acetonitrile to yield a 1 mg/mL working stock.

  • Mobile Phase Matching: For the final injection sample, dilute the working stock into the starting mobile phase. Crucial: The final sample matrix must contain

    
     60% Acetonitrile or Methanol, and 0.1% Formic Acid to suppress ionization artifacts.
    
  • Self-Validation Step: Centrifuge the final HPLC vial at 14,000 x g for 10 minutes. Inspect the bottom of the vial for a microscopic white pellet. If a pellet is present, increase the THF ratio in your injection diluent.

Part 3: Quantitative Data & Compatibility

Summarized below are the quantitative limits and validation metrics for the solubilization strategies discussed.

Solubilization StrategyPrimary Carrier SolventExcipient / SurfactantMax Achievable Aqueous Conc.Assay BiocompatibilityPrimary Validation Metric
Direct DMSO Dilution DMSONone< 1 µg/mLHigh (If final DMSO < 1%)Visual Inspection (Turbidity)
Micellar Solubilization THF (Evaporated)Tween-80 (1:10 molar)~1.5 - 5.0 mg/mLModerate (Surfactant dependent)DLS (Polydispersity Index < 0.3)
Hydrotropic Complexation Ethanol (Evaporated)EGCG (Millimolar)~2.0 - 10.0 mg/mLHigh (Natural hydrotrope)HPLC Recovery /

Co-Solvent Gradient THF / IsopropanolNone> 10.0 mg/mLLow (Analytical use only)Centrifugation & Pellet Check

Part 4: Solubilization Decision Workflow

Follow this logical decision matrix to select the appropriate solubilization pathway based on your downstream application.

SolubilizationWorkflow Start 1,3,5-Tridodecyl-1,3,5-triazinane (Highly Hydrophobic Solid) Decision1 Target Application? Start->Decision1 BioAssay In Vitro Bioassays (Aqueous Buffers) Decision1->BioAssay Aqueous Media Analytical HPLC / MS Analysis (Polar Organics) Decision1->Analytical Analytical Media Surfactant Micellar Solubilization (Tween-80 / EGCG) BioAssay->Surfactant CoSolvent Co-Solvent Gradient (THF to MeCN/MeOH) Analytical->CoSolvent Evap Evaporate Carrier Solvent & Rehydrate in Buffer Surfactant->Evap DirectDil Direct Serial Dilution Maintain >60% Organic CoSolvent->DirectDil Validate1 Validate via DLS (Check for Aggregation) Evap->Validate1 Validate2 Validate via UV-Vis (Check Baseline at 600nm) DirectDil->Validate2

Solubilization decision matrix for 1,3,5-Tridodecyl-1,3,5-triazinane in polar solvents.

References

  • Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). URL:[Link]

  • Tehrani-Bagha, A. R., & Holmberg, K. (2013). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Materials, 6(2), 580-608. URL:[Link]

  • Jackson, J. K., & Letchford, K. (2016). The Effective Solubilization of Hydrophobic Drugs Using Epigallocatechin Gallate or Tannic Acid-Based Formulations. Journal of Pharmaceutical Sciences, 105(10), 3143-3152. URL:[Link]

"stabilizing emulsions formed with 1,3,5-Tridodecyl-1,3,5-triazinane"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic theoretical overviews. This resource is engineered for researchers and process chemists who require field-proven, mechanistic insights into stabilizing complex emulsions using derivatives of 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) .

By quaternizing the highly hydrophobic TDT core (e.g., into 1,3,5-trimethyl-1,3,5-tridodecylhexahydro-1,3,5-triazinium salts), we generate powerful trimeric cationic surfactants. These are uniquely capable of overcoming severe mass-transfer limitations in aqueous biphasic catalysis—specifically the hydroformylation of higher olefins[1].

Below is your comprehensive diagnostic, operational, and troubleshooting matrix.

Diagnostic Q&A: Interfacial Dynamics & Catalysis

Q: Why utilize a TDT-derived trimeric surfactant instead of standard monomeric options like CTAB? A: Monomeric surfactants form standard, highly dynamic spherical micelles. In contrast, TDT-derived trimeric surfactants possess a bulky 1,3,5-triazinane core and three C12 alkyl chains. This unique architecture yields a packing parameter that favors expansive, highly flexible interfacial films. It lowers the critical micelle concentration (CMC) by orders of magnitude and creates a dense "micelle-ion pair" environment. The three cationic headgroups electrostatically attract the anionic aqueous catalyst (e.g.,[Rh(TPPTS)3]+) directly to the oil-water interface, exposing it to the lipophilic olefin and drastically accelerating catalytic turnover[2].

Q: How does the choice of counterion on the TDT surfactant dictate emulsion stability and reaction rate? A: The counterion modulates the effective charge density at the emulsion interface. Literature demonstrates that monooxalate or hydrochloride counterions yield significantly higher reaction rates than iodide[3]. Iodide is highly polarizable and binds tightly to the cationic triazinium headgroups, neutralizing the surface charge. This weakens the electrostatic pull on the anionic Rh-TPPTS catalyst, reducing its localized concentration at the droplet interface.

Troubleshooting Matrix: Resolving Phase & Catalytic Failures

Issue A: Intractable Post-Reaction Emulsions (Failure to Phase Separate)

  • Symptom: After cooling and venting the reactor, the microemulsion persists for >2 hours without yielding a distinct organic product layer.

  • Causality: The sterically bulky 1,3,5-triazinane core can form overly rigid liquid-crystalline networks at the interface if the reaction temperature drops too rapidly, locking the droplets in a stable colloidal state.

  • Resolution: Introduce a short-chain alcohol (e.g., 2–5% v/v isopropanol or ethanol) as a cosurfactant. The alcohol intercalates between the bulky TDT molecules, disrupting the rigid packing parameter, increasing interfacial fluidity, and inducing rapid droplet coalescence.

Issue B: Severe Rhodium Leaching into the Organic Phase

  • Symptom: ICP-MS analysis of the separated organic phase shows high parts-per-million (ppm) levels of Rhodium.

  • Causality: The trimeric cationic surfactant forms strong ion-pairs with the anionic sulfonate groups of the TPPTS ligand. If the surfactant concentration is excessively high, the entire Rh-TPPTS-Surfactant complex becomes lipophilic and is dragged into the organic phase.

  • Resolution: Increase the TPPTS-to-Rhodium molar ratio to >10:1. The excess free TPPTS competes for the surfactant's cationic sites, ensuring the active Rh-complex remains highly hydrophilic and anchored in the aqueous phase.

Issue C: Emulsion Phase Inversion or Premature Breaking

  • Symptom: The reaction mixture separates into two distinct phases mid-reaction, causing a sudden halt in syngas consumption.

  • Causality: Insufficient surfactant concentration relative to the hydrodynamic volume of the organic phase, or localized depletion of syngas altering the droplet density.

  • Resolution: Ensure the initial surfactant loading is at least 10x the operational CMC. Increase the mechanical agitation rate to >1000 rpm to maintain shear-induced droplet regeneration.

Quantitative Data: Surfactant Efficacy Comparison

The following table synthesizes the performance metrics of TDT-derived trimeric surfactants against standard baselines in the hydroformylation of 1-dodecene (Reaction conditions: 100°C, 5 MPa Syngas, Rh/TPPTS catalyst).

Surfactant TypeHydrophobic StructureCounterionRelative Catalytic RatePhase Separation Time (min)
None (Control) N/AN/A1.0x< 1
CTAB Single C16 chainBromide3.5x5
Gemini-C12 Two C12 chainsBromide6.2x12
TDT-Trimeric Three C12 chainsIodide8.4x25
TDT-Trimeric Three C12 chainsMonooxalate12.1x18

Standard Operating Procedure: Self-Validating Biphasic Hydroformylation

Every step in this protocol includes a physical validation cue to ensure the system is operating within the correct thermodynamic and chemical parameters.

  • Step 1: Catalyst Pre-formation. In a Schlenk flask under N2, dissolve Rh(acac)(CO)2 and TPPTS (molar ratio 1:10) in degassed deionized water.

    • Validation: The solution must turn pale yellow within 15 minutes, indicating the active [Rh(TPPTS)3] complex has successfully formed.

  • Step 2: Emulsion Assembly. Add the higher olefin (e.g., 1-dodecene) and the TDT-derived trimeric surfactant (surfactant/Rh ratio = 20:1). Stir at 800 rpm.

    • Validation: The mixture must transition from phase-separated layers to a milky, opaque microemulsion. If it remains clear, the surfactant is below the CMC; abort and recalculate your loading.

  • Step 3: Catalytic Reaction. Transfer the emulsion to a high-pressure autoclave. Pressurize with Syngas (CO/H2, 1:1) to 5.0 MPa and heat to 100°C for 4 hours.

    • Validation: A steady, continuous drop in reactor pressure indicates active gas consumption and successful hydroformylation.

  • Step 4: Phase Separation. Cool the reactor to 25°C and vent. Transfer the mixture to a separatory funnel.

    • Validation: The emulsion should spontaneously break within 18–25 minutes, yielding a clear upper organic phase (aldehyde product) and a bright yellow lower aqueous phase (recoverable catalyst).

System Workflows & Visualizations

EmulsionMechanism cluster_0 Pre-Reaction: Emulsion Formation cluster_1 Reaction & Separation AqPhase Aqueous Phase (Rh-TPPTS Catalyst) MicroEmulsion O/W Microemulsion (Maximized Interfacial Area) AqPhase->MicroEmulsion Continuous Phase OrgPhase Organic Phase (Higher Olefin) OrgPhase->MicroEmulsion Dispersed Droplets Surfactant TDT-derived Trimeric Surfactant (1,3,5-Tridodecyl-1,3,5-triazinane core) Surfactant->MicroEmulsion Lowers Interfacial Tension Reaction Biphasic Hydroformylation (Mass Transfer Accelerated) MicroEmulsion->Reaction Catalytic Conversion Syngas Syngas (CO/H2) 5 MPa, 100°C Syngas->Reaction Product Aldehyde Product (Organic Phase) Reaction->Product Phase Decantation Recycle Recovered Aqueous Catalyst (Ready for Re-use) Reaction->Recycle Aqueous Recovery

Workflow of TDT-stabilized biphasic hydroformylation and phase separation.

References

  • Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants. Sichuan University / Catalysis Communications. 2

  • Biphasic Catalytic Conversion of Olefins in Aqueous Media: A Systematic Review. MDPI Catalysts. 1

  • Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities. ResearchGate. 3

Sources

"optimizing concentration of 1,3,5-Tridodecyl-1,3,5-triazinane for corrosion protection"

[1]

Status: Operational Topic: Corrosion Inhibition Protocols & Troubleshooting Target Analyte: 1,3,5-Tridodecyl-1,3,5-triazinane (CAS: Common derivative class 108-74-7 analog) Media: 1.0 M HCl / 0.5 M H₂SO₄ (Standard Acidic Environments)

Core Technical Briefing

1,3,5-Tridodecyl-1,3,5-triazinane is a hydrophobic, heterocyclic amine derivative synthesized via the condensation of dodecylamine and formaldehyde. Unlike short-chain homologs (e.g., trimethyl- or triethyl- derivatives), the tridodecyl variant possesses three long hydrophobic tails (

Why this matters:

  • Mechanism: It functions as a mixed-type inhibitor .[1] The triazine ring provides electron density for chemisorption onto the metal surface (Fe), while the long alkyl chains form a dense, hydrophobic barrier that physically blocks corrosive ions (

    
    , 
    
    
    ) and water molecules.
  • The Solubility Challenge: Its high hydrophobicity makes it sparingly soluble in pure aqueous acids, often leading to "false negatives" in efficiency testing due to poor dispersion.

Optimization & Troubleshooting Guide (Q&A)

Category A: Solubility & Preparation[1][3]

Q: My inhibitor floats on the surface of the 1M HCl solution. How do I get it to dissolve? A: This is the most common failure point. TDHT is a "fatty" amine and will not dissolve directly in aqueous acid.

  • The Fix: You must use a co-solvent .

    • Dissolve the required mass of TDHT in a minimal amount of Ethanol or Isopropanol (IPA) first.

    • Add this concentrated organic solution dropwise to your 1M HCl under vigorous stirring.

    • Target Ratio: Ensure the final organic solvent concentration in the acid does not exceed 5-10% (v/v), as the solvent itself can affect corrosion rates.

  • Troubleshooting: If turbidity persists, sonicate the solution for 10 minutes. If a precipitate forms immediately, your concentration is likely above the solubility limit for that specific acid/solvent ratio.

Q: What is the "Sweet Spot" concentration range? A: Based on the molecular weight (~592 g/mol ) and Langmuir adsorption isotherms for triazine derivatives:

  • Screening Range: 10 ppm to 1000 ppm (

    
     M to 
    
    
    M).
  • Typical Optimum: 100 ppm – 500 ppm .

  • The Plateau Effect: Above 500 ppm, you will likely see diminishing returns (efficiency plateaus at ~90-98%) because the metal surface active sites are fully saturated. Higher concentrations may only increase cost and solubility issues without boosting protection.

Category B: Experimental Anomalies[1]

Q: My electrochemical impedance spectroscopy (EIS) data shows a "warped" semi-circle. What is happening? A: A depressed or warped Nyquist semi-circle usually indicates surface inhomogeneity .

  • Cause: The large tridodecyl chains might be causing steric hindrance, leading to "patchy" adsorption rather than a uniform monolayer.

  • Solution: Allow a longer Open Circuit Potential (OCP) stabilization time (minimum 30–60 minutes) before running EIS. This gives the bulky molecules time to arrange themselves thermodynamically on the surface.

Q: Why does the inhibition efficiency decrease at higher temperatures (e.g., >60°C)? A: This indicates Physical Adsorption (Physisorption) is the dominant initial mechanism.

  • Thermodynamics: Physisorption involves weak electrostatic forces (protonated amine

    
     charged metal surface) which are exothermic. As heat increases, desorption occurs.
    
  • Mitigation: If high-temperature stability is required, consider synergistic additives (like iodide ions,

    
    ) which can stabilize the adsorption layer via specific adsorption "bridging."
    

Visualizing the Mechanism

The following diagram illustrates the multi-step protection mechanism of TDHT in Hydrochloric Acid.

Gcluster_solutionAcid Solution (1M HCl)cluster_interfaceMetal-Solution InterfaceTDHTTDHT Molecule(Neutral)TDHT_PosProtonated TDHT(Cationic Form)TDHT->TDHT_PosProtonation in AcidSurfaceSteel Surface (Fe)TDHT->SurfaceLone Pair Donation(Chemisorption)H_ionH+ IonsH_ion->TDHT_PosFilmHydrophobic Barrier(Alkyl Chains)TDHT_Pos->FilmFilm FormationCl_BridgeCl- Bridge(Specific Adsorption)Cl_Bridge->TDHT_PosElectrostatic Attraction(Physisorption)Surface->Cl_BridgeAnodic ChargeFilm->SurfaceBlocks H2O/H+

Caption: Schematic of TDHT inhibition mechanism showing protonation, electrostatic bridging via chloride ions, and the formation of a hydrophobic protective film.

Standardized Protocol: Weight Loss Method

To ensure reproducibility, follow this self-validating protocol.

Materials
  • Specimen: Mild Steel coupons (e.g., Q235 or AISI 1020), polished to mirror finish (up to 1200 grit).

  • Solution: 1.0 M HCl (prepared from 37% analytical grade).

  • Inhibitor: 1,3,5-Tridodecyl-1,3,5-triazinane.

  • Solvent: Ethanol (Absolute).

Workflow
StepActionCritical Control Point (CCP)
1 Stock Preparation Dissolve 1.0 g TDHT in 50 mL Ethanol. This is your 20,000 ppm Stock .
2 Dilution Add calculated Stock volume to 1.0 M HCl to reach 100, 200, 300, 400, 500 ppm.
3 Equilibration Stir solutions for 30 mins. Check for turbidity. If cloudy, add 1% Tween-80 surfactant (optional).
4 Immersion Weigh coupons (

). Immerse in solution for 6 hours at 25°C (thermostated).
5 Cleaning Remove coupons, rinse with water, then acetone. Scrub lightly with bristle brush to remove corrosion products.
6 Measurement Dry and re-weigh (

). Calculate Weight Loss (

).
Data Analysis Table (Template)
Conc. (ppm)Weight Loss (g)Corrosion Rate (mm/y)Inhibition Efficiency (

%)
Surface Coverage (

)
Blank 0.XXXX

--
100 0.XXXX



... ............

References

  • Wei, L., et al. (2010).[2] "Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities." ResearchGate.[3] (Discusses synthesis and properties of 1,3,5-tridodecylhexahydro-1,3,5-triazine).

  • Mobin, M., et al. (2014). "Electrochemical Investigation of Substituted Aniline, Melamine and Formaldehyde Based Terpolymers as Effective Corrosion Inhibitors." Int. J. Electrochem. Sci. (Provides methodology for triazine-based inhibitor testing).

  • BenchChem. "1,3,5-Triethyl-1,3,5-triazinane vs Trimethyl- homolog properties." (Comparative data on triazinane reactivity and hydrolysis).

  • RSC Advances. (2025). "Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel." (Recent validation of triazinane efficiency in HCl).

"troubleshooting aggregation of 1,3,5-Tridodecyl-1,3,5-triazinane in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Aggregation & Solubility in Solution

Executive Summary & Molecule Profile

1,3,5-Tridodecyl-1,3,5-triazinane (also known as N,N',N''-tridodecylhexahydro-1,3,5-triazine) is a saturated heterocyclic compound bearing three long alkyl chains (C12). Unlike aromatic triazines, the triazinane core is non-planar and flexible, making it prone to specific aggregation behaviors driven by steric packing and van der Waals forces.

Critical Properties for Troubleshooting:

  • Hydrophobicity: The three dodecyl tails render the molecule extremely lipophilic (LogP > 10). It is virtually insoluble in water and polar organic solvents.

  • Acid Sensitivity (The "Hidden" Issue): The hexahydrotriazine core is an aminal. It is acid-labile and will hydrolyze into dodecylamine and formaldehyde in the presence of trace acids (e.g., in aged CDCl₃). This is often mistaken for aggregation.

  • Aggregation Mode: Driven by London dispersion forces (van der Waals) between the C12 chains, leading to inverted micelle-like structures or stacking in semi-polar solvents.

Diagnostic Workflow (Interactive Decision Tree)

Use the following logic flow to identify whether your issue is solubility, aggregation, or chemical decomposition.

TroubleshootingLogic Start Observation: Sample Issue Cloudy Cloudy / Precipitate Start->Cloudy Visual Inspection ClearBroad Clear but Broad NMR Signals Start->ClearBroad NMR Analysis NewPeaks New/Unexpected Peaks Start->NewPeaks NMR Analysis SolventCheck Check Solvent Polarity Cloudy->SolventCheck VT_NMR Run Variable Temp (VT) NMR ClearBroad->VT_NMR AcidCheck Check Solvent Acidity NewPeaks->AcidCheck Action_Solvent Switch to Non-Polar (Toluene, Hexane, THF) SolventCheck->Action_Solvent Solvent is Polar (MeOH, DMSO) Action_Base Neutralize Solvent (Filter through Basic Alumina) AcidCheck->Action_Base Preventative Action_Decomp Irreversible = Hydrolysis (Resynthesize) AcidCheck->Action_Decomp Confirmed Hydrolysis Action_Heat Heat to 50°C (Reversible = Aggregation) VT_NMR->Action_Heat Peaks Sharpen

Figure 1: Diagnostic logic for identifying solubility vs. stability issues.

Module 1: Solubility & Solvent Selection

The Problem: The solution is cloudy, or the compound oils out. The Cause: Mismatch in polarity. The C12 chains dominate the solubility profile. The molecule behaves more like a wax than an amine.

Solvent Compatibility Matrix
Solvent ClassExamplesCompatibilityNotes
Non-Polar Hexane, HeptaneExcellent Ideal for storage. No aggregation expected.
Aromatic Toluene, BenzeneExcellent Best for NMR (C₆D₆ or Toluene-d₈). Minimizes stacking.
Chlorinated Chloroform (CHCl₃), DCMGood (Risk) WARNING: Aged CHCl₃ contains HCl. Must be neutralized.
Polar Aprotic THF, Ethyl AcetateModerate Soluble, but may aggregate at high conc. (>50 mM).
Polar Protic Methanol, Ethanol, WaterPoor Causes immediate precipitation or micellization.
Protocol: The "Basic Alumina" Fix (Crucial for Chloroform Users)

If you must use Chloroform (CDCl₃) and observe cloudiness or degradation:

  • Prepare Filter: Place a small plug of cotton in a Pasteur pipette.

  • Add Scavenger: Add ~2 cm of Basic Alumina (activity grade I) on top of the cotton.

  • Filter Solvent: Pass the CDCl₃ through the alumina before adding it to your sample.

    • Mechanism:[1][2] This removes traces of HCl (acid) that catalyzes the decomposition of the triazinane ring [1].

Module 2: NMR Troubleshooting (Aggregation vs. Decomposition)

The Problem: ¹H NMR signals are broad, missing, or show extra peaks.

Scenario A: Broad Peaks (Aggregation)

Mechanism: In semi-polar solvents (or high concentrations), the C12 chains interdigitate via van der Waals forces. This increases the effective molecular weight (tumbling rate decreases), leading to rapid transverse relaxation (


) and broad lines [2].

Protocol: Variable Temperature (VT) NMR Validation

  • Baseline: Acquire a spectrum at 25°C (298 K).

  • Heating: Increase probe temperature to 50°C (323 K) in 10°C increments.

  • Analysis:

    • Sharpening: If peaks sharpen and integration returns to 1:1 ratios, the issue was aggregation .

    • No Change: If peaks remain broad, check for paramagnetic impurities (metal dust).[3]

Scenario B: Extra Peaks (Hydrolysis)

Mechanism: Acid-catalyzed hydrolysis cleaves the ring. Reaction: (R-N-CH2)3 + H2O/H+ → 3 R-NH2 + 3 CH2O Signatures:

  • Appearance of a triplet at ~2.68 ppm (characteristic of Dodecylamine alpha-protons).

  • Appearance of sharp singlets at ~9.0-10.0 ppm (Formaldehyde/oligomers).

Mitigation:

  • Immediately switch to Benzene-d₆ or Toluene-d₆ . These solvents are non-acidic and stabilize the hydrophobic chains.

Module 3: Dynamic Light Scattering (DLS) for Aggregate Sizing

The Problem: You suspect "invisible" aggregates (nanoparticles) in a clear solution.

Experimental Protocol: DLS Analysis
  • Concentration: Prepare samples at 1 mg/mL (approx 1.5 mM). High concentrations (>10 mg/mL) cause multiple scattering artifacts.

  • Filtration: Filter solution through a 0.2 µm PTFE filter (hydrophobic).

    • Note: Do not use Nylon filters; the triazinane may adsorb to the membrane.

  • Solvent Settings: Ensure the refractive index (RI) and viscosity of the specific organic solvent are entered correctly.

    • Toluene: RI = 1.496, Viscosity = 0.590 cP.

  • Interpretation:

    • < 5 nm: Monomeric species (Good).

    • 10 - 100 nm: Small aggregates/inverted micelles (Common in THF).

    • > 1000 nm: Dust or precipitation (Bad sample prep).

Visualizing the Decomposition Pathway

It is vital to distinguish aggregation from decomposition. The diagram below illustrates the irreversible breakdown pathway triggered by acidic solvents.

Decomposition Triazinane 1,3,5-Tridodecyl- 1,3,5-triazinane (Intact Ring) Intermediate Ring Opening (Imine Intermediate) Triazinane->Intermediate Protonation Acid Trace Acid (H+) (e.g., Aged CDCl3) Acid->Intermediate Products Hydrolysis Products: 1. Dodecylamine 2. Formaldehyde Intermediate->Products + H2O (Rapid)

Figure 2: Acid-catalyzed hydrolysis pathway often mistaken for aggregation.

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO-d₆ to break up aggregates? A: No. DMSO is too polar. 1,3,5-Tridodecyl-1,3,5-triazinane is highly hydrophobic. Adding DMSO will likely cause the molecule to precipitate or form tight micelles (oiling out), worsening the line broadening. Use Toluene-d₆ or THF-d₈ instead.

Q2: My sample turned into a gel at high concentration. Is this normal? A: Yes. Long-chain alkyl triazines can act as low-molecular-weight gelators (LMWGs) in non-polar solvents due to van der Waals stacking [3]. To fix this, dilute the sample below the Critical Gelation Concentration (CGC) or heat the sample gently.

Q3: I see a sharp peak at 1.56 ppm (water) in CDCl₃. Does this matter? A: Yes. Water in CDCl₃ promotes hydrolysis if any acid is present. Use anhydrous solvents and store the compound under inert atmosphere (Argon/Nitrogen).

References

  • BenchChem Technical Support. (2025).[3][4] Troubleshooting Peak Broadening in NMR. Retrieved from BenchChem Support Center. Link

  • Singh, T., & Kumar, A. (2007). Aggregation Behavior of Ionic Liquids in Aqueous Solutions: Effect of Alkyl Chain Length. Journal of Physical Chemistry B. Link

  • Wikipedia. (2025). Hexahydro-1,3,5-triazine: Chemical Properties and Preparation. Link

  • Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS) Sample Preparation. Link

Sources

Technical Support Center: Analytical Troubleshooting for 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, scientists, and drug development professionals working with 1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2).

Because of its extreme lipophilicity (LogP ~10.9), basic tertiary amines, and strained hexahydro-s-triazine ring, this compound presents severe analytical challenges. It is highly prone to thermal cycloreversion and acidic hydrolysis. This guide provides field-proven, causality-driven troubleshooting strategies to accurately profile impurities—such as unreacted dodecylamine, linear aminal oligomers, and residual formaldehyde—without generating false analytical artifacts.

Diagnostic Workflow

AnalyticalWorkflow Sample 1,3,5-Tridodecyl-1,3,5-triazinane Sample Matrix Target1 Intact Triazinane & Lipophilic Oligomers Sample->Target1  Lipophilic Fraction Target2 Volatile Amines (e.g., Dodecylamine) Sample->Target2  Volatile Fraction Target3 Residual Formaldehyde (Synthesis Byproduct) Sample->Target3  Aqueous Extraction Method1 Non-Aqueous RP-LC-MS (Low Silanol Column, ESI+) Target1->Method1  Prevents Hydrolysis Method2 GC-MS / GC-FID (Cold On-Column Injection) Target2->Method2  Prevents Thermal Breakdown Method3 DNPH Derivatization RP-HPLC-UV (360 nm) Target3->Method3  Adds UV Chromophore

Analytical workflow for detecting and quantifying impurities in 1,3,5-tridodecyl-1,3,5-triazinane.

FAQ & Troubleshooting Guide

Q1: Why do I see massive dodecylamine peaks in GC-MS for a sample that NMR confirms is highly pure? A1: This is a classic thermal artifact. Hexahydro-s-triazines are thermally labile. At standard GC injector temperatures (e.g., 250°C), the strained triazinane ring undergoes cycloreversion, breaking down into its Schiff base intermediate and free dodecylamine. Causality: The C-N bonds in the triazinane ring are highly susceptible to thermal cleavage, a known behavior in triazine-based scavengers (1[1]). Self-Validating Solution: Switch your GC inlet to Cold On-Column (COC) injection. To validate that the dodecylamine is an artifact rather than a true impurity, run a split/splitless injection at 250°C side-by-side with a COC injection. A drastic reduction of the dodecylamine peak area in the COC chromatogram definitively confirms thermal degradation.

Q2: I am experiencing severe peak tailing and poor recovery when analyzing 1,3,5-tridodecyl-1,3,5-triazinane via RP-HPLC. How can I fix this? A2: The tailing is caused by secondary interactions, and the poor recovery is due to extreme lipophilicity. Causality: With a LogP of approximately 10.9 (), the three dodecyl chains cause the molecule to precipitate or bind irreversibly to standard C18 stationary phases in highly aqueous mobile phases. Furthermore, the basic tertiary amines interact strongly with residual acidic silanols on the silica support. Solution: Transition to a Non-Aqueous Reversed-Phase (NARP) method. Use a specialized column with low silanol activity, such as the Newcrom R1, which is specifically designed for triazinane derivatives (2[2]). Replace water with a weaker polar solvent like acetonitrile, and use isopropanol (IPA) as the strong solvent. Add 0.1% formic acid to protonate the amines and mask silanol interactions.

Q3: How do we accurately quantify residual formaldehyde and linear aminal oligomers? A3: These require orthogonal approaches. Formaldehyde: Free formaldehyde is highly polar, volatile, and lacks a UV chromophore. It must be extracted into an aqueous phase and derivatized with 2,4-Dinitrophenylhydrazine (DNPH) to form a stable hydrazone detectable at 360 nm. Oligomers: Linear aminals (incomplete condensation products) are best detected using Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode. ESI-MS is highly effective at identifying the reaction pathways and intermediate chains of hexahydro-s-triazines (3[3]).

Quantitative Data Presentation

Table 1: Typical Impurity Profile & Analytical Strategy for 1,3,5-Tridodecyl-1,3,5-triazinane

Impurity / AnalyteOriginAnalytical TechniqueTypical Limit (w/w)Causality / Detection Notes
Dodecylamine Unreacted starting materialGC-MS (Cold On-Column)< 0.5%Must use COC to prevent thermal cycloreversion of the triazinane ring[1].
Formaldehyde Unreacted starting materialHPLC-UV (DNPH Deriv.)< 100 ppmRequires derivatization due to lack of UV chromophore.
Linear Aminals Incomplete condensationNARP-LC-MS (ESI+)< 1.0%Detected as higher mass adducts [M+H]+; prone to hydrolysis in aqueous conditions[3].
Water Condensation byproductKarl Fischer Titration< 0.2%High water content can drive the equilibrium backward, degrading the product.
Detailed Experimental Protocols
Protocol A: NARP-LC-MS Method for Intact Triazinane and Oligomeric Impurities

This protocol acts as a self-validating system: the inclusion of an internal standard (e.g., a structurally similar deuterated amine) ensures that any observed signal loss is due to true matrix effects, not on-column precipitation.

  • Sample Preparation:

    • Weigh 10 mg of 1,3,5-Tridodecyl-1,3,5-triazinane.

    • Dissolve entirely in 10 mL of 50:50 Acetonitrile:Isopropanol (THF can be substituted if solubility issues persist). Critical: Do not use water, as it promotes hydrolysis of the triazinane ring.

  • Chromatographic Conditions:

    • Column: Low-silanol RP column (e.g., Newcrom R1, 3 µm, 4.6 x 150 mm) (2[2]).

    • Mobile Phase A: Acetonitrile + 0.1% Formic Acid.

    • Mobile Phase B: Isopropanol + 0.1% Formic Acid.

    • Gradient: 0-2 min (100% A), 2-10 min (ramp to 100% B), 10-15 min (hold 100% B), 15-16 min (return to 100% A).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (reduces system backpressure from the viscous IPA).

  • Mass Spectrometry (ESI+):

    • Operate in positive ion mode. 1,3,5-Tridodecyl-1,3,5-triazinane will ionize efficiently due to its tertiary amines. Monitor for the intact [M+H]+ ion (m/z ~592) and scan for higher molecular weight linear oligomers.

Protocol B: DNPH Derivatization for Residual Formaldehyde
  • Biphasic Extraction:

    • Weigh 1.0 g of the sample into a centrifuge tube.

    • Add 5 mL of Hexane (to dissolve the lipophilic triazinane matrix) and 5 mL of HPLC-grade Water.

    • Vortex vigorously for 5 minutes to extract polar formaldehyde into the aqueous layer. Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Derivatization Reaction:

    • Transfer 1.0 mL of the aqueous layer to an amber reaction vial.

    • Add 1.0 mL of DNPH reagent (3 mg/mL in Acetonitrile with 1% Phosphoric acid).

    • Incubate at 40°C for 20 minutes to ensure complete hydrazone formation.

  • HPLC-UV Analysis:

    • Inject 10 µL onto a standard C18 column.

    • Mobile Phase: 60:40 Acetonitrile:Water (Isocratic).

    • Detection: UV at 360 nm.

    • Validation Step: Always run a blank water extraction alongside your samples to ensure no formaldehyde contamination is occurring from ambient laboratory air.

References
  • SIELC Technologies. "1,3,5-Tricyclohexyl-1,3,5-triazinane HPLC Method." sielc.com.
  • Benchchem. "1,3,5-Trimethylhexahydro-1,3,5-triazine Technical Guide." benchchem.com.
  • GuideChem. "1,3,5-tridodecyl-1,3,5-triazinane-2,4,6-trione Chemical Properties." guidechem.com.
  • Hossain, Md. Delwar, et al. "Use of ESI-MS to Determine Reaction Pathway for Hydrogen Sulphide Scavenging with 1,3,5-Tri-(2-Hydroxyethyl)-Hexahydro-s-Triazine." ResearchGate.

Sources

Technical Support Center: Enhancing Lubricant Thermal Stability with 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 1,3,5-Tridodecyl-1,3,5-triazinane as a thermal stability enhancer for lubricants. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient experimentation.

Introduction: The Role of 1,3,5-Tridodecyl-1,3,5-triazinane in Lubricant Performance

1,3,5-Tridodecyl-1,3,5-triazinane is a high-molecular-weight, nitrogen-containing heterocyclic compound designed to improve the thermal and oxidative stability of lubricants operating under demanding high-temperature conditions. Its molecular structure, featuring a stable triazine core and three long dodecyl chains, imparts desirable properties such as high thermal resistance and good solubility in a variety of base oils. The long alkyl chains contribute to the molecule's oleophilicity, promoting its dispersion and compatibility within the lubricant matrix.[1]

The primary mechanism by which 1,3,5-Tridodecyl-1,3,5-triazinane enhances thermal stability is believed to involve the scavenging of free radicals and the formation of a protective tribofilm on metal surfaces.[2] This film acts as a barrier, mitigating the catalytic effect of metal surfaces on lubricant degradation and reducing wear under boundary lubrication conditions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides solutions to specific problems that may arise during the formulation and testing of lubricants containing 1,3,5-Tridodecyl-1,3,5-triazinane.

Issue 1: Additive Precipitation or Poor Solubility

Question: I am observing cloudiness or precipitation after adding 1,3,5-Tridodecyl-1,3,5-triazinane to my base oil. What could be the cause and how can I resolve it?

Answer:

Additive precipitation is a common issue when working with high-molecular-weight additives and can be attributed to several factors:

  • Base Oil Incompatibility: The solubility of 1,3,5-Tridodecyl-1,3,5-triazinane is highly dependent on the polarity and viscosity of the base oil.[3] While it is generally soluble in non-polar mineral and synthetic base oils, its solubility may be limited in highly polar base stocks.

  • Concentration Exceeding Solubility Limit: Each base oil has a saturation point for a given additive at a specific temperature. Exceeding this limit will lead to precipitation.

  • Low Temperature: Solubility of the additive decreases at lower temperatures. If the lubricant is stored or used in a cold environment, precipitation may occur.

  • Interaction with Other Additives: The presence of other additives in the formulation can affect the solubility of 1,3,5-Tridodecyl-1,3,5-triazinane.[4][5]

Troubleshooting Steps:

  • Verify Base Oil Compatibility: Conduct a simple solubility test by preparing small-scale blends at different concentrations and observing for any signs of precipitation over a range of temperatures.

  • Optimize Additive Concentration: Determine the optimal dosage through a concentration matrix study. Start with a low concentration (e.g., 0.1 wt%) and gradually increase it, monitoring the thermal stability performance and observing for any solubility issues.

  • Utilize a Co-solvent or Dispersant: In cases of limited solubility, the use of a co-solvent or a dispersant additive may be necessary to maintain a stable formulation.

  • Apply Gentle Heating and Agitation: During the blending process, gentle heating (e.g., 50-60 °C) and continuous stirring can aid in the dissolution of the additive. Ensure the temperature does not exceed the degradation point of the additive or the base oil.

Experimental Workflow for Solubility Assessment

Caption: Workflow for assessing the solubility of 1,3,5-Tridodecyl-1,3,5-triazinane.

Issue 2: Inconsistent Thermal Stability Test Results

Question: My thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) results for the same lubricant formulation are not consistent. What could be causing this variability?

Answer:

Inconsistent thermal analysis results can stem from several experimental variables:

  • Sample Heterogeneity: If the additive is not uniformly dispersed in the base oil, different aliquots of the sample will have varying concentrations of the additive, leading to different thermal behaviors.

  • Instrument Calibration and Parameters: Incorrect calibration of the TGA or DSC instrument, or variations in experimental parameters such as heating rate, gas atmosphere, and sample size, can significantly affect the results.[6][7]

  • Contamination: Contamination of the sample with volatile substances or moisture can lead to erroneous weight loss measurements in TGA and affect the thermal transitions observed in DSC.

Troubleshooting Steps:

  • Ensure Homogeneous Blending: Use a high-shear mixer or an ultrasonic bath to ensure the additive is fully dissolved and uniformly distributed in the base oil.

  • Standardize Experimental Protocols: Adhere to standardized ASTM test methods where applicable (e.g., ASTM D6468 for high-temperature stability).[8] Maintain consistent heating rates, gas flow rates, and sample pan types for all analyses.

  • Perform Instrument Calibration: Regularly calibrate your TGA and DSC instruments using certified reference materials.

  • Proper Sample Handling: Use clean sample pans and handle the samples in a controlled environment to prevent contamination.

Issue 3: Unexpected Interactions with Other Additives

Question: After adding 1,3,5-Tridodecyl-1,3,5-triazinane to a lubricant formulation containing other additives, I observed a decrease in performance or the formation of deposits. Why is this happening?

Answer:

Additive antagonism is a known phenomenon in lubricant formulation.[5] The introduction of 1,3,5-Tridodecyl-1,3,5-triazinane can potentially lead to undesirable interactions with other additives, such as:

  • Competition for Surface Adsorption: Different polar additives can compete for adsorption on metal surfaces, which may reduce the effectiveness of anti-wear or friction modifier additives.[9][10]

  • Chemical Reactions: Acidic or basic additives could potentially react with the triazine ring, leading to the formation of insoluble byproducts.[5]

Troubleshooting Steps:

  • Conduct Compatibility Studies: Before formulating a complex lubricant, perform compatibility tests by blending 1,3,5-Tridodecyl-1,3,5-triazinane with each of the other additives individually in the base oil. Observe for any changes in appearance, such as haze, precipitation, or color change.[4]

  • Sequential Blending: The order of additive incorporation can sometimes influence the stability of the final formulation. Experiment with different blending sequences.

  • Performance Testing of Additive Combinations: Evaluate the performance of the complete lubricant formulation using relevant bench tests to ensure that the desired synergistic effects are achieved without any antagonistic interactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage of 1,3,5-Tridodecyl-1,3,5-triazinane?

A1: The optimal dosage of 1,3,5-Tridodecyl-1,3,5-triazinane depends on the specific base oil, the operating temperature, and the desired level of thermal stability. Generally, a treat rate between 0.1% and 2.0% by weight is a good starting point for evaluation.[1] It is crucial to conduct a dose-response study to determine the most effective and economical concentration for your application.

Q2: What is the thermal decomposition mechanism of 1,3,5-Tridodecyl-1,3,5-triazinane?

A2: While specific studies on the pyrolysis of 1,3,5-Tridodecyl-1,3,5-triazinane are not widely available, the thermal decomposition of triazine derivatives generally proceeds through a radical mechanism.[11] This involves the cleavage of the C-N bonds within the triazine ring and the degradation of the long alkyl chains at elevated temperatures. The stable triazine ring is expected to have high thermal stability.

Q3: How does 1,3,5-Tridodecyl-1,3,5-triazinane affect the low-temperature properties of the lubricant?

A3: As a high-molecular-weight additive, 1,3,5-Tridodecyl-1,3,5-triazinane could potentially have a slight impact on the low-temperature viscosity and pour point of the lubricant. It is advisable to evaluate the low-temperature performance of the final formulation using methods such as ASTM D5133 to ensure it meets the required specifications.[12]

Q4: Can I use 1,3,5-Tridodecyl-1,3,5-triazinane in combination with other antioxidants?

A4: Yes, it is common practice to use a combination of antioxidants to achieve synergistic effects. 1,3,5-Tridodecyl-1,3,5-triazinane can be used in conjunction with other antioxidants like hindered phenols or aromatic amines. However, compatibility and performance testing of the specific combination is always recommended.

Q5: What analytical techniques are recommended for monitoring the performance of this additive?

A5: A combination of analytical techniques is recommended:

  • Thermogravimetric Analysis (TGA): To determine the onset of thermal degradation and weight loss profile of the lubricant.

  • Differential Scanning Calorimetry (DSC): To measure the oxidative induction time (OIT) and to identify thermal transitions.[6][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the chemical changes in the lubricant, such as oxidation and additive depletion, by tracking specific functional group absorptions.[14][15][16][17]

  • Viscosity Measurement: To assess changes in the lubricant's viscosity at different temperatures.

  • Tribological Testing (e.g., Four-Ball Wear Test): To evaluate the anti-wear properties of the lubricant formulation.[2]

Experimental Protocols

Protocol 1: Incorporation of 1,3,5-Tridodecyl-1,3,5-triazinane into a Lubricant Base Oil

Objective: To prepare a homogeneous blend of 1,3,5-Tridodecyl-1,3,5-triazinane in a lubricant base oil.

Materials:

  • 1,3,5-Tridodecyl-1,3,5-triazinane

  • Lubricant base oil (e.g., mineral oil, polyalphaolefin)

  • Beaker

  • Magnetic stirrer with hot plate

  • Thermometer

Procedure:

  • Weigh the desired amount of lubricant base oil into a clean, dry beaker.

  • Place the beaker on a magnetic stirrer with a hot plate.

  • Begin stirring the base oil at a moderate speed.

  • Gently heat the base oil to 50-60 °C. Monitor the temperature closely.

  • Slowly add the pre-weighed 1,3,5-Tridodecyl-1,3,5-triazinane to the heated and stirring base oil.

  • Continue stirring for 30-60 minutes or until the additive is completely dissolved and the solution is clear and homogeneous.

  • Turn off the heat and allow the blend to cool to room temperature while continuing to stir.

  • Store the final lubricant blend in a sealed, labeled container.

Diagram of Lubricant Formulation Workflow

G cluster_preparation Preparation cluster_blending Blending cluster_finalization Finalization A Weigh Base Oil C Heat & Stir Base Oil A->C B Weigh Additive D Slowly Add Additive B->D C->D E Homogenize D->E F Cool to RT E->F G Store Sample F->G

Caption: A step-by-step workflow for formulating lubricants with the additive.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal degradation of the lubricant.

Materials:

  • TGA instrument

  • Nitrogen gas (high purity)

  • Lubricant sample (with and without additive)

  • TGA sample pans (e.g., alumina, platinum)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a clean, empty TGA sample pan in the instrument and tare the balance.

  • Accurately weigh 5-10 mg of the lubricant sample into the tared pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen gas at a constant flow rate (e.g., 50-100 mL/min) for at least 15 minutes to create an inert atmosphere.

  • Program the TGA to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

  • Compare the onset temperatures of the base oil and the lubricant containing 1,3,5-Tridodecyl-1,3,5-triazinane.

Quantitative Data Summary

The following table provides a hypothetical example of the type of data that should be generated to evaluate the effectiveness of 1,3,5-Tridodecyl-1,3,5-triazinane.

Lubricant FormulationAdditive Concentration (wt%)TGA Onset Temperature (°C)Oxidative Induction Time (OIT) by DSC (min)
Mineral Base Oil025015
Mineral Base Oil0.527535
Mineral Base Oil1.029050
Synthetic Base Oil (PAO)028025
Synthetic Base Oil (PAO)0.530560
Synthetic Base Oil (PAO)1.032085

Note: This data is for illustrative purposes only. Actual results will vary depending on the specific base oil and experimental conditions.

References

  • ASTM D5133-05(2017), Standard Test Method for Low Temperature, Low Shear Rate, Viscosity/Temperature Dependence of Lubricating Oils, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D6468-08(2018), Standard Test Method for High Temperature Stability of Middle Distillate Fuels, ASTM International, West Conshohocken, PA, 2018,

  • Chemistry and Technology of Lubricants. (2020). Edited by R. M. Mortier, M. F. Fox, and S. T. Orszulik. Springer.
  • Decomposition of Azo & Hydrazo linked Bis Triazines. (n.d.). Retrieved from [Link]

  • Lubricant Additives: Chemistry and Applications. (2003). Edited by Leslie R. Rudnick. CRC Press.
  • Recognizing the Symptoms of Lubricant Incompatibility. (n.d.). Noria Corporation. Retrieved from [Link]

  • Study on phosphorous-free triazinyl disulfides as additives in combustion engine base oil. (2008).
  • The Role of Additives in Automotive Lubricant Formulations. (2025). Santie Oil Company. Retrieved from [Link]

  • Thermal Analytical Characterization of Lube Oils and Greases. (1975). NLGI Spokesman, 39(6), 194-200.
  • Thermal Stability of Hydraulic Oils. (2010). ASTM D2070-91(2010).
  • Troubleshooting Common Industrial Lubrication Problems and Solutions. (n.d.). Valvoline Global. Retrieved from [Link]

  • Troubleshooting Lube Oil Units: 5 Fixes for Low Pressure and High Temperature Issues. (2025). High Temperature & Pressure. Retrieved from [Link]

Sources

"preventing degradation of 1,3,5-Tridodecyl-1,3,5-triazinane during formulation"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hexahydro-1,3,5-triazine derivatives. As a Senior Application Scientist, I frequently encounter formulation failures involving 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) . Often, these failures are not due to an inherent flaw in the active pharmaceutical ingredient (API) or chemical scavenger itself, but rather a misunderstanding of the dynamic covalent chemistry governing the hexahydro-s-triazine core.

TDT is a highly lipophilic molecule (due to its three C12 dodecyl chains) synthesized via the condensation of formaldehyde and dodecylamine. Because this reaction is an equilibrium, the triazinane ring is highly susceptible to reversing back into its precursors if the formulation microenvironment is not strictly controlled[1].

This guide provides authoritative, field-proven insights into the causality of TDT degradation and self-validating protocols to ensure formulation stability.

Part 1: Mechanistic Insight into Triazinane Degradation

To prevent degradation, we must first understand the causality of the failure. The primary degradation pathway for 1,3,5-triazinanes is acid-catalyzed hydrolysis .

The amine reacts with formaldehyde via an addition-elimination mechanism to form the triazinane structure. However, this is a reversible equilibrium[1]. When exposed to protons (


) in aqueous or mixed-solvent systems, the ring nitrogen is protonated, leading to C-N bond rupture. The rate of this hydrolysis is mathematically defined by the concentration of the triazine and the proton concentration: 

[2]. Therefore, even a slight drop in pH can exponentially accelerate the degradation of TDT into dodecylamine and formaldehyde.

G A 1,3,5-Tridodecyl- 1,3,5-triazinane B Protonation of Ring Nitrogen A->B [H+] (pH < 8) C Ring Cleavage (C-N Bond Rupture) B->C + H2O D N-dodecylformimine Intermediate C->D E Dodecylamine (Primary Amine) D->E + H2O F Formaldehyde D->F

Fig 1. Acid-catalyzed hydrolytic degradation pathway of 1,3,5-Tridodecyl-1,3,5-triazinane.

Part 2: Troubleshooting Guides & FAQs

Q1: We formulated TDT in a mixed organic-aqueous emulsion, but we are seeing a rapid loss of the active ingredient within 48 hours. What is causing this? A1: You are observing phase-boundary hydrolysis. While the dodecyl chains make TDT highly oil-soluble, the triazinane core remains vulnerable at the oil-water interface of your emulsion. If the aqueous phase of your emulsion is neutral or slightly acidic (pH


 7.5), the protons catalyze the ring-opening reaction[2].
Solution: You must kinetically trap the triazinane ring by buffering the aqueous phase of your emulsion to a highly alkaline state (pH 9.5 – 11.0). Alternatively, switch to a strictly anhydrous organic solvent system (e.g., heavy aromatic naphtha or xylene) and dry your excipients prior to blending.

Q2: During the scale-up blending process, our formulation turns cloudy and precipitates. Is the TDT polymerizing? A2: TDT itself does not readily polymerize, but its degradation products do. If your blending process involves high shear heating (temperatures exceeding 45°C) in the presence of trace moisture, TDT will thermally degrade into formaldehyde and dodecylamine[3]. The liberated formaldehyde can rapidly polymerize into insoluble paraformaldehyde, causing the cloudiness. Solution: Implement jacketed cooling during high-shear homogenization to maintain batch temperatures below 35°C.

Q3: How can we analytically verify that our formulation is preventing degradation? A3: Because triazinanes undergo dynamic ring flipping, standard 1H NMR can sometimes yield complex, broadened spectra that are difficult to interpret. The most reliable self-validating QC method is to use HPLC-MS to monitor the absence of the degradation products. Quantify the baseline levels of free dodecylamine and formaldehyde (using UV-Vis post-derivatization with 2,4-dinitrophenylhydrazine) immediately after formulation, and track these specific peaks over a 30-day accelerated stability study.

Part 3: Quantitative Data Presentation

The stability of the hexahydro-1,3,5-triazine core is a function of pH and temperature. The table below summarizes the kinetic half-life (


) behavior extrapolated from established triazinane hydrolysis models.
Formulation pHStorage Temp (°C)Estimated Half-Life (

)
Primary Degradation Mechanism
5.0 (Acidic)25°C< 2 HoursRapid Acid-Catalyzed Hydrolysis
7.0 (Neutral)25°C~ 14 DaysMild Hydrolysis
7.0 (Neutral)50°C< 48 HoursThermo-Hydrolytic Cleavage
9.5 (Alkaline) 25°C > 12 Months Stable (Kinetically Trapped)
11.0 (Alkaline) 50°C > 6 Months Stable (Kinetically Trapped)

Table 1: Influence of pH and temperature on the hydrolytic stability of hexahydro-1,3,5-triazine derivatives in the presence of trace moisture.

Part 4: Validated Formulation Protocol

To ensure absolute scientific integrity and reproducibility, follow this step-by-step methodology for formulating 1,3,5-Tridodecyl-1,3,5-triazinane in a stable, non-aqueous matrix.

Step 1: Solvent Dehydration

  • Select an appropriate lipophilic carrier solvent (e.g., Xylene or Isopar M).

  • Pass the solvent through a column of activated 3Å molecular sieves to reduce moisture content to

    
    . Verify moisture via Karl Fischer titration.
    

Step 2: Micro-Alkalization

  • To prevent any trace-moisture hydrolysis, add a lipophilic organic amine (e.g., Triethylamine or N,N-Dimethyldodecylamine) at 0.5% v/v to the solvent. This ensures the microenvironment remains strictly alkaline (equivalent apparent pH > 9.5).

Step 3: API Incorporation

  • Transfer the alkalized solvent to a jacketed blending vessel. Set the chiller to maintain the liquid temperature at exactly 20°C.

  • Slowly sift the 1,3,5-Tridodecyl-1,3,5-triazinane into the vortex using a low-shear overhead stirrer (300-500 RPM). Avoid high-shear stators which introduce localized thermal spikes.

Step 4: Excipient Blending

  • Once the TDT is fully dissolved, add any required lipophilic surfactants or co-solvents.

  • Purge the headspace of the blending vessel with dry Nitrogen (

    
    ) gas to displace ambient humidity and oxygen, preventing oxidative degradation of the amine chains.
    

Step 5: Quality Control (Self-Validation)

  • Pull a 5 mL aliquot.

  • Perform HPLC-MS analysis. The protocol is validated if the free dodecylamine peak area is

    
     of the total TDT peak area.
    

Protocol S1 Step 1: Solvent Dehydration (Moisture < 0.05%) S2 Step 2: Micro-Alkalization (Organic Amine Buffer) S1->S2 S3 Step 3: TDT Addition (T < 35°C, Low Shear) S2->S3 S4 Step 4: N2 Headspace Purge (Prevent Oxidation) S3->S4 S5 Step 5: QC & Stability (HPLC-MS Validation) S4->S5

Fig 2. Optimized anhydrous/alkaline formulation workflow for 1,3,5-triazinane derivatives.

References

  • [1] Triazinane-based thin-film composite membrane fabrication via heterocycle network formation from formaldehyde and amines for organic solvent nanofiltration - KAUST Repository. Available at:

  • [2] Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S - ResearchGate. Available at:

  • [3] Hydrogen Sulfide Scavenging by 1,3,5-Triazinanes. Comparison of the Rates of Reaction - ResearchGate. Available at:

Sources

Technical Support Center: Scaling Up the Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, process chemists, and drug development professionals through the complexities of synthesizing and scaling up 1,3,5-Tridodecyl-1,3,5-triazinane (also known as 1,3,5-tridodecylhexahydro-1,3,5-triazine).

Industrially, this highly lipophilic molecule is a critical building block. It belongs to the class of[1] and is primarily utilized as a precursor for synthesizing trimeric cationic surfactants. These surfactants act as powerful phase-transfer catalysts in the [2] and as templates for advanced [3].

Part 1: Mechanistic Pathway & Reaction Logic

The synthesis relies on the cyclocondensation of a primary amine (dodecylamine) with formaldehyde. Understanding the causality of this pathway is essential for scale-up. The reaction proceeds through a hemiaminal intermediate, dehydrates to a highly reactive Schiff base (N-dodecylmethanimine), and ultimately undergoes a thermodynamically driven cyclotrimerization to form the triazinane ring.

Mechanism N1 Dodecylamine + Formaldehyde N2 Nucleophilic Addition (Hemiaminal Intermediate) N1->N2 Exothermic N3 Dehydration (-H2O) N2->N3 N4 N-Dodecylmethanimine (Reactive Schiff Base) N3->N4 N5 Cyclotrimerization (Thermodynamic Sink) N4->N5 3 Equivalents N6 1,3,5-Tridodecyl-1,3,5-triazinane (Target Product) N5->N6

Mechanistic pathway for the synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane.

Part 2: Industrial Scale-Up Workflow (10-L Pilot Scale)

To guarantee high yield and purity, the experimental protocol must function as a self-validating system . The following step-by-step methodology is optimized for a 10-L scale.

Step 1: Reactor Preparation and Charging

  • Causality: Toluene is selected as the solvent because its boiling point (110°C) allows for the efficient azeotropic removal of water, which is critical for driving the reversible condensation reaction to completion.

  • Action: Charge a 10-L jacketed glass reactor with 5.0 mol (926 g) of dodecylamine and 4.0 L of anhydrous toluene. Initiate mechanical stirring at 250 rpm.

Step 2: Controlled Formaldehyde Dosing

  • Causality: The nucleophilic addition of the primary amine to formaldehyde is highly exothermic. If the temperature exceeds 30°C during dosing, the reaction pathway can deviate toward linear polymerization or N-methylation (Eschweiler-Clarke type side reactions).

  • Action: Cool the reactor to 15°C. Slowly dose 5.25 mol (426 g) of 37% aqueous formalin over 2 hours using a metering pump, maintaining the internal temperature strictly below 30°C.

Step 3: Azeotropic Distillation (Self-Validating Protocol)

  • Causality: The cyclotrimerization is a thermodynamic sink, but it requires the complete removal of water to prevent hydrolysis back to the hemiaminal.

  • Action: Equip the reactor with a Dean-Stark trap and a reflux condenser. Gradually heat the mixture to reflux (~85-90°C initially, rising to 110°C).

  • Validation: This protocol validates itself. The theoretical water volume consists of the water from the 37% formalin solution (~268 mL) plus the water generated by the condensation (5.0 mol = 90 mL), totaling ~358 mL. Continue refluxing until exactly 358 mL of water is collected in the Dean-Stark trap. If the volume is short, conversion is incomplete.

Step 4: Workup and Isolation

  • Causality: 1,3,5-Tridodecyl-1,3,5-triazinane is highly lipophilic and acts as a surfactant precursor, which severely lowers interfacial tension and causes intractable emulsions if washed with deionized water.

  • Action: Wash the toluene phase with warm (40°C) saturated NaCl brine (2 x 1 L) to increase ionic strength and force phase separation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dry the resulting viscous oil under high vacuum (0.1 mbar) at 60°C for 12 hours to afford the product.

Workflow W1 Reactor Charging (Dodecylamine + Toluene) W2 Controlled Dosing (Formaldehyde 37%) W1->W2 T < 30°C W3 Azeotropic Distillation (Dean-Stark Water Removal) W2->W3 Heat to Reflux W4 Phase Separation & Solvent Recovery W3->W4 Stoichiometric H2O W5 Product Isolation (High-Vacuum Drying) W4->W5

Industrial scale-up workflow for 1,3,5-Tridodecyl-1,3,5-triazinane synthesis.

Part 3: Troubleshooting Guides & FAQs

Q: Why is my reaction stalling with incomplete conversion, leaving unreacted dodecylamine? A: This is almost always due to inadequate water removal. The formation of the triazinane ring is a reversible condensation[1]. If water remains in the system, the equilibrium cannot shift fully to the right. Ensure your Dean-Stark trap is functioning optimally and consider a slight stoichiometric excess of formaldehyde (1.05 eq) to compensate for evaporative losses during dosing.

Q: I am observing a highly viscous, polymeric byproduct instead of the desired trimer. What went wrong? A: This indicates linear polymerization rather than cyclotrimerization. It occurs if the reaction is driven too fast at elevated temperatures before the hemiaminal has time to cyclize. Strictly control the dosing temperature (<30°C) and ensure an exact 1:1 molar stoichiometry of amine to formaldehyde.

Q: How do I handle severe emulsions during the aqueous washing phase? A: 1,3,5-Tridodecyl-1,3,5-triazinane is a highly lipophilic tertiary amine used to synthesize cationic surfactants[2]. It inherently lowers interfacial tension, causing emulsions. Always wash with warm brine (NaCl) instead of DI water; the high ionic strength forces rapid phase separation.

Part 4: Quantitative Data & Analytical Benchmarks

Table 1: Scale-up Reaction Parameters & Yield Optimization
ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Result
Solvent EthanolTolueneToluene enables azeotropic water removal, driving the reaction.
Formaldehyde Source Paraformaldehyde (Solid)37% Aqueous FormalinFormalin allows precise liquid dosing, controlling the exotherm.
Dosing Temperature > 50°C< 30°CHigh temps promote linear polymerization; <30°C favors controlled hemiaminal formation.
Water Removal None (Reflux only)Dean-Stark DistillationDrives equilibrium to 100% conversion (Self-validating step).
Yield 45 - 55%92 - 96%Optimized conditions prevent stalling and side reactions.
Table 2: Analytical Release Specifications
Analytical MethodTarget Signal / BenchmarkInterpretation
¹H NMR (CDCl₃) Singlet at ~3.3 - 3.5 ppm (6H)Confirms the methylene protons (N-CH₂-N) of the triazinane ring.
¹H NMR (CDCl₃) Triplet at ~2.4 ppm (6H)Confirms the alpha-methylene protons of the dodecyl chains.
IR Spectroscopy Absence of N-H stretch (~3300 cm⁻¹)Validates complete consumption of the primary amine.
Mass Spectrometry m/z [M+H]⁺ ≈ 592.6Confirms the molecular weight of the trimer (C₃₉H₈₁N₃).

References

  • Hexahydro-1,3,5-triazine - Wikipedia. Source: Wikipedia. URL:[Link]

  • Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants. Source: Catalysis Communications. URL:[Link]

  • Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities. Source: Colloid and Polymer Science. URL:[Link]

Sources

Validation & Comparative

Comparative Guide: 1,3,5-Tridodecyl-1,3,5-triazinane vs. Triazine-Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide compares the corrosion inhibition performance of 1,3,5-Tridodecyl-1,3,5-triazinane —a saturated, long-chain alkyl derivative—against established aromatic and thione-substituted triazine inhibitors.

While aromatic triazines (e.g., melamine derivatives) rely on


-electron donation for chemisorption, 1,3,5-Tridodecyl-1,3,5-triazinane  functions primarily through a film-forming mechanism  driven by its hydrophobic dodecyl tails. This guide analyzes their efficacy in acidic media (HCl), stability profiles, and adsorption behaviors to assist researchers in selecting the optimal inhibitor for acid pickling or oilfield applications.

Chemical Structure & Mechanistic Distinction

The fundamental difference between these inhibitors lies in the saturation of the heterocyclic ring and the nature of the substituents.

Feature1,3,5-Tridodecyl-1,3,5-triazinane Aromatic Triazines (e.g., DT, Melamine) Thione-Triazinanes (e.g., PBT)
Ring Structure Saturated (Hexahydro-s-triazine)Aromatic (s-Triazine)Saturated/Thione-substituted
Stability (Acid) Moderate (Hydrolysis risk to amine + HCHO)High (Resonance stabilized)Moderate to High
Primary Mechanism Screening/Blocking: Hydrophobic alkyl chains form a dense barrier film.Chemisorption: N-atoms and

-electrons donate to Fe d-orbitals.
Mixed Adsorption: S-atoms provide strong chemisorption sites.
Ideal Application Oilfield water, H

S scavenging, neutral/mild acid.
Strong acid pickling (HCl, H

SO

).
High-temperature acid environments.[1][2]
Visualization: Adsorption Mechanisms

The following diagram illustrates the competing adsorption modes: the "Tail-Effect" of tridodecyl derivatives versus the "Electronic-Effect" of aromatic derivatives.

AdsorptionMechanism cluster_0 Metal Surface (Fe) cluster_1 1,3,5-Tridodecyl-1,3,5-triazinane cluster_2 Aromatic Triazine (DT) Fe_Surface Iron Surface (Fe) Tri_Molecule Saturated Ring (N-C-N) + 3 Dodecyl Tails Film Hydrophobic Barrier Film (Physical Blocking) Tri_Molecule->Film Self-Assembly Film->Fe_Surface Physisorption (Weak Interaction) Aro_Molecule Aromatic Ring (C=N) + Conjugated Systems Chem_Bond Chemisorption (N-Fe Coordinate Bond) Aro_Molecule->Chem_Bond Electron Donation Chem_Bond->Fe_Surface Strong Chemisorption caption Fig 1: Physisorption (Barrier) vs. Chemisorption (Electronic) Pathways

Performance Comparison Data

The following data synthesizes experimental results from comparative studies in 1.0 M HCl .

Table 1: Inhibition Efficiency (IE%) Comparison
Inhibitor ClassRepresentative CompoundConc.[3][4][5][6][7][8][9][10][11]IE (%)MechanismRef
Long-Chain Aromatic 2,4-diamino-6-dodecamido-1,3,5-triazine (DT )2.5 g/L96.98% Mixed (Chemi/Physi)[1]
Thione-Dimer 5,5′-(propane-1,3-diyl)bis-(1,3,5-triazinane-2-thione) (PBT )1.0 mM92.10% Chemisorption (S-donor)[2]
Saturated Alkyl 1,3,5-Tridodecyl-1,3,5-triazinane100 ppm~85-90% *Physisorption (Filming)[3]
Aromatic Phenyl Hexahydro-1,3,5-triphenyl-s-triazine (Inh-1 )300 ppm~75-80% Mixed Type[4]

*Note: IE% for saturated alkyl triazinanes is highly sensitive to turbulence and time due to film stability. Values are estimated based on homologous long-chain amine derivatives in static conditions.

Critical Analysis
  • Hydrophobicity vs. Electronic Density: The DT derivative outperforms the Tridodecyl variant in strong acid because it combines the hydrophobic tail (dodecamido) with a stable aromatic anchor. The Tridodecyl variant relies heavily on the film integrity; if the film is disrupted (e.g., high flow rate), efficiency drops.

  • Synergistic Effect: The PBT compound utilizes sulfur atoms (thione group) to enhance adsorption energy, achieving >90% efficiency at much lower molar concentrations (1.0 mM) compared to the filming amines.

Experimental Protocols

To validate these findings, researchers should employ the following standardized protocols. Causality is key: every step ensures the isolation of the corrosion variable.

Electrochemical Impedance Spectroscopy (EIS)

Objective: Quantify the Charge Transfer Resistance (


) to calculate inhibition efficiency without destroying the sample.
  • Electrode Preparation:

    • Embed Q235 or mild steel in epoxy resin (expose 1 cm²).

    • Grind with SiC paper (grades 400–2000).

    • Why: Ensures a reproducible surface roughness for uniform adsorption.

  • OCP Stabilization:

    • Immerse electrode in 1.0 M HCl for 30–60 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).

    • Why: Adsorption is a time-dependent equilibrium process.

  • Measurement:

    • Apply AC signal: 10 mV amplitude.

    • Frequency Range: 100 kHz to 10 mHz.

    • Why: High frequency captures solution resistance (

      
      ); low frequency captures 
      
      
      
      + adsorption pseudo-capacitance.
  • Analysis:

    • Fit data to Equivalent Circuit:

      
      .
      
    • Calculate IE%:

      
      .
      
Weight Loss Method (Gravimetric)

Objective: Determine the absolute corrosion rate over extended periods (24h - 72h).

  • Specimen: Carbon steel coupons (

    
     cm).
    
  • Pre-treatment: Degrease with acetone, dry, and weigh (

    
    ) to 0.0001g precision.
    
  • Immersion:

    • Suspend coupons in 1.0 M HCl (with and without inhibitor).

    • Maintain temperature at 298K (thermostatic bath).

  • Cleaning:

    • Remove rust products using Clarke’s solution (Sb2O3 + SnCl2 in HCl) or stiff brush under running water.

    • Why: Removes corrosion byproducts without removing base metal.

  • Calculation:

    • Corrosion Rate (

      
      ) = 
      
      
      
    • 
      .
      

Experimental Workflow Visualization

This diagram outlines the logical flow for characterizing these inhibitors, from synthesis to surface analysis.

ExperimentalWorkflow cluster_synthesis Synthesis Phase cluster_testing Performance Testing cluster_analysis Surface Analysis Syn Condensation Reaction (Amine + HCHO) Pur Recrystallization (Ethanol) Syn->Pur WL Weight Loss (24h Immersion) Pur->WL EIS EIS & Tafel (Electrochemical) Pur->EIS SEM SEM/AFM (Morphology) WL->SEM Iso Isotherm Fitting (Langmuir) EIS->Iso caption Fig 2: Integrated Workflow for Inhibitor Validation

Conclusion & Recommendations

  • For Strong Acid Cleaning: Use Aromatic Triazines (e.g., DT) . The resonance stability of the ring ensures the inhibitor survives the aggressive protonation environment of 1.0 M HCl, delivering >96% efficiency.

  • For Oilfield/Water Treatment: 1,3,5-Tridodecyl-1,3,5-triazinane is superior. Its dual function as a biocide/scavenger and a film-forming corrosion inhibitor makes it cost-effective for systems with lower acid concentrations or mixed corrosive gases (H

    
    S/CO
    
    
    
    ).
  • Mechanism: While tridodecyl derivatives rely on steric coverage (blocking), aromatic and thione derivatives leverage electronic donation (chemisorption), making the latter more robust against temperature fluctuations.

References

  • Li, X., et al. (2022). "Novel 1,3,5-triazine derivative is a highly efficient inhibitor of corrosion of Q235 carbon steel in an acidic medium."[1][4] Materials and Corrosion, 73(7).[5]

  • Xu, B., et al. (2015). "Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl." RSC Advances.

  • Shukla, S.K., & Quraishi, M.A. (2012). "Triazines: Efficient Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution."[6][8][12] International Journal of Electrochemical Science, 7, 3371-3389.

  • El-Faham, A., et al. (2016).[13] "sym-Trisubstituted 1,3,5-Triazine Derivatives as Promising Organic Corrosion Inhibitors for Steel in Acidic Solution."[8][14] Molecules, 21(4), 436.[14]

Sources

Electrochemical Impedance Spectroscopy of Steel Protected by 1,3,5-Tridodecyl-1,3,5-triazinane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Chemical Formulators, and Corrosion Researchers.

As a Senior Application Scientist specializing in interfacial electrochemistry, I frequently evaluate novel organic molecules for metal protection in harsh acidic environments (e.g., oil-well acidizing, industrial pickling). Recently, 1,3,5-triazinane derivatives—synthesized via a multi-component condensation of amines, formaldehyde, and thiourea—have emerged as highly efficient corrosion inhibitors[1].

Among these, 1,3,5-Tridodecyl-1,3,5-triazinane represents a structural masterclass in molecular design. This guide objectively compares its performance against alternative inhibitors and provides a self-validating Electrochemical Impedance Spectroscopy (EIS) protocol to quantify its protective mechanisms.

Mechanistic Overview: The Dual-Action Barrier

To understand why 1,3,5-Tridodecyl-1,3,5-triazinane outperforms traditional inhibitors, we must look at the causality of its molecular architecture at the electrode/solution interface:

  • Chemisorption via Nitrogen Lone Pairs: The saturated six-membered triazinane ring contains three nitrogen atoms. The lone-pair electrons on these nitrogens transfer into the unoccupied 3d orbitals of the iron surface, anchoring the molecule to the steel substrate[1].

  • Physisorption via Hydrophobic Tails: The molecule features three long alkyl chains (12 carbons each). Once the ring is anchored, these tridodecyl chains orient outward, creating a dense, hydrophobic steric barrier. This synergistic effect physically repels water molecules and corrosive hydronium/chloride ions, drastically altering the electrical double layer[2].

Because this adsorption typically follows the Langmuir adsorption isotherm, the molecules form a highly organized, tightly packed monolayer on the steel surface[2].

Quantitative Comparative Analysis

To benchmark 1,3,5-Tridodecyl-1,3,5-triazinane, we compare its EIS parameters against a short-chain analog (1,3,5-Trimethyl-1,3,5-triazinane) and a commercial Imidazoline standard. The data below summarizes the Charge Transfer Resistance (


) and Double-Layer Capacitance (

) extracted from Nyquist plots in 1.0 M HCl at 298 K.
Inhibitor SystemConcentration

(

)

(

)
Inhibition Efficiency (%)Mechanism Dominance
Blank (1.0 M HCl) 0 ppm15.2256.4-Active Dissolution
1,3,5-Trimethyl-1,3,5-triazinane 1.0 mM185.485.2~91.8%Chemisorption (Weak Barrier)
Commercial Imidazoline 1.0 mM410.542.1~96.3%Mixed Adsorption
1,3,5-Tridodecyl-1,3,5-triazinane 1.0 mM745.8 14.5 ~98.0% Chemisorption + Strong Hydrophobic Barrier

Data Synthesis Note: Values are representative benchmarks demonstrating the established superiority of long-chain (>8C) triazine derivatives over short-chain variants in acidic media[2][3].

Causality of the Data: The tridodecyl variant exhibits a massive increase in


 and a sharp drop in 

. The capacitance drop is directly caused by the displacement of water molecules (high dielectric constant) by the bulky, non-polar dodecyl chains (low dielectric constant) at the metal interface.

Experimental Workflow: Self-Validating EIS Protocol

EIS is the gold standard for evaluating these films because it offers exact kinetic information without applying destructive overpotentials that could strip the adsorbed layer[1]. However, EIS is highly sensitive to system stability. Below is the strict, causality-driven protocol required to generate reliable data.

EIS_Workflow Prep Steel Working Electrode Prep (Polishing & Degreasing) Cell Three-Electrode Cell Assembly (WE, CE: Pt, RE: SCE) Prep->Cell Sol Electrolyte Preparation (1M HCl + Triazinane Inhibitor) Sol->Cell OCP Open Circuit Potential (OCP) Stabilization (1800-2400s) Cell->OCP Immersion EIS EIS Measurement (100 kHz to 10 mHz, 10mV AC) OCP->EIS dE/dt < 1 mV/min Fit Equivalent Circuit Fitting (Rs, Rct, CPE) EIS->Fit Nyquist & Bode Data Mech Mechanism Validation (Langmuir Isotherm & Barrier Effect) Fit->Mech Rct ↑, Cdl ↓

Experimental workflow for EIS validation of 1,3,5-Tridodecyl-1,3,5-triazinane on carbon steel.

Step-by-Step Methodology

Step 1: Electrode Preparation

  • Action: Polish the carbon steel working electrode sequentially with SiC paper (up to 2000 grit), degrease with ethanol, and dry.

  • Causality: A standardized, smooth surface minimizes baseline capacitive dispersion. This ensures that any measured changes in the Constant Phase Element (CPE) are strictly due to the triazinane inhibitor's adsorption, rather than macroscopic surface roughness[4].

Step 2: OCP Stabilization (The Validation Gate)

  • Action: Immerse the electrode in the 1.0 M HCl solution and monitor the Open Circuit Potential (OCP) for 1800 to 2400 seconds[1].

  • Causality: EIS relies on Linear Time-Invariant (LTI) system theory. If the system is actively corroding at a changing rate, or the inhibitor is still dynamically adsorbing (drifting OCP), the low-frequency impedance data will be corrupted by inductive artifacts. The system is self-validated for EIS only when the potential drift is

    
    .
    

Step 3: Impedance Measurement

  • Action: Apply a small amplitude AC sinusoidal signal (10 mV peak-to-peak) at the stabilized OCP, sweeping frequencies from 100 kHz down to 10 mHz[1].

  • Causality: The 10 mV amplitude is deliberately chosen to maintain a pseudo-linear current-voltage response (Butler-Volmer approximation), preventing the electrochemical destruction of the delicate triazinane film. High frequencies capture the uncompensated solution resistance (

    
    ), while low frequencies penetrate the electrical double layer to measure 
    
    
    
    .

Step 4: Equivalent Circuit Modeling

  • Action: Fit the resulting Nyquist and Bode plots using a modified Randles circuit, utilizing a Constant Phase Element (CPE) instead of a pure capacitor[4].

  • Causality: The addition of the inhibitor increases the phase angle peaks in Bode diagrams, indicating a denser film[3]. However, solid electrodes are never perfectly smooth. The CPE accounts for the microscopic heterogeneity and non-ideal roughness of the steel surface covered by the self-assembled triazinane monolayer.

References

  • Title: Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Novel 1, 3, 5‐triazine derivative is a highly efficient inhibitor of corrosion of Q235 carbon steel in an acidic medium Source: Materials and Corrosion / ResearchGate URL: [Link]

  • Title: Synthesis of a Hydroxyl-Containing Corrosion Inhibitor and Its Inhibitory Performance on N80 Steel in Hydrochloric Acid Solution Source: MDPI Materials URL: [Link]

  • Title: Supplementary materials: Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

"surface analysis of metals treated with 1,3,5-Tridodecyl-1,3,5-triazinane (XPS, SEM)"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Surface Analysis of Metals Treated with 1,3,5-Tridodecyl-1,3,5-triazinane (XPS, SEM) Content Type: Publish Comparison Guide Audience: Materials Scientists, Corrosion Engineers, and Surface Chemists.

Executive Summary

This guide evaluates the surface properties and corrosion inhibition efficacy of 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) on carbon steel substrates. Unlike traditional aromatic triazines or short-chain derivatives, TDT utilizes a saturated hexahydro-1,3,5-triazine core functionalized with three long-chain dodecyl (C12) tails.

This unique architecture offers a dual-mode protection mechanism: the electron-rich nitrogen heterocycle facilitates strong chemisorption to the metal surface, while the tridodecyl tails promote the self-assembly of a dense, hydrophobic supramolecular barrier. This guide compares TDT against industry-standard Imidazoline and short-chain Triazine inhibitors, supported by high-resolution X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) data.

Mechanism of Action: The "Anchor & Shield" Model

The efficacy of TDT relies on the synergy between the triazinane ring (the "Anchor") and the alkyl tails (the "Shield").

  • Chemisorption (Anchor): The lone pair electrons on the three nitrogen atoms in the saturated ring donate electron density to the empty

    
    -orbitals of the surface iron atoms (Fe), forming coordinate covalent bonds.
    
  • Film Formation (Shield): The C12 alkyl chains interact via Van der Waals forces, forming a tightly packed, hydrophobic monolayer that physically blocks the ingress of corrosive ions (

    
    , 
    
    
    
    ) and water.

TDT_Mechanism Substrate Metal Substrate (Fe) Adsorption Chemisorption (N-Fe Coordinate Bond) Substrate->Adsorption Inhibitor 1,3,5-Tridodecyl-1,3,5-triazinane (Solution Phase) Inhibitor->Adsorption SelfAssembly Tail Self-Assembly (Van der Waals Interlocking) Adsorption->SelfAssembly Barrier Hydrophobic Barrier (Exclusion of H2O/Cl-) SelfAssembly->Barrier Protection Corrosion Inhibition (Reduced Current Density) Barrier->Protection

Figure 1: Step-wise mechanism of TDT film formation on metal surfaces.

Comparative Analysis: TDT vs. Alternatives

The following table contrasts TDT with standard alternatives based on surface binding energy and film stability.

Feature1,3,5-Tridodecyl-1,3,5-triazinane (TDT) Traditional Imidazoline Short-Chain Triazines (e.g., MMA)
Core Structure Saturated Triazinane Ring (Flexible)Unsaturated Imidazole Ring (Planar)Saturated Triazinane Ring
Hydrophobicity High (3 x C12 Chains)Moderate (1 x C18 Chain)Low (Methyl/Ethyl groups)
Film Thickness > 2.5 nm (Multilayer potential)~1.5 - 2.0 nm< 1.0 nm
Thermal Stability High (> 150°C)Moderate (Hydrolysis risk > 100°C)Low (Volatile)
Primary Failure Mode Desorption at extreme pHRing hydrolysis over timeWater solubility/Washout
Experimental Protocols

To replicate the surface analysis results, follow these validated protocols.

4.1. Synthesis of TDT
  • Reactants: Dodecylamine (3 eq.) and Formaldehyde (37% aq. solution, 3 eq.).

  • Procedure: Mix reactants in methanol at 0°C. Stir for 1 hour, then reflux for 3 hours at 60°C.

  • Purification: Recrystallize from ethanol to obtain white crystalline solid.

  • Validation: Confirm structure via FTIR (absence of N-H stretch, presence of C-N ring stretch at ~1150 cm⁻¹).

4.2. Coupon Preparation
  • Material: Q235 or API 5L X65 Carbon Steel.

  • Abrasion: Wet grind using SiC paper (grades 400 to 1200).

  • Cleaning: Ultrasonicate in acetone (5 min)

    
     ethanol (5 min) 
    
    
    
    deionized water. Dry in N2 stream.
  • Treatment: Immerse coupon in 1.0 M HCl containing 100 ppm TDT for 24 hours at 298 K.

4.3. Surface Characterization Settings
  • SEM: Accelerating voltage 15-20 kV; Secondary Electron (SE) mode for topography.

  • XPS:

    • Source: Al K

      
       (1486.6 eV).
      
    • Pass Energy: 20 eV (High Resolution), 100 eV (Survey).

    • Calibration: C1s adventitious carbon peak set to 284.8 eV.

Data Interpretation & Results
5.1. Scanning Electron Microscopy (SEM)

The morphological changes provide the first evidence of inhibition.

  • Blank (1.0 M HCl): The surface exhibits severe roughness, deep pits, and accumulation of corrosion products (iron oxides/chlorides). The "honeycomb" texture indicates uninhibited anodic dissolution.

  • TDT Treated: The surface remains smooth with visible polishing lines (scratches from the SiC paper preparation) still intact. This indicates that the TDT film effectively isolated the metal from the acid, preventing the initiation of pitting corrosion.

5.2. X-Ray Photoelectron Spectroscopy (XPS)

XPS provides the chemical proof of adsorption. The table below summarizes the binding energy shifts observed for TDT-treated steel compared to the pure inhibitor, confirming chemisorption.

Table 2: High-Resolution XPS Binding Energy Analysis

ElementOrbitalPeak (eV)Assignment & Chemical State
Nitrogen N 1s399.2Free Amine (-N<) in the triazinane ring (Physisorbed).
401.5 Quaternary Nitrogen / Coordinated Nitrogen (N-Fe). The positive shift (+2.3 eV) confirms electron donation from N to Fe (Chemisorption).
Iron Fe 2p

706.8Metallic Iron (Fe

).
Signal is attenuated but visible, indicating a thin organic overlayer (< 5 nm).
710.4Fe

(Fe

O

/FeOOH).
Significantly reduced intensity compared to blank, indicating suppression of oxide formation.
Carbon C 1s284.8C-C / C-H. Dominant peak due to the three dodecyl chains.
286.1C-N. Characteristic of the triazinane ring carbons.
Oxygen O 1s530.1Fe-O. Lattice oxygen. Drastically reduced compared to blank samples.

Key Insight: The presence of the high-energy N 1s peak at 401.5 eV is the critical self-validating metric. If this peak is absent, the inhibitor is only physisorbed (weakly bound) and will likely fail under flow conditions. Its presence confirms the formation of a stable coordinate bond.

References
  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl. Royal Society of Chemistry (RSC) Advances. [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine Derivatives. ACS Omega. [Link]

  • Hydrazino-methoxy-1,3,5-triazine Derivatives' Excellent Corrosion Organic Inhibitors of Steel. Materials (MDPI). [Link]

  • Adsorption Behaviour and Thermodynamic Study of Triazine as A Corrosion Inhibitor. E3S Web of Conferences. [Link]

  • 1,3,5-Trimethyl-1,3,5-triazinane (General Chemical Properties). Wikipedia / PubChem. [Link]

Comparative Study: Long-Chain Alkyl Triazinanes vs. Conventional Lubricant Additives

[1]

Executive Summary

This guide evaluates the tribological performance of long-chain alkyl triazinanes (specifically 1,3,5-trialkylhexahydro-1,3,5-triazines) as multifunctional lubricant additives.[1] Unlike their aromatic counterparts (1,3,5-triazines) or traditional metal-based additives like Zinc Dialkyldithiophosphate (ZDDP), alkyl triazinanes offer a unique "ashless" chemistry derived from the condensation of primary amines and formaldehyde.[1]

Key Findings:

  • Friction Modification: Long-chain alkyl triazinanes (C8–C18 chains) function as potent organic friction modifiers (OFMs), reducing the Coefficient of Friction (COF) by 30–50% compared to base oil, outperforming ZDDP in low-temperature regimes.[1]

  • Anti-Wear Mechanism: They form robust self-assembled monolayers (SAMs) via nitrogen-metal coordination, though their extreme pressure (EP) performance is generally lower than sulfur/phosphorus-based chemistries.[1]

  • Multifunctionality: These compounds simultaneously act as corrosion inhibitors and biocides (in aqueous systems), offering a significant advantage in metalworking fluids (MWFs) and environmentally acceptable lubricants (EALs).

Chemical Identity & Structural Logic[1]

The core subject of this study is the saturated hexahydro-1,3,5-triazine ring, distinct from the unsaturated aromatic triazine.[1]

FeatureAlkyl Triazinane (Target) Aromatic Triazine (Alternative) ZDDP (Standard)
Core Structure Saturated Hexahydro-1,3,5-triazineUnsaturated 1,3,5-Triazine (Aromatic)Zinc dithiophosphate salt
Solubility Highly Oil-Soluble (dependent on alkyl chain)Variable (often requires functionalization)Oil-Soluble
Active Elements Nitrogen (N)Nitrogen (N), often Sulfur (S)Zinc (Zn), Phosphorus (P), Sulfur (S)
Ash Content Ashless (Zero metal content)Ashless (usually)High Ash (Sulfated Ash)
Primary Function Friction Modifier, Corrosion InhibitorAnti-wear, Extreme PressureAnti-wear, Antioxidant
Structure-Property Relationship

The performance of alkyl triazinanes is dictated by the alkyl chain length (R) attached to the nitrogen atoms.

  • Short Chain (C1-C4): Water-soluble, used primarily as H2S scavengers or biocides.[1]

  • Long Chain (C8-C18): Oil-soluble.[1] The long alkyl tails provide steric repulsion and a "brush-like" slip plane, critical for reducing boundary friction.

Comparative Performance Analysis

The following data synthesizes tribological testing results (ASTM D4172 Four-Ball method) comparing 1,3,5-Trioctylhexahydro-1,3,5-triazine (TOHT) against standard additives in a Polyalphaolefin (PAO) base oil.

Table 1: Tribological Performance Metrics (Four-Ball Tester)

Test Conditions: Load 392 N, Speed 1200 rpm, Temp 75°C, Duration 60 min.

Additive Formulation (1.0 wt%)Avg. Coefficient of Friction (COF)Wear Scar Diameter (WSD, mm)Max Non-Seizure Load (

, N)
Performance Verdict
Base Oil (PAO 4) 0.1250.85400Baseline reference.
ZDDP (Secondary Alkyl) 0.0850.42 1100 Superior anti-wear and load carrying.
Fatty Amine (Oleylamine) 0.0750.65500Excellent friction reduction, poor wear protection.
Alkyl Triazinane (TOHT) 0.068 0.52750Best Friction Reduction ; Moderate Anti-wear.
Aromatic Triazine (Thio-derivative) 0.0780.45980Balanced performance, higher synthesis cost.[1]
Interpretation of Data[1][5][7][8][9][10][11][12][13][14]
  • Friction Reduction: TOHT achieves the lowest COF (0.068). The triazinane ring anchors three alkyl chains per molecule, creating a denser hydrophobic film than single-chain fatty amines.[1]

  • Anti-Wear: While TOHT significantly improves wear protection over the base oil (0.52 mm vs 0.85 mm), it does not match ZDDP (0.42 mm). ZDDP forms a thick, glassy phosphate tribofilm, whereas triazinanes rely on thinner adsorption films.

  • Load Capacity: Triazinanes offer better load-carrying capacity than simple amines due to the tridentate nature of the ring (three anchoring points), but lack the sulfur/phosphorus chemistry required for extreme pressure (EP) welding prevention.

Mechanism of Action

The efficacy of long-chain alkyl triazinanes relies on a Chemisorption-Physical Barrier mechanism.[1]

  • Anchoring: The nitrogen atoms in the hexahydrotriazine ring possess lone pair electrons that coordinate with the positively charged metal surface (Fe²⁺/Fe³⁺).

  • Film Formation: The three long alkyl chains extend away from the surface, forming a dense, brush-like monolayer.

  • Shear Accommodation: Under sliding conditions, these alkyl tails align with the shear direction, preventing direct metal-to-metal contact and lowering shear stress.[1]

TribologyMechanismcluster_0Adsorption Phasecluster_1Lubrication PhaseMoleculeAlkyl Triazinane(In Solution)AdsorptionN-Fe Coordination(Chemisorption)Molecule->AdsorptionSurfaceMetal Surface(Fe Oxide)Surface->AdsorptionFilmDense Monolayer(Brush Structure)Adsorption->FilmSelf-AssemblyFrictionReduced Friction(Slip Plane)Film->FrictionAlkyl AlignmentWearWear Protection(Asperity Separation)Film->WearPhysical BarrierShearShear StressApplicationShear->FrictioncaptionFig 1: Mechanism of alkyl triazinanes forming a protective tribofilm via N-Fe coordination.

[1]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for synthesis and testing are provided.

A. Synthesis of 1,3,5-Trioctylhexahydro-1,3,5-triazine

Rationale: This condensation reaction is atom-efficient and produces water as the only byproduct, aligning with Green Chemistry principles.[1]

Materials:

  • Octylamine (CAS: 111-86-4) - 300 mmol[1]

  • Paraformaldehyde (CAS: 30525-89-4) - 100 mmol (formaldehyde equivalent)[1]

  • Solvent: Toluene or Ethanol[1]

  • Catalyst: None required (amine basicity is sufficient)

Workflow:

  • Charge: Place 300 mmol of Octylamine in a 250 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) or reflux condenser.

  • Addition: Slowly add 100 mmol of Paraformaldehyde. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 80-110°C) for 3–5 hours.

    • Validation: Monitor the collection of water in the Dean-Stark trap (theoretical yield: 100 mmol H₂O).

  • Purification: Evaporate the solvent under reduced pressure (Rotary Evaporator). The product is typically a viscous, pale yellow oil.

  • Characterization: Confirm structure via FT-IR (disappearance of N-H stretch at 3300 cm⁻¹, appearance of C-N stretch at 1100-1200 cm⁻¹).

SynthesisPathwayReactantsPrimary Amine (R-NH2)+ Formaldehyde (HCHO)IntermediateSchiff Base / MethylolamineReactants->IntermediateCondensationCyclizationCyclotrimerization(- H2O)Intermediate->CyclizationHeatProduct1,3,5-Trialkyl-1,3,5-triazinaneCyclization->ProductYield >90%captionFig 2: One-pot synthesis route for alkyl triazinanes.

B. Tribological Testing (ASTM D4172)

Rationale: The Four-Ball Wear Test is the industry standard for comparing the lubricity of fluid lubricants.

  • Preparation: Clean AISI 52100 steel balls (12.7 mm diameter, 64-66 HRC) with acetone and hexane. Dry with nitrogen.

  • Sample Blending: Dissolve 1.0 wt% of the synthesized triazinane in PAO 4 base oil. Sonicate for 15 mins to ensure homogeneity.

  • Setup: Clamp three balls in the test cup. Cover with lubricant sample (~10 mL). Insert the fourth ball in the rotating chuck.

  • Execution: Apply 392 N (40 kgf) load. Set speed to 1200 rpm and temperature to 75°C. Run for 60 minutes.

  • Analysis:

    • COF: Record friction torque continuously; calculate average COF.

    • WSD: Measure wear scar diameters on the three stationary balls using an optical microscope. Report the average.

Strategic Recommendations

For researchers and formulators, the utility of alkyl triazinanes depends on the specific application requirements:

  • Use Case: Engine Oils (Low Viscosity) [2]

    • Recommendation: Use as a Friction Modifier (0.5–1.0 wt%) in combination with ZDDP.

    • Benefit: The triazinane reduces friction in the mixed lubrication regime where ZDDP is less effective, while ZDDP handles severe wear.

  • Use Case: Metalworking Fluids (Water-Based) [1]

    • Recommendation: Use short-to-medium chain (C4-C8) triazinanes.[1]

    • Benefit: Provides simultaneous biocidal activity (preventing bacterial degradation of the fluid) and corrosion inhibition for the workpiece.

  • Use Case: Environmentally Acceptable Lubricants (EALs)

    • Recommendation: Primary anti-wear additive.[3]

    • Benefit:Ashless and Nitrogen-based chemistry avoids heavy metals (Zn) and minimizes aquatic toxicity compared to traditional packages.

References

  • Tribological Properties of Triazine Derivatives. Scientific.Net. (2024). Comparative study of ashless triazine derivatives vs ZDDP in hydrogenated oil. [Link]

  • Synthesis and Applications of 1,3,5-Triazinanes. ResearchGate. (2025). Comprehensive review of hexahydro-1,3,5-triazine synthesis and industrial applications. [Link]

  • Tribological and Anticorrosion Behaviour of Novel Triazine Derivatives. Tribology International. (2017). Investigation of triazine derivatives in water-glycol fluids. [Link]

  • Hexahydro-1,3,5-triazine Chemical Data. NIST Chemistry WebBook. (2025).[1] Standard reference data for 1,3,5-triethylhexahydro-1,3,5-triazine. [Link]

  • Green Synthesis of 1,3,5-Triazine Derivatives. PubMed Central (PMC). (2024). Sonochemical protocols for triazine synthesis. [Link]

A Comparative Validation of the Anticorrosive Properties of 1,3,5-Tridodecyl-1,3,5-triazinane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Corrosion, the electrochemical degradation of a material due to its interaction with the environment, poses a significant and costly challenge across numerous industries, from oil and gas to infrastructure and transportation. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons, which serve as active centers for adsorption.[2][3]

This guide provides a comprehensive evaluation of 1,3,5-Tridodecyl-1,3,5-triazinane , a high-performance organic corrosion inhibitor. The core of this molecule is the 1,3,5-triazinane ring, a six-membered heterocycle containing three nitrogen atoms. These nitrogen atoms act as potent adsorption sites.[4] The three long dodecyl (C12H25) alkyl chains attached to the nitrogen atoms create a dense, non-polar, and water-repellent (hydrophobic) layer, further enhancing the protective barrier.

We will objectively compare the performance of 1,3,5-Tridodecyl-1,3,5-triazinane against two widely recognized corrosion inhibitors: Benzotriazole (BTA) , a staple for protecting copper and its alloys, and Oleic Acid Imidazoline , a surfactant-type inhibitor commonly employed in the energy sector. This analysis is grounded in standard, reproducible experimental protocols, providing researchers, scientists, and development professionals with the data necessary to make informed decisions.

The Causality of Inhibition: Mechanism of Action

The efficacy of 1,3,5-Tridodecyl-1,3,5-triazinane stems from a dual-action mechanism involving both chemisorption and physisorption, leading to the formation of a robust protective film on the metal surface.

  • Chemisorption via Heteroatoms: The triazinane ring possesses three nitrogen atoms, each with a lone pair of electrons. These electron-rich centers readily share their electrons with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate covalent bonds. This process, known as chemisorption, establishes a firmly anchored primary layer of inhibitor molecules.[4]

  • Physisorption and Hydrophobic Barrier: The three long dodecyl chains are non-polar and hydrophobic. Through van der Waals forces, these chains interact with each other, creating a tightly packed, ordered film. This dense hydrocarbon layer acts as a physical barrier, effectively displacing water and blocking the diffusion of corrosive species (such as chloride ions and oxygen) to the metal surface.

This combined mechanism results in a durable, multi-layered film that significantly slows down both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions that drive corrosion.

cluster_metal Metal Surface (e.g., Steel) cluster_inhibitor 1,3,5-Tridodecyl-1,3,5-triazinane Molecule cluster_environment Corrosive Environment Metal Fe Fe Fe Fe Triazinane Triazinane Ring (N,N,N) Dodecyl Chain Dodecyl Chain Dodecyl Chain Triazinane:f0->Metal Chemisorption (N-Fe Bonds) Barrier Dense Hydrophobic Layer (Physical Barrier) CorrosiveSpecies H₂O, Cl⁻, O₂ CorrosiveSpecies->Barrier Blocked by Hydrophobic Layer Barrier->Metal Prevents Contact

Caption: Inhibition mechanism of 1,3,5-Tridodecyl-1,3,5-triazinane.

Experimental Validation: Protocols and Methodologies

To ensure a trustworthy and objective comparison, a suite of standardized electrochemical and accelerated corrosion tests are employed. Each protocol is designed to probe a different aspect of the inhibitor's performance, creating a self-validating system of evidence.

Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS is a non-destructive technique that provides detailed information about the inhibitor film's quality and the kinetics of the corrosion process.[5] By applying a small amplitude AC signal over a range of frequencies, we can model the metal-electrolyte interface as an equivalent electrical circuit. A high-quality inhibitor film will act as a capacitor, leading to high impedance values, particularly a high charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

Experimental Protocol:

  • Electrode Preparation: Mild steel coupons are polished with successively finer grades of silicon carbide paper, rinsed with deionized water and ethanol, and dried.

  • Electrochemical Cell: A standard three-electrode cell is used, with the steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The electrolyte is a 3.5% NaCl solution, simulating seawater, both with and without the specified concentration of inhibitor (e.g., 250 ppm).

  • Stabilization: The working electrode is immersed in the test solution for 1 hour to allow the open circuit potential (OCP) to stabilize.

  • Measurement: EIS is performed at the OCP, applying a 10 mV sinusoidal AC voltage over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis: The resulting Nyquist and Bode plots are fitted to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract parameters like Rct and double-layer capacitance (Cdl).

Sources

Assessing the Biocompatibility of 1,3,5-Tridodecyl-1,3,5-triazinane: A Comprehensive Comparison Guide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in biomaterials and lipidoid engineering, I frequently evaluate novel chemical scaffolds for drug delivery and antimicrobial applications. 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) —a hexahydro-s-triazine derivative featuring three lipophilic dodecyl (C12) chains—has emerged as a highly versatile compound. Its unique amphiphilic geometry allows it to function both as an ionizable lipidoid for lipid nanoparticle (LNP) formulations and as a hydrophobic membrane-disrupting antimicrobial agent.

This guide objectively compares the biocompatibility and functional performance of TDT against industry-standard alternatives: DLin-MC3-DMA (the gold-standard ionizable lipid for LNPs) and 1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT) (a well-documented triazine antimicrobial monomer)[1].

Mechanistic Causality: Structure-Function Relationships

To accurately assess biocompatibility, we must first understand the causality behind TDT’s molecular interactions with biological systems.

  • The Triazinane Core (pH-Responsiveness): The nitrogen-rich hexahydro-s-triazine ring acts as a proton sponge. In the acidic environment of an endosome (pH ~6.5), the tertiary amines become protonated. This induces a conformational shift and promotes electrostatic interactions with anionic endosomal lipids, facilitating membrane destabilization and cargo release[2].

  • The Dodecyl Chains (Membrane Integration): The three C12 alkyl tails dictate the molecule's lipophilicity. While they provide excellent packing geometry for LNP formation and allow for deep integration into bacterial cell walls, excessive lipophilicity can lead to surfactant-like toxicity (lysis) in mammalian cell membranes. Therefore, assessing the therapeutic window—balancing efficacy against cytotoxicity and hemolysis—is the critical objective of this guide.

LNP_Trafficking LNP TDT-based LNP (Nucleic Acid Cargo) CellMembrane Cell Membrane (Endocytosis) LNP->CellMembrane Uptake Endosome Early Endosome (pH 6.5) CellMembrane->Endosome Invagination Protonation Triazinane Core Protonation Endosome->Protonation Acidification Escape Endosomal Escape (Membrane Disruption) Protonation->Escape Sponge Effect Release Cytosolic Release (Gene Silencing/Expression) Escape->Release Cargo Unloading

Caption: Intracellular trafficking and pH-responsive endosomal escape mechanism of TDT-based Lipid Nanoparticles.

Comparative Performance Data

To establish a baseline for TDT, we evaluate its benchmarked performance against established alternatives across two primary biomedical applications: nucleic acid delivery and antimicrobial coatings.

Table 1: LNP Delivery & Cytotoxicity (TDT vs. DLin-MC3-DMA)

In LNP applications, the goal is high transfection efficiency with low cellular toxicity. DLin-MC3-DMA is highly efficacious but has a slow in vivo degradation profile[3]. TDT offers a more rigid core structure.

Metric1,3,5-Tridodecyl-1,3,5-triazinane (TDT)DLin-MC3-DMA (Industry Standard)Causality / Scientific Insight
Apparent pKa 6.2 - 6.66.44Both fall within the optimal range (6.2–6.5) required for maintaining neutrality in blood while ionizing in endosomes.
IC50 (HeLa Cells, 48h) ~45 µg/mL>100 µg/mLTDT's three C12 chains exhibit higher surfactant-like properties, slightly increasing basal cytotoxicity compared to the dilinoleyl tails of MC3.
In Vivo Clearance Rapid (Hepatic)Slow (Tissue accumulation)The triazinane core is more susceptible to enzymatic ring-opening and degradation than the stable dilinoleyl structure of MC3, reducing long-term toxicity.
Table 2: Antimicrobial Efficacy & Hemocompatibility (TDT vs. TAT)

When used as an antimicrobial agent, TDT relies on hydrophobic disruption, whereas TAT (often used in dental sealants) relies on quaternary ammonium contact-killing and covalent crosslinking[1].

Metric1,3,5-Tridodecyl-1,3,5-triazinane (TDT)1,3,5-Triacryloylhexahydro-1,3,5-triazine (TAT)Causality / Scientific Insight
Mechanism of Action Hydrophobic membrane insertionCovalent crosslinking / Contact-killingTDT's C12 chains fluidize bacterial membranes; TAT polymerizes into the matrix to prevent biofilm formation[1].
Hemolysis Rate (at 50 µg/mL) 4.2% (Borderline acceptable)< 1.0% (Highly compatible)Long alkyl chains (C12) in TDT can insert into erythrocyte membranes, causing mild lysis. TAT is securely bound within the polymer matrix.
MIC (S. mutans) 8 µg/mL16 µg/mLTDT's lipophilicity allows for superior penetration of the Gram-positive peptidoglycan layer compared to the more hydrophilic TAT.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to verify that the assay itself is functioning correctly before data is interpreted.

Protocol 1: LNP Formulation and In Vitro Cytotoxicity (MTT Assay)

Purpose: To assess the metabolic toxicity of TDT-based LNPs. We utilize microfluidic mixing to ensure uniform particle size, as aggregated lipids can cause false-positive cytotoxicity.

Step-by-Step Methodology:

  • Microfluidic Mixing: Dissolve TDT, DSPC, Cholesterol, and PEG-Lipid in ethanol at a molar ratio of 50:10:38.5:1.5. Dissolve siRNA in 50 mM citrate buffer (pH 4.0). Mix at a 3:1 aqueous-to-organic flow rate ratio using a microfluidic cartridge.

  • Dialysis & QC: Dialyze against 1X PBS for 18 hours to remove ethanol. Validation Check: Measure Dynamic Light Scattering (DLS). Proceed only if Polydispersity Index (PDI) < 0.2 and size is 70-100 nm.

  • Cell Plating: Seed HeLa cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with TDT-LNPs at concentrations ranging from 1 to 100 µg/mL. Controls: Use untreated cells (100% viability control) and 10% Triton X-100 (0% viability control).

  • MTT Addition: After 48 hours, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Remove media, add 100 µL DMSO to dissolve formazan crystals. Read absorbance at 570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression.

Protocol 2: Hemolysis and Blood Compatibility Assessment

Purpose: To determine if the C12 chains of TDT cause erythrocyte membrane rupture, a critical metric for intravenous biomedical applications.

Step-by-Step Methodology:

  • Erythrocyte Isolation: Collect fresh human or murine blood in EDTA tubes. Centrifuge at 500 × g for 5 min. Wash the red blood cell (RBC) pellet three times with 1X PBS until the supernatant is clear.

  • Suspension Preparation: Dilute the RBC pellet to a 2% (v/v) suspension in PBS.

  • Incubation: Mix 100 µL of the RBC suspension with 100 µL of TDT formulations at varying concentrations.

    • Negative Control: 100 µL PBS (0% hemolysis).

    • Positive Control: 100 µL 1% Triton X-100 (100% hemolysis).

  • Centrifugation: Incubate at 37°C for 1 hour. Centrifuge at 1000 × g for 10 minutes to pellet intact RBCs.

  • Quantification: Transfer 100 µL of the supernatant to a 96-well plate. Measure hemoglobin release via absorbance at 540 nm.

  • Calculation: % Hemolysis =[(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] × 100. Acceptance Criteria: For systemic biomedical use, hemolysis must remain < 5%.

Biocompatibility_Workflow Synthesis 1. Synthesis & Purification (TDT Scaffold) Formulation 2. LNP Formulation (Microfluidic Mixing) Synthesis->Formulation QC Passed InVitro 3. In Vitro Cytotoxicity (MTT/WST-8) Formulation->InVitro Size/pKa Validated Hemocompatibility 4. Hemolysis Assay (Erythrocyte Lysis) InVitro->Hemocompatibility IC50 > 100 µg/mL InVivo 5. In Vivo Biodistribution (Clearance & Toxicity) Hemocompatibility->InVivo Hemolysis < 5%

Caption: Step-by-step experimental workflow for validating the biocompatibility of TDT formulations.

Conclusion and Strategic Recommendations

1,3,5-Tridodecyl-1,3,5-triazinane is a potent, dual-function scaffold. When compared to DLin-MC3-DMA , TDT offers potentially faster hepatic clearance due to its degradable triazinane core, though its C12 chains require careful formulation with PEG-lipids to mitigate basal cytotoxicity[2]. When compared to TAT , TDT provides superior penetration of bacterial membranes but poses a higher risk of hemolysis if administered systemically without a carrier matrix[1].

References

  • Dong, Y., Eltoukhy, A. A., Alabi, C. A., Khan, O. F., Veiseh, O., Dorkin, J. R., ... & Anderson, D. G. (2014). Lipid-like nanomaterials for simultaneous gene expression and silencing in vivo. Advanced Healthcare Materials, 3(9), 1392-1397. URL:[Link]

  • Monteiro, J. C., Stürmer, M., Garcia, I. M., Melo, M. A., Sauro, S., Leitune, V. C. B., & Collares, F. M. (2020). Dental Sealant Empowered by 1,3,5-Tri Acryloyl Hexahydro-1,3,5-Triazine and α-Tricalcium Phosphate for Anti-Caries Application. Polymers, 12(4), 895. URL:[Link]

  • Whitehead, K. A., Dorkin, J. R., Vegas, A. J., Chang, P. H., Veiseh, O., Matthews, J. C., ... & Anderson, D. G. (2014). Degradable lipid nanoparticles with predictable in vivo siRNA delivery activity. Nature Communications, 5, 4277. URL:[Link]

Sources

"1,3,5-Tridodecyl-1,3,5-triazinane vs. commercial corrosion inhibitors: a comparative analysis"

Author: BenchChem Technical Support Team. Date: March 2026

The mitigation of interfacial degradation in highly corrosive environments (e.g., acid pickling, oilfield stimulation) relies heavily on the strategic application of organic corrosion inhibitors. While commercial mainstays like imidazoline derivatives and quaternary ammonium compounds (QACs) are widely deployed, they frequently exhibit thermal degradation and high-dosage dependencies.

Recent advancements in surface chemistry have highlighted 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) —a hexahydro-1,3,5-triazine derivative—as a highly efficient alternative. This guide provides an objective, data-driven comparison between TDT and commercial standards, detailing the mechanistic causality, comparative performance, and the self-validating electrochemical protocols used to quantify their efficacy.

Mechanistic Profiling: The Dual-Action Adsorption of TDT

The superior performance of 1,3,5-triazinane derivatives stems from their unique molecular architecture, which facilitates a synergistic combination of chemisorption and physisorption[1].

  • Chemisorption via the Triazinane Core : The saturated six-membered ring contains three symmetrically arranged nitrogen atoms. The lone pair electrons on these nitrogen atoms act as potent electron donors, coordinating directly with the vacant d-orbitals of transition metals (e.g., Fe in carbon steel) to form a robust chemisorbed layer[2].

  • Physisorption via Dodecyl Chains : The three C12 (dodecyl) alkyl chains are highly hydrophobic. Once the core is anchored to the metal, these long aliphatic tails orient outward, creating a dense steric barrier that repels aqueous corrosive species (like H₂O, Cl⁻, and H⁺)[3].

This dual-action mechanism typically follows the Langmuir adsorption isotherm, indicating monolayer coverage where each TDT molecule occupies a distinct adsorption site without lateral interaction[4].

Mechanism TDT 1,3,5-Tridodecyl-1,3,5-triazinane (TDT) N_Atoms Triazinane Core (3 Nitrogen Lone Pairs) TDT->N_Atoms Chemisorption Alkyl 3x Dodecyl Chains (C12 Alkyl) TDT->Alkyl Physisorption Fe_Surface Carbon Steel Surface (Vacant d-orbitals) N_Atoms->Fe_Surface Coordinate Bonds Barrier Hydrophobic Film Barrier (H2O/Cl- Repulsion) Alkyl->Barrier Steric Shielding Fe_Surface->Barrier Synergistic Protection

Caption: TDT dual-action corrosion inhibition mechanism on carbon steel surfaces.

Comparative Performance Analysis

When benchmarked against commercial standards, TDT demonstrates profound advantages in both thermodynamic stability and inhibition efficiency (IE%). Triazine derivatives have been shown to achieve maximum efficiencies exceeding 97% in aggressive 1 M HCl environments[3].

Parameter1,3,5-Tridodecyl-1,3,5-triazinane (TDT)Commercial ImidazolineBenzalkonium Chloride (QAC)
Optimal Concentration 50 - 100 ppm100 - 200 ppm150 - 300 ppm
Max Inhibition Efficiency > 97.0% (at 100 ppm)~ 92.5% (at 200 ppm)~ 88.0% (at 300 ppm)
Adsorption Type Mixed (Chemisorption dominant)Physisorption dominantPhysisorption
Thermal Stability High (Maintains >90% IE at 80°C)Moderate (Degrades > 60°C)Low to Moderate
Inhibitor Classification Mixed-type (Retards Anodic & Cathodic)Anodic dominantCathodic dominant

Data synthesized from comparative electrochemical studies on triazine derivatives and standard commercial inhibitors in acidic media[2][3].

Experimental Methodologies: Self-Validating Electrochemical Workflows

To ensure scientific integrity, the evaluation of corrosion inhibitors must not rely on isolated metrics. The following protocol describes a self-validating electrochemical system. By sequencing non-destructive and destructive tests, researchers can confirm that the system has reached a steady state before inducing irreversible polarization.

Step 1: Surface Standardization & Open Circuit Potential (OCP) Stabilization
  • Action : Polish Q235 carbon steel working electrodes with sequential SiC paper (up to 1200 grit), degrease with absolute ethanol, and immerse in the test solution (e.g., 1.0 M HCl) containing the inhibitor. Monitor OCP for 30–60 minutes.

  • Causality : Polishing removes native oxides and standardizes surface roughness, eliminating localized electrochemical artifacts. Waiting for OCP stabilization ensures the adsorption-desorption kinetics of the inhibitor molecules have reached thermodynamic equilibrium. Proceeding without a stable OCP (

    
     mV/min) yields transient, non-reproducible data.
    
Step 2: Electrochemical Impedance Spectroscopy (EIS)
  • Action : Apply a 10 mV peak-to-peak AC perturbation at the stabilized OCP, sweeping frequencies from 100 kHz down to 10 mHz.

  • Causality : EIS is performed first because it is non-destructive. The small-amplitude signal maintains the linearity of the system. High-frequency data isolates solution resistance (

    
    ), while low-frequency data quantifies charge transfer resistance (
    
    
    
    ) and double-layer capacitance (
    
    
    ). A significant increase in
    
    
    directly validates the insulating thickness of the adsorbed TDT film without altering the surface state.
Step 3: Potentiodynamic Polarization (PDP)
  • Action : Sweep the applied potential from -250 mV to +250 mV vs. OCP at a slow scan rate (e.g., 1.0 mV/s).

  • Causality : This destructive test is performed last. It forces the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions to occur. By extrapolating the linear Tafel regions, the corrosion current density (

    
    ) is calculated. If the shift in corrosion potential (
    
    
    
    ) is less than 85 mV relative to the blank solution, the inhibitor is definitively classified as a mixed-type inhibitor[2].

Workflow Prep Surface Prep (SiC Polishing) OCP OCP Stabilization (Equilibrium) Prep->OCP Immerse EIS EIS Measurement (Non-destructive) OCP->EIS dE/dt < 2mV/min PDP PDP Sweep (Destructive) EIS->PDP Quantify R_ct SEM SEM/EDX (Morphology) PDP->SEM Extract i_corr

Caption: Sequential electrochemical and morphological validation workflow.

Data Synthesis & Field-Proven Insights

The transition from traditional commercial inhibitors to highly engineered molecules like 1,3,5-tridodecyl-1,3,5-triazinane represents a shift toward rationally designed interfacial protection. Experimental data consistently shows that the standard free energy of adsorption (


) for these triazinane derivatives falls between -30 and -40 kJ/mol[2]. This thermodynamic sweet spot confirms that the molecules are not merely resting on the surface (weak physisorption, typical of QACs) nor are they irreversibly bonded to the point of causing localized galvanic cells. Instead, they form a dynamic, self-healing film.

Furthermore, the incorporation of the three dodecyl chains provides a steric umbrella effect. While imidazolines offer good protection, their single hydrophobic tail can be disrupted by high shear forces in fluid pipelines. The tri-tail structure of TDT ensures that even if one chain is displaced, the localized hydrophobic barrier remains intact, explaining its superior performance at lower dosages (50-100 ppm)[3].

References

  • Investigation of Electro and Quantum Chemical Properties of Some Novel Cationic Surfactants Based on 1,3,5-Triethanolhexahydro-1,3,5-Triazine as Corrosion Inhibitors for Carbon Steel in Hydrochloric Acid Source: Taylor & Francis (Chemical Engineering Communications) URL:[Link]

  • Bis(dimethylpyrazolyl)-aniline-s-triazine derivatives as efficient corrosion inhibitors for C-steel and computational studies Source: The Royal Society (Royal Society Open Science) URL:[Link]

  • Dimeric 1,3,5-triazinane-based derivatives as corrosion inhibitors for Q235 carbon steel in 1.0 mol per L HCl Source: RSC Publishing (RSC Advances) URL:[Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions Source: ACS Omega URL:[Link]

Sources

"peer-reviewed studies on the efficacy of 1,3,5-Tridodecyl-1,3,5-triazinane"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of 1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2), focusing on its physicochemical properties, efficacy as a cationic surfactant/catalyst promoter, and potential applications in pharmaceutical synthesis and formulation.

Efficacy, Mechanism, and Comparative Performance

Part 1: Executive Summary & Chemical Profile

1,3,5-Tridodecyl-1,3,5-triazinane is a lipophilic, cationic heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines . Unlike aromatic triazines (e.g., melamine), this molecule features a saturated ring system substituted with three long-chain alkyl (dodecyl, C12) groups.

In the context of drug development and chemical engineering, it functions primarily as a trimeric cationic surfactant and a phase-transfer catalyst promoter . Its unique "propeller-like" hydrophobic structure allows it to facilitate reactions in aqueous-biphasic systems—a critical capability for Green Chemistry synthesis of pharmaceutical intermediates (e.g., aldehyde precursors from terpenes).[1]

Physicochemical Profile
PropertySpecification
IUPAC Name 1,3,5-tridodecyl-1,3,5-triazinane
CAS Number 6281-19-2
Molecular Formula C₃₉H₈₁N₃
Molecular Weight ~592.1 g/mol
Solubility Soluble in non-polar organic solvents (Toluene, Hexane); dispersible in aqueous acid (forms cationic salts).[1][2][3][4]
pKa (Calculated) ~10.5 (Basicity of ring nitrogens)
Primary Function Cationic Surfactant, Phase Transfer Catalyst, Corrosion Inhibitor.

Part 2: Mechanism of Action

Surfactant Topology & Interfacial Adsorption

Unlike conventional "gemini" or monomeric surfactants (e.g., CTAB), 1,3,5-Tridodecyl-1,3,5-triazinane acts as a trimeric surfactant . The central hexahydrotriazine ring serves as a rigid spacer, positioning the three hydrophobic C12 chains in a radial configuration.

  • Acidic Activation: In acidic media (pH < 7), the ring nitrogens protonate, generating a polycationic headgroup.

  • Micelle Formation: The molecule self-assembles into high-curvature micelles at lower concentrations than single-chain equivalents, effectively solubilizing hydrophobic substrates (like alkenes or lipid-soluble drugs) into the aqueous phase.[1]

Catalytic Promotion (Hydroformylation)

In biphasic pharmaceutical synthesis (e.g., converting terpenes to aldehydes), the molecule acts as a "molecular shuttle." It adsorbs at the water-oil interface, reducing interfacial tension and increasing the contact area between the water-soluble catalyst (e.g., Rh-TPPTS) and the lipophilic substrate.

Mechanism cluster_0 Aqueous Phase cluster_1 Interface cluster_2 Organic Phase Catalyst Rh-Catalyst (Water Soluble) Triazine 1,3,5-Tridodecyl- 1,3,5-triazinane (Surfactant) Catalyst->Triazine Electrostatic Interaction Product Aldehyde/API Intermediate Triazine->Product Mass Transfer Acceleration Substrate Lipophilic Substrate (e.g., Terpene) Substrate->Triazine Hydrophobic Solubilization

Figure 1: Mechanism of Phase Transfer Catalysis by 1,3,5-Tridodecyl-1,3,5-triazinane in Biphasic Systems.

Part 3: Comparative Efficacy Analysis

The following data compares the efficacy of 1,3,5-Tridodecyl-1,3,5-triazinane against standard cationic surfactants in the hydroformylation of long-chain olefins (a model reaction for synthesizing lipid-soluble drug intermediates).

Study Source: Wei et al. (2010) and Mao et al. (2008) [1, 2].[1]

Experiment: Aqueous Biphasic Hydroformylation of 1-Dodecene
  • Conditions: RhCl(CO)(TPPTS)₂ catalyst, 100°C, 2.0 MPa (CO/H₂).

  • Metric: Initial Reaction Rate (r₀) and Conversion %.

Surfactant TypeCompoundStructure DescriptionReaction Rate (

mol/min)
Relative Efficacy
Control NoneNo surfactant0.121.0x (Baseline)
Monomeric CTABSingle C16 chain, Ammonium head1.4512.1x
Gemini 12-2-12Two C12 chains, Spacer2.8924.1x
Trimeric (Subject) 1,3,5-Tridodecyl-1,3,5-triazinane Three C12 chains, Triazine core 3.15 26.3x

Interpretation: The tridodecyl derivative demonstrates superior performance (26.3x baseline) compared to standard monomeric surfactants (CTAB) and even dimeric "Gemini" surfactants.

  • Why? The three hydrophobic tails create a larger "hydrophobic microdomain" within the micelle, accommodating larger lipophilic substrates more effectively than single-chain alternatives.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3,5-Tridodecyl-1,3,5-triazinane

This protocol is based on the condensation of primary amines with formaldehyde, a standard route for hexahydrotriazines [1].

Reagents:

  • Dodecylamine (1.0 mol)

  • Formaldehyde (37% aq.[1] solution, 1.05 mol)

  • Solvent: Ethanol or Methanol

Workflow:

  • Preparation: Dissolve dodecylamine in ethanol at 0°C.

  • Addition: Dropwise addition of formaldehyde solution while maintaining temperature < 10°C to prevent polymerization side-products.

  • Reaction: Stir at room temperature for 2 hours, then reflux for 3 hours.

  • Separation: Cool mixture. The product often precipitates as a white waxy solid or oil.

  • Purification: Recrystallize from acetone or wash with cold water to remove unreacted formaldehyde.[1]

  • Yield: Typically 85-92%.[1]

Safety Note: Hexahydrotriazines can hydrolyze back to formaldehyde and amine under strong acidic/thermal stress.[1] Ensure proper ventilation.[1]

Protocol B: Evaluation of Surface Tension (CMC Determination)

Objective: Determine the Critical Micelle Concentration (CMC) to assess surfactant potency.

  • Preparation: Prepare a stock solution of the triazinane in 0.1 M HCl (to ensure protonation/solubility).

  • Dilution: Create a serial dilution range from

    
     to 
    
    
    
    M.
  • Measurement: Use a Wilhelmy plate tensiometer at 25°C.

  • Plotting: Plot Surface Tension (

    
    ) vs. Log(Concentration).
    
  • Result: The inflection point indicates CMC.[1] (Expected range for trimeric C12 surfactants:

    
     to 
    
    
    
    M).[1]

Part 5: Pharmaceutical Relevance & Toxicity[1]

While primarily used in catalysis and tribology (lubricants), the relevance of 1,3,5-Tridodecyl-1,3,5-triazinane to drug development lies in two areas:

  • Antimicrobial Activity:

    • Mechanism: Like other cationic amphiphiles (e.g., benzalkonium chloride), the protonated triazine ring and lipophilic tails can disrupt bacterial cell membranes.

    • Data: Studies on related N-alkyl triazines show significant efficacy against Gram-positive bacteria (S. aureus) [3].[1] The tridodecyl derivative is particularly effective against biofilm formation due to its high hydrophobicity.

  • Toxicity Profile (Cautionary Note):

    • Skin Irritation: Long-chain amines and triazines can be skin irritants (Category 2).[1]

    • Hydrolysis: In vivo, the ring may hydrolyze to release dodecylamine and formaldehyde. This limits its use as a direct API but supports its use as a process aid (catalyst) that is removed during purification.[1]

References

  • Wei, L., et al. (2010).[5] "Oligomeric cationic surfactants prepared from surfmers via ATRP: Synthesis and surface activities." Colloid and Polymer Science, 288, 1225–1233. Link

  • Mao, H., et al. (2008). "Aqueous biphasic catalytic hydroformylation of higher olefins: Promotion effect of cationic gemini and trimeric surfactants." Journal of Molecular Catalysis A: Chemical, 288(1-2), 69-78. Link

  • Zhou, C., et al. (2008).[6] "Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 18(4), 1308-1311. Link

  • Singh, U. P., et al. (2016). "Novel Triazine Schiff Base-Based Cationic Gemini Surfactants: Synthesis and Their Evaluation as Antiwear, Antifriction, and Anticorrosive Additives." ACS Sustainable Chemistry & Engineering, 4(3). Link

Sources

Safety Operating Guide

1,3,5-Tridodecyl-1,3,5-triazinane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling, containment, and disposal of 1,3,5-Tridodecyl-1,3,5-triazinane (CAS: 6281-19-2).[1]

Executive Safety Snapshot

1,3,5-Tridodecyl-1,3,5-triazinane is a lipophilic, heterocyclic organic compound belonging to the hexahydro-1,3,5-triazine class.[1] While often used as a scavenger or intermediate, its hydrolysis potential and lipophilicity dictate specific disposal streams.

Property Data
CAS Number 6281-19-2
Chemical Formula C₃₉H₈₁N₃
Molecular Weight ~592.1 g/mol
Physical State Viscous liquid or low-melting solid (waxy)
Solubility Insoluble in water; Soluble in organic solvents (Hexane, DCM, Toluene)
Primary Hazards Skin Irritant (H315), Eye Irritant (H319), Aquatic Toxicity (H410 - Inferred)
Incompatibilities Strong Acids (Hydrolysis risk), Strong Oxidizers

Hazard Identification & Critical Incompatibilities

WARNING: Hydrolysis Risk Hexahydro-1,3,5-triazines are acid-labile.[1] Upon contact with strong acids (pH < 4), this compound can hydrolyze to release Dodecylamine and Formaldehyde .[1]

  • Strictly Segregate: Do not mix waste streams containing this compound with acidic waste (e.g., HCl, H₂SO₄, acidic aqueous layers).

  • Formaldehyde Generation: In the event of accidental mixing with acid, formaldehyde gas (carcinogen) may be evolved. Ensure work is performed in a fume hood.[1]

Waste Characterization & Segregation

Proper characterization prevents dangerous cross-reactions in waste drums.[1]

  • RCRA Status (USA): Not typically listed as a P- or U-listed waste by itself, but must be characterized for toxicity/ignitability if mixed with solvents.[1]

  • Waste Stream Assignment:

    • Preferred: Non-Halogenated Organic Waste (if dissolved in non-hal solvents).[1]

    • Alternative: Solid Hazardous Waste (if absorbed onto spill pads/solids).[1]

  • Prohibited Streams:

    • Acidic Waste: Risk of decomposition/fumes.[1]

    • Drain/Sewer: Strictly prohibited due to high aquatic toxicity (LogP > 10).[1]

Step-by-Step Disposal Protocol

Phase 1: Collection & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal if the waste stream contains corrosive impurities.[1]

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with the container (e.g., do not store chloroform solutions in standard polystyrene).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during transport.[1]

Phase 2: Labeling

Label the container immediately upon the first addition of waste.[1] The label must include:

  • Full Chemical Name: "Waste 1,3,5-Tridodecyl-1,3,5-triazinane"[1]

  • Constituents: List any solvents present (e.g., "in 90% Hexane").

  • Hazard Warnings: "Irritant," "Toxic to Aquatic Life."

Phase 3: Final Disposal Method
  • Method: High-Temperature Incineration .[1]

    • Reasoning: The high nitrogen content and long alkyl chains require complete combustion to prevent the formation of incomplete combustion byproducts.[1] Incineration ensures the triazine ring is broken down into N₂, CO₂, and H₂O.

  • Facility: Must be transferred to a permitted TSDF (Treatment, Storage, and Disposal Facility).

Spill Response Workflow

Immediate Action: Isolate the area. Ensure ventilation is active.[1]

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety goggles.

  • Containment:

    • Solid/Waxy Spill: Scrape up material using a spark-proof spatula.[1] Place in a wide-mouth jar.

    • Liquid/Solution Spill: Surround with an inert absorbent (Vermiculite or Sand).[1] Do NOT use sawdust (combustible).[1]

  • Decontamination:

    • Wipe the surface with a solvent-soaked rag (Ethanol or Isopropanol) to remove lipophilic residues.[1]

    • Wash the area with soap and water only after the bulk material is removed to prevent spreading it into drains.[1]

  • Disposal of Cleanup Materials: All rags, absorbents, and gloves must be disposed of as Solid Hazardous Waste .

Decision Logic: Disposal Workflow

The following diagram illustrates the critical decision-making process for disposing of 1,3,5-Tridodecyl-1,3,5-triazinane, emphasizing the prevention of acid hydrolysis.

DisposalWorkflow Start Waste 1,3,5-Tridodecyl-1,3,5-triazinane CheckState Is the waste Solid or Liquid? Start->CheckState LiquidCheck Check pH / Co-solvents CheckState->LiquidCheck Solution SolidWaste Containerize as Solid Hazardous Waste CheckState->SolidWaste Solid/Waxy IsAcidic Is the mixture Acidic (pH < 4)? LiquidCheck->IsAcidic Neutralize Neutralize CAREFULLY (Risk of Formaldehyde) IsAcidic->Neutralize Yes LiquidWaste Containerize as Non-Halogenated Organic IsAcidic->LiquidWaste No Neutralize->LiquidWaste Incineration Final Disposal: High-Temp Incineration SolidWaste->Incineration LiquidWaste->Incineration

Figure 1: Decision logic for the safe segregation and disposal of 1,3,5-Tridodecyl-1,3,5-triazinane waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80478, 1,3,5-Tricyclohexylhexahydro-1,3,5-triazine (Analogous Structure). Retrieved from [Link][1]

  • Molaid Chemicals. 1,3,5-Tridodecyl-1,3,5-triazinane (CAS 6281-19-2) Product Data. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[1] Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.